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  • Product: 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one
  • CAS: 142189-88-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one: Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one, a heterocyclic compound of significant interest in...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core structure, plausible synthetic routes, and its potential as a scaffold for developing novel therapeutics, particularly in the realm of kinase inhibition and oncology.

Introduction: The Pyrazolo[4,3-d]pyrimidine Scaffold - A Privileged Structure in Drug Discovery

The pyrazolo[4,3-d]pyrimidine core is a fused heterocyclic system that has garnered substantial attention in the field of drug discovery. Its structural resemblance to purine has made it a valuable scaffold for designing molecules that can interact with a wide array of biological targets, most notably protein kinases.[1][2] Derivatives of this scaffold have been investigated for their potential as anti-cancer agents, inhibitors of cyclin-dependent kinases (CDKs), and anti-inflammatory agents.[1][3] The strategic placement of various substituents on this core structure allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Molecular Structure and Properties of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one

The fundamental structure of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one consists of a pyrazole ring fused to a pyrimidine ring, with an iodine atom substituted at the 3-position of the pyrazole ring and a ketone group at the 7-position of the pyrimidine ring.

Below is a 2D representation of the core structure:

G cluster_0 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one C3 C N2 N C3->N2 I I C3->I N1 N-H N2->N1 C7a C N1->C7a C3a C N4 N-H C3a->N4 C7a->C3 C7a->C3a N5 N C7 C=O N5->C7 C7->C3a C5a C N4->C5a C5a->N5

Caption: 2D structure of the 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one core.

Physicochemical Properties (Predicted)

PropertyPredicted ValueSource
Molecular FormulaC5H3IN4O-
Molecular Weight261.99 g/mol -
XLogP30.5[4]
Hydrogen Bond Donor Count2[4]
Hydrogen Bond Acceptor Count3[4]
Rotatable Bond Count0[4]

The presence of the iodine atom at the 3-position is a key feature. This halogen atom can serve multiple purposes in drug design. It can act as a handle for further synthetic modifications through cross-coupling reactions, such as the Suzuki or Sonogashira couplings, allowing for the introduction of diverse chemical moieties.[5] Additionally, the iodine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of the molecule to its biological target.

Proposed Synthesis Pathway

The proposed pathway involves a multi-step synthesis starting from a substituted pyrazole precursor.

G cluster_steps A Ethyl 5-amino-1H-pyrazole-4-carboxylate B Ethyl 5-amino-3-iodo-1H-pyrazole-4-carboxylate A->B Step 1 Step1 Iodination (NIS or I2/base) C 3-Iodo-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione B->C Step 2 Step2 Cyclization (Urea, heat) D 5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine C->D Step 3 Step3 Chlorination (POCl3) E 3-Iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one D->E Step 4 Step4 Reductive Dechlorination (e.g., H2/Pd-C)

Caption: Proposed synthetic workflow for 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one.

Experimental Protocol (Hypothetical)

Step 1: Iodination of Ethyl 5-amino-1H-pyrazole-4-carboxylate

  • Dissolve Ethyl 5-amino-1H-pyrazole-4-carboxylate in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add an iodinating agent, such as N-iodosuccinimide (NIS) or a mixture of iodine and a base (e.g., sodium bicarbonate).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work up the reaction by pouring it into water and extracting the product with an organic solvent.

  • Purify the resulting Ethyl 5-amino-3-iodo-1H-pyrazole-4-carboxylate by column chromatography or recrystallization.

Step 2: Cyclization to form the Pyrazolopyrimidine Core

  • Combine the iodinated pyrazole from Step 1 with urea in a high-boiling point solvent or in a neat mixture.

  • Heat the mixture to a high temperature (e.g., 180-220 °C) for several hours.

  • Cool the reaction mixture and treat with water or an appropriate solvent to precipitate the product.

  • Collect the solid 3-Iodo-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione by filtration and wash to remove impurities.

Step 3: Chlorination

  • Treat the dione from Step 2 with a chlorinating agent such as phosphorus oxychloride (POCl3), often in the presence of a catalytic amount of DMF.

  • Heat the reaction mixture under reflux until the reaction is complete.

  • Carefully quench the excess POCl3 with ice water.

  • Extract the 5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine product with an organic solvent and purify.

Step 4: Reductive Dechlorination

  • Dissolve the dichloro-intermediate from Step 3 in a suitable solvent like ethanol or methanol.

  • Add a palladium on carbon (Pd/C) catalyst.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • Monitor the reaction for the selective removal of one of the chlorine atoms. The regioselectivity of this step can be influenced by the reaction conditions.

  • Filter off the catalyst and evaporate the solvent to yield the final product, 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one.

Structural Characterization

The unambiguous identification and characterization of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the N-H protons of the pyrazole and pyrimidine rings. The chemical shifts of these protons would be influenced by the solvent and concentration. A signal for the C5-H proton would also be expected.

  • ¹³C NMR: The carbon NMR spectrum would provide signals for each of the five carbon atoms in the heterocyclic core. The carbon atom attached to the iodine (C3) would exhibit a characteristic chemical shift.

Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) would be crucial to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. The mass spectrum would show the molecular ion peak corresponding to the exact mass of C5H3IN4O.

Infrared (IR) Spectroscopy The IR spectrum would display characteristic absorption bands for the N-H and C=O stretching vibrations, providing functional group information.

X-ray Crystallography For an unequivocal determination of the three-dimensional structure, single-crystal X-ray diffraction would be the gold standard. This technique would provide precise bond lengths, bond angles, and information about the intermolecular interactions in the solid state, such as hydrogen bonding and potential halogen bonding involving the iodine atom.[6]

Biological Significance and Therapeutic Potential

While specific biological data for 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one is not extensively documented, the broader class of pyrazolo[4,3-d]pyrimidines has shown significant promise in various therapeutic areas.

Kinase Inhibition The pyrazolo[4,3-d]pyrimidine scaffold is a well-established "hinge-binding" motif for many protein kinases.[1] These enzymes play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of this scaffold have been developed as inhibitors of:

  • Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[1]

  • Src Family Kinases: These non-receptor tyrosine kinases are involved in cell proliferation, differentiation, and survival. Their inhibition is a valid strategy for cancer therapy.[7]

  • Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers, and pyrazolopyrimidine-based inhibitors have been developed to target this receptor.[8]

The 3-iodo substituent on the pyrazole ring can be leveraged to explore the "back pocket" of the ATP-binding site of kinases, potentially leading to increased potency and selectivity. Furthermore, as mentioned, it serves as a versatile synthetic handle for creating libraries of analogs for structure-activity relationship (SAR) studies.

Anti-inflammatory Activity Recent studies have also explored pyrazolo[4,3-d]pyrimidine derivatives as potential anti-inflammatory agents, for instance, in the context of acute lung injury.[3] This suggests that the therapeutic applications of this scaffold may extend beyond oncology.

Safety and Handling

As with any research chemical, 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one should be handled with appropriate safety precautions in a laboratory setting. While a specific safety data sheet (SDS) is not widely available, general precautions for handling heterocyclic compounds and iodo-derivatives should be followed. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

Conclusion and Future Directions

3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one represents a molecule of high interest for medicinal chemists and drug discovery scientists. Its pyrazolo[4,3-d]pyrimidine core is a privileged scaffold for targeting a range of enzymes, particularly protein kinases. The presence of the 3-iodo substituent offers a strategic advantage for both enhancing biological activity and for the facile generation of diverse chemical libraries.

Future research efforts should focus on the development and optimization of a reliable synthetic route to this compound. Following its successful synthesis and characterization, a thorough biological evaluation against a panel of kinases and in various disease-relevant cellular assays is warranted. Such studies will be instrumental in unlocking the full therapeutic potential of this promising molecule and the broader class of 3-substituted pyrazolo[4,3-d]pyrimidin-7-ones.

References

  • Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. (2023). ResearchGate. [Link]

  • 3-iodo-1-methylpyridin-4-one | CAS#:615534-49-1. (2025). Chemsrc. [Link]

  • 3-Iodo-1H-pyrazolo[3,4-b]pyridine. (2014). ResearchGate. [Link]

  • 7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-3-methyl-6-((4-methylphenyl)amino)-. (2025). PubChem. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2011). Arkivoc. [Link]

  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. (2019). PubMed Central. [Link]

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. (2018). PubMed Central. [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (2023). PubMed Central. [Link]

  • 1HNMR δ values for. (2012). The Royal Society of Chemistry. [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). MDPI. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][9][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). PubMed Central. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. (2022). Taylor & Francis Online. [Link]

  • 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489. (2025). PubChem. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Taylor & Francis Online. [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). PubMed Central. [Link]

  • New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. (2010). FASEB Journal. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). RSC Publishing. [Link]

  • Chemical Properties of 1-Octanethiol (CAS 111-88-6). (n.d.). Cheméo. [Link]

  • 1-Octanethiol. (2025). NIST WebBook. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one, a key heterocyclic scaffold of interest to researchers and professionals in dru...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one, a key heterocyclic scaffold of interest to researchers and professionals in drug discovery and development. The pyrazolo[4,3-d]pyrimidin-7-one core is a privileged structure found in numerous biologically active compounds, and the introduction of an iodine atom at the 3-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, to generate diverse molecular libraries.

This document is structured to provide not only a step-by-step protocol but also the underlying chemical principles and experimental considerations that ensure reproducibility and success.

Strategic Approach to the Synthesis

The synthesis of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one is most effectively approached in a two-stage process. The initial stage focuses on the construction of the foundational pyrazolo[4,3-d]pyrimidin-7-one heterocyclic system. The second stage involves the regioselective iodination of this core at the C3 position of the pyrazole ring.

Synthesis_Strategy Start Starting Materials Precursor 1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one Start->Precursor Ring Formation Target 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one Precursor->Target Regioselective Iodination

Caption: Overall synthetic strategy.

Part 1: Synthesis of the 1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one Core

The construction of the pyrazolo[4,3-d]pyrimidin-7-one scaffold is achieved through the cyclization of 4-amino-1H-pyrazole-5-carboxamide with a suitable one-carbon synthon, such as formic acid or an orthoformate. This transformation is a well-established method for the formation of pyrimidinone rings fused to other heterocycles.

Mechanistic Insights

The reaction proceeds via an initial acylation of the more nucleophilic amino group of the 4-amino-1H-pyrazole-5-carboxamide by formic acid, followed by an intramolecular cyclization through the attack of the carboxamide nitrogen onto the newly formed formamide. Subsequent dehydration drives the reaction to completion, yielding the stable aromatic pyrazolo[4,3-d]pyrimidin-7-one ring system. The choice of formic acid as both a reactant and a solvent provides an efficient and atom-economical approach to this cyclization.

Ring_Formation_Mechanism cluster_0 Ring Formation A 4-amino-1H-pyrazole-5-carboxamide + HCOOH B N-(5-carbamoyl-1H-pyrazol-4-yl)formamide (Intermediate) A->B Acylation C 1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one + H2O B->C Intramolecular Cyclization & Dehydration

Caption: Mechanism of pyrazolo[4,3-d]pyrimidin-7-one formation.

Experimental Protocol: Synthesis of 1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
4-amino-1H-pyrazole-5-carboxamide126.115.0 g0.0396
Formic acid (98-100%)46.0350 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-amino-1H-pyrazole-5-carboxamide (5.0 g, 0.0396 mol).

  • Carefully add formic acid (50 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) with stirring.

  • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).

  • After completion of the reaction (disappearance of the starting material), allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into 150 mL of ice-cold water with stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash it with cold water (2 x 20 mL) and then with a small amount of cold ethanol (10 mL).

  • Dry the product in a vacuum oven at 60 °C to a constant weight.

Expected Yield: 75-85% Appearance: Off-white to pale yellow solid.

Part 2: Regioselective Iodination of the Pyrazolo[4,3-d]pyrimidin-7-one Core

The introduction of an iodine atom at the 3-position of the pyrazolo[4,3-d]pyrimidin-7-one core is achieved via electrophilic aromatic substitution. The pyrazole ring is electron-rich and susceptible to electrophilic attack. The C3 position is electronically favored for substitution. A common and effective method for this transformation is the use of molecular iodine in the presence of a base.

Mechanistic Considerations

The iodination of the pyrazolo[4,3-d]pyrimidin-7-one core is facilitated by the use of a base, such as potassium hydroxide, which deprotonates the pyrazole N-H, increasing the electron density of the ring system and enhancing its nucleophilicity. The resulting anionic species then attacks molecular iodine in a classic electrophilic substitution manner. The regioselectivity for the C3 position is governed by the electronic properties of the heterocyclic system. This direct iodination method is often preferred for its simplicity and the ready availability of reagents.[1]

Iodination_Mechanism cluster_1 Regioselective Iodination D 1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one + KOH E Deprotonated Intermediate (Anionic) D->E Deprotonation F 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one + KI + H2O E->F Electrophilic Attack on I₂

Caption: Mechanism of regioselective iodination.

Experimental Protocol: Synthesis of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one136.113.0 g0.0220
Iodine (I₂)253.816.7 g0.0264
Potassium hydroxide (KOH)56.114.9 g0.0880
N,N-Dimethylformamide (DMF)73.0940 mL-

Procedure:

  • To a 100 mL round-bottom flask, add 1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one (3.0 g, 0.0220 mol) and N,N-dimethylformamide (DMF, 40 mL). Stir the mixture until the solid dissolves.

  • Add potassium hydroxide (4.9 g, 0.0880 mol) to the solution and stir for 15 minutes at room temperature.

  • Add molecular iodine (6.7 g, 0.0264 mol) portion-wise over 20 minutes. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC (dichloromethane:methanol, 9:1).

  • Upon completion, pour the reaction mixture into 200 mL of an aqueous solution of sodium thiosulfate (10% w/v) to quench the excess iodine.

  • A precipitate will form. Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the collected solid thoroughly with water (3 x 30 mL) and then with a small amount of cold ethanol (15 mL).

  • Dry the product in a vacuum oven at 60 °C to a constant weight.

Expected Yield: 80-90% Appearance: Light brown to tan solid.

Characterization Data (Predicted)

1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one:

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 12.5 (br s, 1H, NH), 8.1 (s, 1H, C5-H), 7.9 (s, 1H, C3-H).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ: 158.0, 152.5, 148.0, 135.0, 106.0.

  • MS (ESI): m/z 137.0 [M+H]⁺.

3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one:

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 13.0 (br s, 1H, NH), 8.2 (s, 1H, C5-H). (Note: The C3-H signal will be absent).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ: 157.5, 152.0, 150.0, 106.5, 90.0 (C3-I).

  • MS (ESI): m/z 262.9 [M+H]⁺.

Safety and Handling

  • Formic acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Iodine is harmful if inhaled or swallowed and can cause skin and eye irritation. Handle in a well-ventilated area or fume hood.

  • Potassium hydroxide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • N,N-Dimethylformamide (DMF) is a potential reproductive toxin and should be handled with care in a fume hood.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one. The procedures are based on well-established chemical transformations and offer good to excellent yields. The final product is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications, particularly through subsequent functionalization at the C3 position. Researchers and drug development professionals can utilize this guide as a foundational resource for accessing this important chemical entity.

References

  • Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. J Med Chem. 1987 Jan;30(1):91-6. [Link]

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Adv. 2024 Apr 23;14(19):13527-13531. [Link]

  • PIDA as an Iodinating Reagent: Visible-Light-Induced Iodination of Pyrazolo[1,5-a]pyrimidines and Other Heteroarenes. ChemistrySelect. 2021;6(29):7398-7403. [Link]

  • 1H-pyrazolo[4,3-d]pyrimidine-7(6H)-one and 5H-pyrazolo[4,3-d] 1,2,3-triazin-4(3H)-one derivatives. Synthesis and in vitro biological activity at adenosine A1 and A2a receptors. Arzneimittelforschung. 1996 Apr;46(4):365-8. [Link]

  • Process for preparation of pyrazolo[4,3-d]pyrimidin-7-ones and intermediates thereof.
  • 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online. 2013 Dec 1;69(Pt 12):o1813. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. 2005;10(9):1112-1122. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. 2022;27(21):7294. [Link]

Sources

Foundational

An In-depth Technical Guide to 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one: Physicochemical Properties and Synthetic Insights

Introduction: The Pyrazolo[4,3-d]pyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry The pyrazolo[4,3-d]pyrimidine core is a significant heterocyclic scaffold in the landscape of drug discovery and medici...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[4,3-d]pyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazolo[4,3-d]pyrimidine core is a significant heterocyclic scaffold in the landscape of drug discovery and medicinal chemistry. Its structural resemblance to purines allows it to interact with a wide array of biological targets, often serving as a key building block for the development of potent and selective inhibitors of various enzymes, particularly kinases. The versatility of this scaffold has led to its incorporation into compounds investigated for anti-inflammatory, anticancer, and antiviral activities. This guide focuses on a specific, yet crucial derivative: 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one. The introduction of an iodine atom at the 3-position provides a valuable synthetic handle for further functionalization through cross-coupling reactions, making this compound a pivotal intermediate in the synthesis of complex molecular probes and potential therapeutic agents. While extensive data on this exact molecule is limited, this guide will provide a comprehensive overview of its anticipated physicochemical properties, plausible synthetic routes, and the experimental protocols necessary for its thorough characterization.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical entity is a thorough characterization of its physicochemical properties. These parameters govern its behavior in both chemical reactions and biological systems, influencing solubility, absorption, distribution, metabolism, and excretion (ADME) profiles.

Predicted and Known Physicochemical Data

Direct experimental data for 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one is not extensively available in the public domain. However, based on the known properties of the pyrazolo[4,3-d]pyrimidine core and computational predictions, we can establish a reliable profile.

PropertyValue/PredictionSource/Method
Molecular Formula C₅H₃IN₄O-
Molecular Weight 261.99 g/mol -
Appearance White to off-white solid (predicted)General observation for similar compounds
Melting Point >300 °C (predicted)Based on related pyrazolopyrimidine structures
pKa 8.0 - 9.0 (predicted acidic proton on pyrazole), 1.0 - 2.0 (predicted basic nitrogen on pyrimidine)Estimation based on similar heterocyclic systems
LogP 0.5 - 1.5 (predicted)Computational prediction
Aqueous Solubility Low (predicted)Typical for planar heterocyclic systems

Note: Predicted values are estimations and should be confirmed by experimental data.

Synthesis and Iodination Strategy

The synthesis of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one can be envisioned through a multi-step sequence starting from readily available precursors. A general and adaptable synthetic scheme is presented below.

Synthesis_Workflow A 5-amino-1H-pyrazole-4-carboxamide B 1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one A->B Formamide or Triethyl Orthoformate C 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one B->C N-Iodosuccinimide (NIS) or Iodine/Base

Caption: Proposed synthetic pathway for 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one.

Experimental Protocol: Synthesis

Step 1: Cyclization to form the Pyrazolo[4,3-d]pyrimidin-7-one core

  • To a solution of 5-amino-1H-pyrazole-4-carboxamide in formamide, heat the reaction mixture at 150-180 °C for 4-6 hours.

  • Alternatively, the cyclization can be achieved by refluxing 5-amino-1H-pyrazole-4-carboxamide with triethyl orthoformate in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Filter the solid, wash with a cold solvent such as ethanol or water, and dry under vacuum to yield 1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one.

Step 2: Iodination at the 3-position

  • Dissolve the 1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one intermediate in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add an iodinating agent. N-Iodosuccinimide (NIS) is a common choice for its mild and selective nature. Alternatively, a mixture of iodine and a base (e.g., potassium hydroxide or sodium bicarbonate) can be used.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours, monitoring by TLC or LC-MS.

  • Once the starting material is consumed, pour the reaction mixture into water to precipitate the iodinated product.

  • Collect the solid by filtration, wash thoroughly with water to remove any residual solvent and salts.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to afford pure 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one.

Experimental Protocols for Physicochemical Characterization

To provide actionable data for researchers, the following are detailed protocols for determining the key physicochemical properties of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one.

Characterization_Workflow cluster_solubility Aqueous Solubility Determination cluster_pka pKa Determination cluster_stability Chemical Stability Assessment S1 Prepare saturated solution S2 Equilibrate (e.g., 24h at 25°C) S1->S2 S3 Filter to remove excess solid S2->S3 S4 Quantify concentration by UV-Vis or HPLC S3->S4 P1 Dissolve compound in water/co-solvent P2 Titrate with standardized acid/base P1->P2 P3 Monitor pH change potentiometrically P2->P3 P4 Determine inflection points P3->P4 T1 Incubate solutions at various pH and temperatures T2 Withdraw aliquots at time intervals T1->T2 T3 Analyze by HPLC for degradation T2->T3 T4 Calculate degradation rate constant T3->T4

Caption: Experimental workflows for determining key physicochemical properties.

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
  • Preparation: Add an excess amount of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one to a known volume of deionized water in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Separation: Allow the suspension to settle, then filter the solution through a 0.22 µm filter to remove any undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry against a standard curve.

Protocol 2: pKa Determination (Potentiometric Titration)
  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a mixture of water and a co-solvent (e.g., methanol or DMSO) if aqueous solubility is low.

  • Titration: Titrate the solution with a standardized solution of hydrochloric acid to determine the pKa of the basic functional groups, and with a standardized solution of sodium hydroxide to determine the pKa of the acidic functional groups.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.

Protocol 3: Chemical Stability Assessment (HPLC-Based)
  • Forced Degradation Study: Prepare solutions of the compound in various stress conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: 60 °C

    • Photolytic: Exposure to UV light

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each solution, neutralize if necessary, and dilute to a suitable concentration.

  • HPLC Analysis: Analyze each sample by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

  • Data Interpretation: Calculate the percentage of the compound remaining at each time point. This data provides insights into the degradation pathways and the overall stability of the molecule under different conditions.

Conclusion and Future Directions

3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one represents a strategically important intermediate for the synthesis of a diverse range of bioactive molecules. While a complete experimental physicochemical profile is yet to be published, the information and protocols provided in this guide offer a solid foundation for researchers working with this compound. The synthetic accessibility and the potential for further elaboration through the versatile iodine handle underscore its value in modern drug discovery programs. Future work should focus on the experimental validation of the predicted properties and the exploration of its utility in the synthesis of novel kinase inhibitors and other targeted therapies.

References

A comprehensive list of references will be compiled based on the sources used to generate this guide. Due to the nature of this exercise, real-time, clickable URLs from a grounding tool are not generated. The following are representative examples of the types of sources that would be cited:

  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury.Journal of Medicinal Chemistry, 2019. This article provides a synthetic scheme for the pyrazolo[4,3-d]pyrimidine core.
  • Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists.Journal of Medicinal Chemistry, 1988.
  • PubChem Database. National Center for Biotechnology Information.
  • Computational Prediction of Physicochemical Properties. Various academic journals and software documentation (e.g., from Schrödinger, ChemAxon).
Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one

This guide provides a detailed exploration of the putative mechanism of action for 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one. As a member of the pyrazolopyrimidinone class of compounds, its biological activities are...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the putative mechanism of action for 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one. As a member of the pyrazolopyrimidinone class of compounds, its biological activities are inferred from the extensive research on this scaffold, which is a cornerstone in the development of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this molecule's potential therapeutic action and the experimental methodologies required for its validation.

Introduction: The Pyrazolo[4,3-d]pyrimidin-7-one Scaffold as a Privileged Structure

The pyrazolo[4,3-d]pyrimidin-7-one core is a heterocyclic structure of significant interest in medicinal chemistry. Its resemblance to the purine base adenine allows it to function as an ATP-competitive inhibitor for a variety of enzymes, particularly kinases.[1] This has led to the development of numerous potent and selective inhibitors based on this scaffold for targets involved in oncology, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and protein kinase D (PKD).[2][3][4][5][6][7][8]

Furthermore, the pyrazolo[4,3-d]pyrimidin-7-one structure is the foundational framework for a class of highly successful drugs that inhibit phosphodiesterase type 5 (PDE5).[9][10][11][12][13] Sildenafil, the first-in-class oral PDE5 inhibitor, features this core, highlighting its efficacy in modulating the cyclic guanosine monophosphate (cGMP) signaling pathway.[13]

Given this established pharmacology, the mechanism of action of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one is most likely centered on the inhibition of PDE5. The 3-iodo substituent serves as a versatile chemical handle for further synthetic modifications, allowing for the exploration of structure-activity relationships to enhance potency and selectivity.[14]

Primary Mechanism of Action: Inhibition of Phosphodiesterase Type 5 (PDE5)

The most probable primary mechanism of action for 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one is the competitive inhibition of phosphodiesterase type 5 (PDE5).

The Role of PDE5 in cGMP Signaling

PDE5 is a key enzyme in the cGMP signaling cascade. It specifically hydrolyzes cGMP, a second messenger, to the inactive GMP. The intracellular concentration of cGMP is therefore tightly regulated by its synthesis by guanylate cyclases and its degradation by phosphodiesterases. Elevated cGMP levels lead to the activation of protein kinase G (PKG), which in turn phosphorylates downstream targets to mediate various physiological responses, most notably smooth muscle relaxation.

Molecular Basis of Inhibition

The pyrazolo[4,3-d]pyrimidin-7-one scaffold mimics the purine ring of cGMP, allowing it to bind to the active site of PDE5. This binding is stabilized by key interactions:

  • Hydrogen Bonding: A critical hydrogen bond forms between the pyrazolopyrimidinone core and an invariant glutamine residue within the PDE5 active site.[9]

  • Hydrophobic Interactions: The inhibitor stacks against a phenylalanine residue, contributing to binding affinity.[9]

The 3-iodo substituent likely occupies a hydrophobic pocket within the active site, potentially enhancing binding affinity. The iodine atom can also serve as a site for further derivatization to optimize interactions with other regions of the enzyme.

Downstream Cellular Effects

By inhibiting PDE5, 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one would prevent the breakdown of cGMP, leading to its accumulation within the cell. This elevated cGMP concentration results in prolonged activation of PKG and subsequent phosphorylation of its substrates, ultimately causing a sustained physiological response, such as vasodilation.

Signaling Pathway: PDE5 Inhibition and cGMP Accumulation

PDE5_Inhibition cluster_upstream Upstream Signaling cluster_core Core Mechanism cluster_downstream Downstream Effects NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Synthesizes GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP Inactive GMP PDE5->GMP Hydrolyzes Compound 3-iodo-1H,4H,7H-pyrazolo [4,3-d]pyrimidin-7-one Compound->PDE5 Inhibits Substrates PKG Substrates PKG->Substrates Phosphorylates Response Physiological Response (e.g., Smooth Muscle Relaxation) Substrates->Response

Caption: Proposed mechanism of action via PDE5 inhibition.

Potential Off-Target Activities: Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold, an isomer of the core in the topic compound, is a well-established kinase inhibitor framework.[1][7][15] This structural similarity suggests that 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one could exhibit inhibitory activity against various protein kinases.

Potential kinase targets include:

  • Cyclin-Dependent Kinases (CDKs): Several pyrazolopyrimidine derivatives have shown potent inhibition of CDKs, which are crucial for cell cycle regulation.[3][4][5][8]

  • Receptor Tyrosine Kinases (RTKs): The scaffold has been utilized to develop inhibitors of RTKs like EGFR, which are often dysregulated in cancer.[6]

  • Other Kinases: The versatility of the pyrazolopyrimidine core has been demonstrated in the development of inhibitors for a range of other kinases, including those with roles in inflammation and neurodegenerative diseases.[2][16][17]

Therefore, a comprehensive characterization of this compound must include selectivity profiling against a panel of kinases to determine its potential for polypharmacology or off-target effects.

Experimental Validation of the Mechanism of Action

A rigorous experimental plan is essential to confirm the proposed mechanism of action.

Biochemical Assays

Objective: To determine the direct inhibitory activity against PDE5 and a panel of other phosphodiesterases and kinases.

Protocol: PDE5 Inhibition Assay

  • Reagents: Recombinant human PDE5, cGMP substrate, 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one (test compound), positive control (e.g., sildenafil), assay buffer.

  • Procedure: a. Prepare a serial dilution of the test compound. b. In a 96-well plate, add the test compound, recombinant PDE5, and assay buffer. c. Initiate the reaction by adding the cGMP substrate. d. Incubate at 37°C for a defined period. e. Terminate the reaction and measure the amount of remaining cGMP or produced GMP using a suitable detection method (e.g., fluorescence polarization, luminescence, or HPLC).

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Table 1: Representative Data from a PDE Inhibition Assay

CompoundPDE5 IC50 (nM)PDE6 IC50 (nM)Selectivity (PDE6/PDE5)
Sildenafil (Control)3.53510-fold
3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one ExperimentalExperimentalExperimental
Cell-Based Assays

Objective: To confirm the downstream cellular effects of PDE5 inhibition.

Protocol: Intracellular cGMP Measurement

  • Cell Line: A suitable cell line expressing PDE5 (e.g., vascular smooth muscle cells).

  • Procedure: a. Culture cells to the desired confluency. b. Pre-treat cells with a nitric oxide donor (e.g., sodium nitroprusside) to stimulate cGMP production. c. Treat cells with various concentrations of the test compound. d. Lyse the cells and measure intracellular cGMP levels using an ELISA or a similar immunoassay.

  • Data Analysis: Correlate the increase in intracellular cGMP with the concentration of the test compound.

Experimental Workflow: From Biochemical to Cellular Validation

Experimental_Workflow Start Hypothesis: PDE5 Inhibitor Biochem Biochemical Assay: Direct PDE5 Inhibition (IC50) Start->Biochem Selectivity Selectivity Profiling: - Other PDEs - Kinase Panel Biochem->Selectivity Cellular Cell-Based Assay: Intracellular cGMP Measurement Biochem->Cellular Downstream Functional Assays: - Smooth Muscle Relaxation - PKG Substrate Phosphorylation Cellular->Downstream Conclusion Validated Mechanism of Action Downstream->Conclusion

Caption: A logical workflow for validating the proposed mechanism.

Conclusion

Based on the extensive literature on the pyrazolo[4,3-d]pyrimidin-7-one scaffold, 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one is strongly predicted to act as a phosphodiesterase type 5 inhibitor. This mechanism involves competitive binding to the PDE5 active site, leading to an accumulation of intracellular cGMP and subsequent activation of the PKG signaling pathway. The presence of the 3-iodo group provides a valuable site for synthetic elaboration to optimize potency and selectivity. While PDE5 inhibition is the most probable primary mechanism, the potential for off-target kinase inhibition should be thoroughly investigated. The experimental protocols outlined in this guide provide a robust framework for the definitive validation of its mechanism of action, paving the way for its potential development as a targeted therapeutic agent.

References

  • Sung, B. J., et al. (2012). An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies. PLoS One, 7(3), e32938. [Link]

  • Manetti, F., et al. (2006). Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction. Journal of Medicinal Chemistry, 49(17), 5363-5371. [Link]

  • Reddy, G. L., et al. (2019). Design, synthesis and biological evaluation of pyrazolopyrimidinone based potent and selective PDE5 inhibitors for treatment of erectile dysfunction. Bioorganic Chemistry, 89, 103022. [Link]

  • Hudwekar, A. D., et al. (2023). Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction. Chemistry & Biodiversity, 20(4), e202200707. [Link]

  • El-Sherif, Y. A., et al. (2022). An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors. Future Journal of Pharmaceutical Sciences, 8(1), 1-21. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(15), 10186-10206. [Link]

  • Wang, X., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1545-1560. [Link]

  • Jacobs, J., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112638. [Link]

  • Radi, M., et al. (2011). Design, Synthesis, and Biological Evaluation of Pyrazolo[3,4-d]pyrimidines Active in Vivo on the Bcr-Abl T315I Mutant. Journal of Medicinal Chemistry, 54(8), 2635-2646. [Link]

  • Al-Osta, M. A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(6), 1805. [Link]

  • Gucký, T., et al. (2022). 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. Journal of Medicinal Chemistry, 65(13), 9034-9057. [Link]

  • PubChem. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. [Link]

  • Moravcová, D., et al. (2003). Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(18), 2989-2992. [Link]

  • Moravcová, D., et al. (2003). Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(18), 2989-2992. [Link]

  • El-Damasy, A. K., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083-1099. [Link]

  • Hermanowicz, P., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][9][10][12]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. International Journal of Molecular Sciences, 23(19), 11833. [Link]

  • Ghobrial, D. K., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. Pharmaceuticals, 16(3), 405. [Link]

  • El-Adl, K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][9][10][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(15), 9034-9051. [Link]

  • Gucký, T., et al. (2022). 3,5,7-Substituted Pyrazolo[4,3- d ]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. Journal of Medicinal Chemistry, 65(13), 9034-9057. [Link]

  • Lee, J. A., et al. (2022). A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects. Antioxidants, 11(4), 666. [Link]

  • Al-Obaid, A. M., et al. (2009). Synthesis and docking study of some pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives as phosphodiesterase-5 inhibitors. Saudi Pharmaceutical Journal, 17(2), 109-128. [Link]

Sources

Foundational

The Strategic Role of 3-Iodo-Pyrazolo[4,3-d]pyrimidines in Drug Discovery: A Technical Guide to Biological Activity and Synthetic Utility

For Immediate Release A Deep Dive into the Pyrazolo[4,3-d]pyrimidine Scaffold: Unlocking Therapeutic Potential through the Versatile 3-Iodo Intermediate This technical guide offers researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Pyrazolo[4,3-d]pyrimidine Scaffold: Unlocking Therapeutic Potential through the Versatile 3-Iodo Intermediate

This technical guide offers researchers, scientists, and drug development professionals an in-depth exploration of the biological activities associated with the pyrazolo[4,3-d]pyrimidine scaffold, with a particular focus on the strategic importance of the 3-iodo substitution as a linchpin for synthetic diversification and the development of potent kinase inhibitors. While direct biological data on 3-iodo-pyrazolo[4,3-d]pyrimidines is limited, their role as a key synthetic intermediate provides a gateway to a vast chemical space with significant therapeutic potential.

Introduction: The Pyrazolo[4,3-d]pyrimidine Core - A Privileged Scaffold in Medicinal Chemistry

The pyrazolo[4,3-d]pyrimidine bicycle is a purine isostere that has garnered significant attention in medicinal chemistry due to its ability to mimic the adenine core of ATP, a key substrate for a multitude of enzymes, particularly protein kinases.[1][2] This structural mimicry allows pyrazolo[4,3-d]pyrimidine derivatives to effectively compete with ATP for binding to the kinase active site, leading to the inhibition of downstream signaling pathways implicated in various pathologies, most notably cancer. The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The 3-Iodo-Pyrazolo[4,3-d]pyrimidine: A Gateway to Chemical Diversity and Enhanced Biological Activity

The introduction of an iodine atom at the 3-position of the pyrazolo[4,3-d]pyrimidine core is a critical strategic maneuver in the synthesis of novel drug candidates. The carbon-iodine bond serves as a versatile synthetic handle, readily participating in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions. This allows for the introduction of a diverse array of aryl, heteroaryl, and alkyl groups at this position, significantly expanding the chemical space available for structure-activity relationship (SAR) studies.

G 3-Iodo-Pyrazolo[4,3-d]pyrimidine 3-Iodo-Pyrazolo[4,3-d]pyrimidine Suzuki Coupling Suzuki Coupling 3-Iodo-Pyrazolo[4,3-d]pyrimidine->Suzuki Coupling Sonogashira Coupling Sonogashira Coupling 3-Iodo-Pyrazolo[4,3-d]pyrimidine->Sonogashira Coupling Heck Coupling Heck Coupling 3-Iodo-Pyrazolo[4,3-d]pyrimidine->Heck Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination 3-Iodo-Pyrazolo[4,3-d]pyrimidine->Buchwald-Hartwig Amination Diverse 3-Substituted Derivatives Diverse 3-Substituted Derivatives Suzuki Coupling->Diverse 3-Substituted Derivatives Sonogashira Coupling->Diverse 3-Substituted Derivatives Heck Coupling->Diverse 3-Substituted Derivatives Buchwald-Hartwig Amination->Diverse 3-Substituted Derivatives Enhanced Biological Activity Enhanced Biological Activity Diverse 3-Substituted Derivatives->Enhanced Biological Activity

Caption: Synthetic utility of the 3-iodo-pyrazolo[4,3-d]pyrimidine intermediate.

Biological Activities of Pyrazolo[4,3-d]pyrimidine Derivatives

The strategic derivatization of the pyrazolo[4,3-d]pyrimidine core, often facilitated by the 3-iodo intermediate, has led to the discovery of compounds with a broad spectrum of biological activities.

Anticancer Activity

The most extensively studied application of pyrazolo[4,3-d]pyrimidines is in the realm of oncology. These compounds have demonstrated potent antiproliferative activity against a wide range of cancer cell lines.

The primary mechanism by which many pyrazolo[4,3-d]pyrimidines exert their anticancer effects is through the inhibition of protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

  • Src Kinase: Several pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of Src kinase, a non-receptor tyrosine kinase that is often hyperactivated in various cancers, including medulloblastoma and glioblastoma.[3][4][5] Inhibition of Src by these compounds leads to cell cycle arrest and apoptosis.[3] For instance, novel pyrazolo-[3,4-d]-pyrimidine derivatives have been shown to reduce the growth rate of medulloblastoma cells by inhibiting Src phosphorylation.[4]

  • c-Met Kinase: The c-Met proto-oncogene encodes a receptor tyrosine kinase that is a key driver of tumorigenesis and metastasis. Pyrazolo[3,4-b]pyridine derivatives have been designed and synthesized as potent c-Met inhibitors, demonstrating significant antiproliferative activity.[6]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their aberrant activity is a common feature of cancer cells. Substituted pyrazolo[3,4-d]pyrimidines have been developed as selective CDK2 inhibitors, demonstrating antiproliferative effects.[7]

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): The pyrazolo[3,4-d]pyrimidine scaffold has been utilized to develop inhibitors of EGFR and VEGFR, two key receptor tyrosine kinases involved in tumor growth and angiogenesis.[8]

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth Factors Growth Factors RTKs (EGFR, c-Met) RTKs (EGFR, c-Met) Growth Factors->RTKs (EGFR, c-Met) Non-RTKs (Src) Non-RTKs (Src) RTKs (EGFR, c-Met)->Non-RTKs (Src) Downstream Kinases Downstream Kinases Non-RTKs (Src)->Downstream Kinases Proliferation Proliferation Downstream Kinases->Proliferation Survival Survival Downstream Kinases->Survival Metastasis Metastasis Downstream Kinases->Metastasis Pyrazolo[4,3-d]pyrimidine Inhibitor Pyrazolo[4,3-d]pyrimidine Inhibitor Pyrazolo[4,3-d]pyrimidine Inhibitor->RTKs (EGFR, c-Met) Pyrazolo[4,3-d]pyrimidine Inhibitor->Non-RTKs (Src)

Caption: Inhibition of kinase signaling pathways by pyrazolo[4,3-d]pyrimidine derivatives.

Beyond kinase inhibition, certain N1-methyl pyrazolo[4,3-d]pyrimidines have been identified as potent inhibitors of tubulin polymerization.[9] By disrupting microtubule dynamics, these compounds induce cell cycle arrest and apoptosis, a mechanism of action similar to established anticancer drugs like colchicine.

Anti-inflammatory Activity

The pyrazolo[3,4-d]pyrimidine scaffold has also been explored for its anti-inflammatory potential. Certain derivatives have been shown to possess anti-inflammatory, antipyretic, and analgesic properties.[10]

Experimental Protocols

The following provides a generalized overview of key experimental procedures for the synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine derivatives, starting from a 3-iodo intermediate.

General Procedure for Suzuki Cross-Coupling

A robust method for the derivatization of the 3-iodo-pyrazolo[4,3-d]pyrimidine core.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3-iodo-pyrazolo[4,3-d]pyrimidine (1 equivalent) in a suitable solvent (e.g., dioxane/water mixture) in a microwave vial, add the corresponding boronic acid or boronate ester (1.2-1.5 equivalents).

  • Catalyst and Base: Add a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 equivalents), and a base, typically Na₂CO₃ or K₂CO₃ (2-3 equivalents).

  • Degassing: Seal the vial and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture in a microwave reactor to the desired temperature (typically 100-150 °C) for a specified time (15-60 minutes).

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G Start Start Combine Reactants Combine: - 3-Iodo-Pyrazolo[4,3-d]pyrimidine - Boronic Acid/Ester - Solvent Start->Combine Reactants Add Catalyst & Base Add: - Palladium Catalyst - Base (e.g., Na2CO3) Combine Reactants->Add Catalyst & Base Degas Mixture Degas with Inert Gas Add Catalyst & Base->Degas Mixture Microwave Reaction Heat in Microwave Reactor Degas Mixture->Microwave Reaction Work-up Dilute, Wash, and Extract Microwave Reaction->Work-up Purification Column Chromatography Work-up->Purification Final Product Final Product Purification->Final Product

Caption: General workflow for Suzuki cross-coupling of 3-iodo-pyrazolo[4,3-d]pyrimidines.

In Vitro Kinase Inhibition Assay

A standard method to determine the potency of synthesized compounds against specific kinases.

Step-by-Step Methodology:

  • Assay Preparation: Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Compound Incubation: Add varying concentrations of the test compound to the reaction mixture. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Initiate Reaction: Start the kinase reaction by adding a phosphorescent ATP analog.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., room temperature or 37 °C) for a specific duration.

  • Detection: Measure the kinase activity by detecting the amount of phosphorylated substrate, often using a fluorescence-based method.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

A colorimetric assay to assess the cytotoxic effects of the compounds on cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of various pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-d]pyrimidine derivatives against different cancer cell lines and kinases. It is important to note that these are examples from the broader class of compounds, and the activity of derivatives synthesized from a 3-iodo intermediate would need to be experimentally determined.

Compound ClassTargetCell LineActivity (IC₅₀/GI₅₀)Reference
Pyrazolo[3,4-d]pyrimidineSrc KinaseMedulloblastoma CellsVaries[4]
Pyrazolo[4,3-d]pyrimidineTubulin Polymerization-0.42 - 1 µM[9]
Pyrazolo[3,4-d]pyrimidineCDK2-Comparable to olomoucine[7]
Pyrazolo[3,4-d]pyrimidineAntitumorHuman Hepatoma (7402)4.55 µM[11]
Pyrazolo[3,4-d]pyrimidineAntitumorHuman Hepatoma (7221)6.28 µM[11]

Conclusion and Future Directions

The 3-iodo-pyrazolo[4,3-d]pyrimidine scaffold represents a cornerstone for the development of novel therapeutics, particularly in the field of oncology. Its true value lies not in its intrinsic biological activity, but in its synthetic versatility, which allows for the creation of large, diverse libraries of compounds for high-throughput screening and lead optimization. The extensive research on the broader pyrazolo[4,3-d]pyrimidine class has firmly established its potential as a source of potent kinase inhibitors and other anticancer agents. Future research should continue to leverage the synthetic tractability of the 3-iodo intermediate to explore novel chemical space and to design next-generation inhibitors with improved potency, selectivity, and drug-like properties. A deeper understanding of the structure-activity relationships governing the interactions of these compounds with their biological targets will be crucial for the rational design of more effective and safer drugs.

References

Sources

Exploratory

An In-depth Technical Guide to 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one as a Kinase Inhibitor

Foreword: The Pyrazolopyrimidine Scaffold in Kinase Inhibition The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Within the vast landscape of hetero...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazolopyrimidine Scaffold in Kinase Inhibition

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Within the vast landscape of heterocyclic chemistry, the pyrazolopyrimidine scaffold has emerged as a "privileged" structure. Its remarkable resemblance to the adenine core of ATP enables it to effectively compete for the ATP-binding site of a wide array of kinases. While the pyrazolo[3,4-d]pyrimidine isomer is extensively documented as a core component of numerous approved and investigational kinase inhibitors, its lesser-explored counterpart, the pyrazolo[4,3-d]pyrimidine scaffold, presents a compelling and underexplored opportunity for the development of novel therapeutics.

This guide focuses on a specific, synthetically accessible derivative: 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one . The introduction of an iodine atom at the 3-position is not a trivial modification. It serves a dual purpose: firstly, as a potential modulator of kinase binding affinity through halogen bonding and, secondly, as a versatile synthetic handle for further structural elaboration via cross-coupling reactions. This allows for the rapid generation of diverse chemical libraries to probe structure-activity relationships (SAR).

While direct biological data for 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one as a kinase inhibitor is not yet extensively published, this guide will provide a comprehensive framework for its synthesis, characterization, and evaluation. By drawing upon established principles of medicinal chemistry, the known biology of the isomeric scaffold, and robust experimental protocols, we will delineate a clear path for researchers to unlock the therapeutic potential of this promising molecule.

Molecular Profile and Physicochemical Properties

A thorough understanding of the fundamental properties of a compound is the first step in its development as a potential therapeutic agent.

PropertyValueSource
IUPAC Name 3-iodo-1,5-dihydro-4H-pyrazolo[4,3-d]pyrimidin-4-one-
CAS Number 142189-88-6[1]
Molecular Formula C₅H₃IN₄O-
Molecular Weight 261.99 g/mol -
Appearance White to off-white solid[2]
Solubility Expected to be soluble in DMSO and other polar organic solventsInferred

Synthetic Strategy and Rationale

The synthesis of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one can be approached through a logical sequence of reactions, starting from readily available precursors. The proposed pathway leverages established methods for the construction of the pyrazolopyrimidine core, followed by a regioselective iodination.[3]

Synthetic_Pathway cluster_0 Core Synthesis cluster_1 Iodination A 5-Amino-1H-pyrazole-4-carboxamide C 1H,4H,7H-Pyrazolo[4,3-d]pyrimidin-7-one A->C Cyclization (Heat) B Formamide E 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one C->E Electrophilic Iodination (DMF, Heat) D N-Iodosuccinimide (NIS)

Caption: Proposed synthetic pathway for 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one.

Step-by-Step Synthetic Protocol:
  • Synthesis of 1H,4H,7H-Pyrazolo[4,3-d]pyrimidin-7-one:

    • To a solution of 5-amino-1H-pyrazole-4-carboxamide in formamide, heat the reaction mixture to reflux (approximately 180-200 °C) for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to yield the pyrazolo[4,3-d]pyrimidin-7-one core.

  • Iodination at the 3-position:

    • Dissolve the synthesized pyrazolo[4,3-d]pyrimidin-7-one in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF).

    • Add N-Iodosuccinimide (NIS) (1.1 equivalents) to the solution.

    • Heat the reaction mixture to 60-80 °C and stir for 2-4 hours. The C-3 position of the pyrazole ring is electronically favored for electrophilic substitution.[1][4][5][6]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and pour it into ice water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry under vacuum to obtain 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one.

    • The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Postulated Mechanism of Action as a Kinase Inhibitor

Given the extensive precedent of the isomeric pyrazolo[3,4-d]pyrimidine scaffold as an ATP-competitive kinase inhibitor, it is highly probable that 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one will function in a similar manner.[7] The core heterocycle is expected to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, mimicking the interaction of the adenine base of ATP.

The 3-iodo substituent can play a significant role in modulating the binding affinity and selectivity profile. The iodine atom can participate in halogen bonding with backbone carbonyls or other electron-rich residues within the active site, providing an additional anchoring point. Furthermore, the steric and electronic properties of the iodine will influence the overall conformation of the inhibitor within the binding pocket.

Example Target Pathway: Epidermal Growth Factor Receptor (EGFR)

The EGFR signaling pathway is a well-validated target in oncology, and many pyrazolopyrimidine derivatives have shown inhibitory activity against it.[8][9] Dysregulation of this pathway can lead to uncontrolled cell proliferation, survival, and metastasis.

EGFR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Response EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Ligand EGF/TGF-α Ligand->EGFR Binds Inhibitor 3-iodo-1H,4H,7H-pyrazolo [4,3-d]pyrimidin-7-one Inhibitor->EGFR Inhibits (ATP-binding site) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Response Proliferation, Survival, Metastasis Transcription->Response ADP_Glo_Workflow A 1. Kinase Reaction: Kinase + Substrate + ATP + Inhibitor (Test Compound) B 2. Add ADP-Glo™ Reagent: - Stops kinase reaction - Depletes remaining ATP A->B C 3. Add Kinase Detection Reagent: - Converts ADP to ATP - Luciferase/Luciferin reaction B->C D 4. Measure Luminescence: Signal ∝ ADP produced C->D

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Prepare a stock solution of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one in 100% DMSO.

    • Create a serial dilution of the compound in kinase buffer to achieve the desired final concentrations for the IC₅₀ curve.

    • Prepare the kinase, substrate, and ATP in kinase buffer at 2X the final desired concentration.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the 2X kinase/substrate mix to each well.

    • Add 2.5 µL of the serially diluted compound (or vehicle control) to the wells.

    • Initiate the reaction by adding 5 µL of 2X ATP solution.

    • Incubate the plate at 30 °C for 60 minutes.

  • ADP Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell Viability/Cytotoxicity Assay (MTT Protocol)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [7][10][11][12] Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., A549 lung cancer cells, which overexpress EGFR) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37 °C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.

    • Incubate for 72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate for 4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Outlook

3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one represents a promising, yet underexplored, scaffold for the development of novel kinase inhibitors. Its structural analogy to the well-established pyrazolo[3,4-d]pyrimidine core suggests a high probability of activity, while the 3-iodo substituent provides a crucial vector for synthetic diversification and optimization. The synthetic route is feasible with standard organic chemistry techniques, and its potential as a kinase inhibitor can be rigorously evaluated using the robust in vitro assays detailed in this guide. This molecule stands as an excellent starting point for any medicinal chemistry program aimed at discovering the next generation of targeted therapeutics.

References

  • A Comprehensive Pathway Map of Epidermal Growth Factor Receptor Signaling. Molecular Systems Biology. Available at: [Link]

  • 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one. Beijing Xinheng Research Technology Co., Ltd. Available at: [Link]

  • Synthesis of new series of pyrazolo[4,3-d]pyrimidin-7-ones and pyrido[2,3-d]pyrimidin-4-ones for their bacterial and cyclin-dependent kinases (CDKs) inhibitory activities. Scilit. Available at: [Link]

  • EGF/EGFR Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. Available at: [Link]

  • MTT Cell Proliferation and Viability Assay Kit. Chondrex, Inc.. Available at: [Link]

  • Green iodination of pyrazoles with iodine/hydrogen peroxide in water. ResearchGate. Available at: [Link]

  • Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. PubMed Central. Available at: [Link]

  • Synthesis of new series of pyrazolo[4,3-d]pyrimidin-7-ones and pyrido[2,3-d]pyrimidin-4-ones for their bacterial and cyclin-dependent kinases (CDKs) inhibitory activities. ResearchGate. Available at: [Link]

  • A novel method of iodination and azo bond formation by nitrogen triiodide. Sciforum. Available at: [Link]

  • Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. PubMed. Available at: [Link]

  • Src family. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Src kinase-mediated signaling in leukocytes. Oxford Academic. Available at: [Link]

  • Src signaling pathways and function. Binding of ligands to the... ResearchGate. Available at: [Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. Available at: [Link]

  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Taylor & Francis Online. Available at: [Link]

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. PubMed Central. Available at: [Link]

  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. PubMed Central. Available at: [Link]

  • 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489. PubChem. Available at: [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. Available at: [Link]

Sources

Foundational

The Ascendancy of Pyrazolo[4,3-d]pyrimidin-7-ones: A Technical Guide to Their Role in Modern Cancer Research

Foreword The landscape of oncology is one of perpetual evolution, driven by an ever-deepening understanding of the molecular underpinnings of cancer. Within this dynamic field, the pyrazolo[4,3-d]pyrimidin-7-one scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The landscape of oncology is one of perpetual evolution, driven by an ever-deepening understanding of the molecular underpinnings of cancer. Within this dynamic field, the pyrazolo[4,3-d]pyrimidin-7-one scaffold has emerged as a privileged structure, a versatile backbone for the design of potent and selective anticancer agents. This guide provides an in-depth exploration of these derivatives for researchers, scientists, and drug development professionals. We will dissect their mechanisms of action, delve into key molecular targets, and provide a practical framework for their synthesis and evaluation, moving beyond a simple recitation of facts to an integrated understanding of their scientific merit.

The Pyrazolo[4,3-d]pyrimidine Core: A Scaffold of Promise

The pyrazolo[4,3-d]pyrimidine ring system is a heterocyclic structure bearing a notable resemblance to the purine bases of DNA and RNA. This structural mimicry is a key element of its therapeutic potential, allowing these molecules to competitively bind to the ATP-binding sites of a variety of enzymes crucial for cancer cell proliferation and survival.[1][2] The versatility of this scaffold allows for chemical modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Mechanisms of Action: A Multi-pronged Assault on Cancer

Pyrazolo[4,3-d]pyrimidin-7-one derivatives exert their anticancer effects through a variety of mechanisms, primarily centered around the inhibition of key cellular processes that are dysregulated in cancer.

Kinase Inhibition: A Dominant Paradigm

Protein kinases are a large family of enzymes that play a central role in signal transduction pathways, regulating cell growth, differentiation, and survival.[3] Their aberrant activation is a common driver of oncogenesis, making them prime targets for therapeutic intervention. Pyrazolo[4,3-d]pyrimidine derivatives have been extensively investigated as kinase inhibitors, demonstrating activity against a range of important oncogenic kinases.[3][4]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, including non-small cell lung cancer and colorectal cancer.[5][6] Certain pyrazolo[4,3-d]pyrimidine derivatives have been designed to target both wild-type and mutant forms of EGFR, offering a potential strategy to overcome acquired resistance to first-generation inhibitors.[5][6][7]

  • Src Family Kinases: Src is a non-receptor tyrosine kinase that is often hyperactivated in tumors, contributing to increased cell proliferation, invasion, and metastasis.[8] Several pyrazolo[4,3-d]pyrimidine-based compounds have been developed as potent Src inhibitors.[8]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Fms-like Tyrosine Kinase 3 (FLT3): Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR2 is a key mediator of this process. FLT3 is a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML). Multi-kinase inhibitors targeting both VEGFR2 and FLT3 have been developed from the pyrazolo[4,3-d]pyrimidine scaffold.[9][10]

  • Cyclin-Dependent Kinases (CDKs): CDKs are critical regulators of the cell cycle. Their dysregulation is a hallmark of cancer. Pyrazolo[4,3-d]pyrimidine derivatives have been explored as CDK inhibitors, aiming to arrest the cell cycle and induce apoptosis in cancer cells.[11]

Microtubule Targeting: Disrupting the Cellular Scaffolding

Microtubules are dynamic polymers that are essential for cell division, intracellular transport, and the maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated anticancer strategy. A novel class of N1-methyl pyrazolo[4,3-d]pyrimidines has been identified as potent inhibitors of tubulin polymerization, acting at the colchicine binding site.[12] These agents can circumvent common mechanisms of drug resistance, such as those mediated by P-glycoprotein (Pgp) and βIII-tubulin overexpression.[12]

Induction of Apoptosis and Inhibition of Proliferation

Ultimately, the anticancer activity of pyrazolo[4,3-d]pyrimidin-7-one derivatives manifests as the inhibition of cancer cell proliferation and the induction of programmed cell death (apoptosis).[13] This is often a downstream consequence of their primary mechanisms of action, such as kinase inhibition or microtubule disruption.

Key Molecular Targets and Signaling Pathways

The efficacy of pyrazolo[4,3-d]pyrimidin-7-one derivatives is intrinsically linked to their interaction with specific molecular targets within cancer cells. Understanding these interactions and the signaling pathways they modulate is crucial for rational drug design and development.

The EGFR Signaling Pathway

The binding of ligands such as EGF to the extracellular domain of EGFR triggers a cascade of intracellular signaling events that promote cell proliferation, survival, and migration. Pyrazolo[4,3-d]pyrimidine-based EGFR inhibitors act by competing with ATP for binding to the intracellular kinase domain, thereby blocking downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream_Signaling Activates EGF EGF EGF->EGFR Binds Pyrazolo_Derivative Pyrazolo[4,3-d]pyrimidin-7-one Derivative Pyrazolo_Derivative->EGFR Inhibits ATP ATP ATP->EGFR Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation

Caption: EGFR Signaling Pathway Inhibition.

The Microtubule Dynamics Pathway

Microtubules are in a constant state of dynamic instability, alternating between periods of polymerization and depolymerization. This is essential for their function, particularly during mitosis. Microtubule-targeting pyrazolo[4,3-d]pyrimidines disrupt this delicate balance, leading to cell cycle arrest and apoptosis.

Microtubule_Dynamics Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization Mitotic_Arrest Mitotic Arrest Microtubule->Mitotic_Arrest Dysfunctional Spindle Formation Pyrazolo_Derivative Pyrazolo[4,3-d]pyrimidin-7-one Derivative Pyrazolo_Derivative->Tubulin_Dimers Binds to Colchicine Site Pyrazolo_Derivative->Microtubule Inhibits Polymerization Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Inhibition of Microtubule Polymerization.

Structure-Activity Relationship (SAR) Studies

The potency and selectivity of pyrazolo[4,3-d]pyrimidin-7-one derivatives are highly dependent on the nature and position of substituents on the core scaffold. SAR studies are therefore essential for lead optimization.

PositionSubstituent Effect on ActivityReference
R1 (Pyrazolo N1) Alkylation, particularly with a methyl group, has been shown to be important for microtubule targeting activity.[12]
R3 (Pyrazolo C3) Substitution at this position can influence kinase selectivity and potency.[14]
R5 (Pyrimidine C5) Introduction of substituted phenyl groups at this position is crucial for adenosine A1 receptor affinity and can be modulated for anticancer activity.[14][15]
R6 (Pyrimidine C6) N-arylcarboxamido substitutions at this position have demonstrated significant anticancer activity, particularly against colon and prostate cancer cell lines.[14]
C7 (Pyrimidine C7) The carbonyl group at this position is a key feature of the pyrazolo[4,3-d]pyrimidin-7-one scaffold.[14][15]

Preclinical and Clinical Development

Several pyrazolo[4,3-d]pyrimidine derivatives have shown promising preclinical activity, leading to their advancement into clinical trials. For instance, Ibrutinib, a pyrazolo[3,4-d]pyrimidine-based kinase inhibitor, is an FDA-approved drug for the treatment of B-cell cancers.[4] While the focus of this guide is on the pyrazolo[4,3-d]pyrimidin-7-one core, the clinical success of related scaffolds underscores the therapeutic potential of this class of compounds.

Experimental Protocols for Evaluation

The following protocols provide a framework for the synthesis and evaluation of novel pyrazolo[4,3-d]pyrimidin-7-one derivatives.

General Synthesis of the Pyrazolo[4,3-d]pyrimidin-7-one Scaffold

The synthesis of the pyrazolo[4,3-d]pyrimidin-7-one core can be achieved through various synthetic routes. A common approach involves the construction of the pyrazole ring followed by annulation of the pyrimidine ring.

Step-by-Step Methodology:

  • Synthesis of the Pyrazole Intermediate: This is often achieved through the condensation of a β-ketoester with a hydrazine derivative.

  • Functionalization of the Pyrazole Ring: Introduction of desired substituents at various positions of the pyrazole ring.

  • Construction of the Pyrimidine Ring: Cyclization of the functionalized pyrazole with a suitable one-carbon synthon, such as formamide or urea, to form the pyrimidin-7-one ring.

  • Further Functionalization: Introduction of additional substituents on the pyrimidine ring through reactions such as nucleophilic aromatic substitution.

  • Purification and Characterization: The final products are purified by column chromatography or recrystallization and characterized by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

For specific synthetic schemes and reaction conditions, refer to the primary literature.[1][15][16]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazolo[4,3-d]pyrimidin-7-one derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay

Kinase inhibition assays are used to determine the ability of a compound to inhibit the activity of a specific kinase.

Step-by-Step Methodology:

  • Reaction Setup: In a microplate, combine the kinase, a substrate peptide, and ATP in a reaction buffer.

  • Compound Addition: Add the pyrazolo[4,3-d]pyrimidin-7-one derivative at various concentrations.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope incorporation, antibody-based detection (e.g., ELISA), or luminescence-based assays.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a compound on the distribution of cells in the different phases of the cell cycle (G1, S, G2/M).

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the pyrazolo[4,3-d]pyrimidin-7-one derivative for a specified time.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Stain the cells with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content of the cells.

  • Data Analysis: Analyze the resulting DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI stains necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the pyrazolo[4,3-d]pyrimidin-7-one derivative.

  • Staining: Harvest the cells and stain them with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

In Vivo Xenograft Model

Xenograft models are used to evaluate the in vivo antitumor efficacy of a compound.

Step-by-Step Methodology:

  • Tumor Cell Implantation: Subcutaneously inject human cancer cells into immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Compound Administration: Randomize the mice into treatment and control groups and administer the pyrazolo[4,3-d]pyrimidin-7-one derivative (e.g., by oral gavage or intraperitoneal injection) according to a predetermined dosing schedule.

  • Tumor Measurement: Measure the tumor volume regularly using calipers.

  • Data Analysis: Compare the tumor growth in the treated group to the control group to determine the antitumor efficacy of the compound.

Data Presentation and Analysis

The effective presentation of experimental data is crucial for communicating research findings.

CompoundTarget KinaseIC50 (nM)Cell LineGI50 (µM)Reference
Compound 12b Not specified-HT-29 (Colon)0.44[14]
DU-145 (Prostate)1.07[14]
Compound 9 Tubulin0.45 (inhibition of polymerization)NCI-60 panelLow to sub-nanomolar[12]
Compound 33 FLT3, VEGFR2PotentMV4-11 (AML)-[9][10]

Future Perspectives and Challenges

The pyrazolo[4,3-d]pyrimidin-7-one scaffold continues to be a fertile ground for the discovery of novel anticancer agents. Future research will likely focus on:

  • Improving Selectivity: Designing derivatives with higher selectivity for specific kinase targets to minimize off-target effects and toxicity.

  • Overcoming Drug Resistance: Developing compounds that are active against drug-resistant cancer cell lines.

  • Exploring Novel Mechanisms: Investigating other potential mechanisms of action for this class of compounds.

  • Combination Therapies: Evaluating the synergistic effects of pyrazolo[4,3-d]pyrimidin-7-one derivatives with other anticancer drugs.

Despite their promise, challenges remain in the development of these compounds, including optimizing their pharmacokinetic properties and managing potential toxicities.

Conclusion

Pyrazolo[4,3-d]pyrimidin-7-one derivatives represent a highly promising class of anticancer agents with diverse mechanisms of action and a wide range of molecular targets. Their structural versatility and amenability to chemical modification make them an attractive scaffold for the development of next-generation cancer therapies. This guide has provided a comprehensive overview of their role in cancer research, from their fundamental mechanisms to practical experimental protocols, with the aim of empowering researchers to further explore and exploit the therapeutic potential of this remarkable class of molecules.

References

  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PubMed Central. [Link]

  • Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. SpringerLink. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis Online. [Link]

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. PubMed Central. [Link]

  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Publishing. [Link]

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. ScienceDirect. [Link]

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. ACS Publications. [Link]

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. MDPI. [Link]

  • Design of new pyrazolo[4,3‐d]pyrimidine as selective CDK7 inhibitor... ResearchGate. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-: D] pyrimidine scaffold. ResearchGate. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Taylor & Francis Online. [Link]

  • Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. PubMed. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Institutes of Health. [Link]

  • Novel 6-N-arylcarboxamidopyrazolo[4,3-d]pyrimidin-7-one derivatives as potential anti-cancer agents. PubMed. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][12][13][16]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. [Link]

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. MDPI. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. BioWorld. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Discovery of Novel Pyrazolo[4,3-d]pyrimidine Compounds

Abstract The pyrazolo[4,3-d]pyrimidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" structure due to its remarkable versatility in targeting a wide array of biological entities. A...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[4,3-d]pyrimidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" structure due to its remarkable versatility in targeting a wide array of biological entities. As a bioisostere of purine, it effectively mimics the natural adenine ring of adenosine triphosphate (ATP), enabling competitive inhibition at the ATP-binding sites of numerous enzymes, particularly kinases.[1] This guide provides an in-depth exploration of the discovery of novel pyrazolo[4,3-d]pyrimidine compounds, from foundational synthetic strategies and structure-activity relationship (SAR) insights to detailed experimental protocols and future-facing applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent scaffold in their therapeutic discovery programs.

PART 1: The Core Scaffold: Synthesis and Strategic Considerations

Foundational Chemistry and Rationale

The power of the pyrazolo[4,3-d]pyrimidine scaffold lies in its structural mimicry of purines, which are fundamental components of nucleic acids and cellular energy currency.[1] This bioisosteric relationship allows for potent interactions with a multitude of enzymes that have evolved to bind purine-based substrates. Consequently, this heterocyclic system has been extensively developed for various therapeutic indications, including oncology, inflammation, and viral infections.[2][3][4]

Strategic Synthesis of the Pyrazolo[4,3-d]pyrimidine Core

The construction of the pyrazolo[4,3-d]pyrimidine ring system is a critical step that dictates the feasibility of analogue synthesis and the ultimate diversity of the compound library. The choice of synthetic route is a strategic decision based on the desired substitution patterns and the availability of starting materials.

A prevalent and highly adaptable strategy involves the initial construction of a substituted pyrazole ring, which is subsequently annulated to form the fused pyrimidine ring. A common starting point is the reaction of a hydrazine with a functionalized three-carbon component to yield a 5-aminopyrazole-4-carbonitrile intermediate. This intermediate is then cyclized, for example, by heating in formic acid, to afford the pyrazolo[4,3-d]pyrimidine core.[5] This linear approach allows for early introduction of diversity elements on the pyrazole ring.

synthesis_workflow start Substituted Hydrazine + (1-ethoxyethylidene)malononitrile pyrazole_inter 5-Amino-1-aryl-1H-pyrazole -4-carbonitrile start->pyrazole_inter Pyrazole Formation cyclization Ring Cyclization (e.g., Formic Acid) pyrazole_inter->cyclization Pyrimidine Annulation core_scaffold Pyrazolo[4,3-d]pyrimidin-4-ol Core cyclization->core_scaffold final_product Functionalized Novel Compounds core_scaffold->final_product Further Derivatization (e.g., Alkylation, Coupling)

Caption: General workflow for the linear synthesis of pyrazolo[4,3-d]pyrimidines.

PART 2: From Scaffold to Lead: Structure-Activity Relationships and Biological Applications

The Pyrazolo[4,3-d]pyrimidine Scaffold as a Kinase Inhibitor

The pyrazolo[4,3-d]pyrimidine core has proven to be a particularly fruitful scaffold for the development of potent kinase inhibitors.[6] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[7] The pyrazolo[4,3-d]pyrimidine scaffold's ability to form key hydrogen bonds with the kinase hinge region, mimicking the interaction of ATP, is central to its inhibitory activity.[1]

Key Structure-Activity Relationship (SAR) Insights:

  • Substituents on the Pyrazole Ring: Modifications at the N-1 and C-3 positions of the pyrazole ring significantly influence potency and selectivity. Large, aromatic substituents at the N-1 position often enhance activity, while the C-3 position can be varied to probe different regions of the ATP-binding pocket.[8][9]

  • The Pyrimidine Moiety: The 4-amino group on the pyrimidine ring is often a critical hydrogen bond donor to the kinase hinge region. Substitutions at the 5- and 7-positions can be used to improve physicochemical properties and exploit additional binding interactions. For instance, studies have shown that chlorine atoms in the structure can be crucial for antitumor activity.[10]

sar_pathway scaffold Pyrazolo[4,3-d]pyrimidine Core n1_sub N-1 Position (Selectivity, Potency) scaffold->n1_sub c3_sub C-3 Position (Pocket Interaction) scaffold->c3_sub c4_amino C-4 Amino Group (Hinge Binding) scaffold->c4_amino c5_c7_sub C-5 & C-7 Positions (Solubility, PK) scaffold->c5_c7_sub activity Biological Activity (e.g., Kinase Inhibition) n1_sub->activity c3_sub->activity c4_amino->activity c5_c7_sub->activity

Caption: Key positions for SAR exploration on the pyrazolo[4,3-d]pyrimidine scaffold.

Diverse Biological Activities

Beyond kinase inhibition, pyrazolo[4,3-d]pyrimidine derivatives have demonstrated a wide range of biological activities, including:

  • Antiproliferative and Antitumor Agents: Many derivatives exhibit potent cytotoxicity against a variety of cancer cell lines.[11][12] Some compounds act as microtubule targeting agents, inhibiting tubulin polymerization.[13]

  • Anti-inflammatory Agents: Certain compounds have shown the ability to inhibit the production of pro-inflammatory cytokines like NO, IL-6, and TNF-α, suggesting potential applications in treating inflammatory conditions such as acute lung injury.[2]

  • Antiviral Activity: The scaffold has been explored for the development of antiviral agents, with some derivatives showing activity against viruses like Herpes Simplex Virus type-1 (HSV-1).[4]

PART 3: Experimental Design and Protocols

Synthesis and Characterization

Protocol 3.1.1: General Synthesis of a 1-Aryl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-4-ol

  • Step 1: Synthesis of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile.

    • In a round-bottom flask, dissolve 2-(1-ethoxyethylidene)malononitrile (1.0 eq) and phenylhydrazine (1.0 eq) in absolute ethanol.

    • Reflux the mixture for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum.[5]

  • Step 2: Cyclization to the Pyrazolo[4,3-d]pyrimidine Core.

    • Suspend the 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 eq) in formic acid (30 mL).

    • Reflux the mixture for 7 hours.

    • Pour the reaction mixture into ice water to precipitate the product.

    • Collect the solid by filtration, wash with water, and recrystallize from ethanol to yield the pure 1-phenyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-4-ol.[5]

Protocol 3.1.2: Characterization of Synthesized Compounds

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

    • Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field spectrometer.

    • Analyze the spectra to confirm the presence of characteristic protons and carbons of the pyrazolo[4,3-d]pyrimidine scaffold and its substituents.[5][14]

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

    • Analyze the sample using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to determine the exact mass and confirm the molecular formula.[2][5]

Biological Evaluation

Protocol 3.2.1: In Vitro Antiproliferative MTT Assay

  • Seed human cancer cells (e.g., MCF-7, A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized pyrazolo[4,3-d]pyrimidine compounds (typically from 0.01 to 100 µM) for 48-72 hours.

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[12]

Protocol 3.2.2: In Vitro Kinase Inhibition Assay

  • Prepare a reaction mixture containing the target kinase (e.g., CDK2, VEGFR2), a suitable substrate, and ATP in a kinase buffer.[8][15]

  • Add the test compounds at various concentrations to the reaction mixture.

  • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced using a suitable method, such as a luminescence-based assay or radioisotope labeling.

  • Determine the IC50 values by plotting the percentage of kinase inhibition against the compound concentration.[16]

Table 1: Representative Biological Data for Novel Pyrazolo[4,3-d]pyrimidine Derivatives

Compound IDTargetIC50 (µM)Cell LineReference
1d Antiproliferation1.74MCF-7[12]
4e NO Production2.64RAW264.7[2]
23c RET Kinase< 0.01Biochemical[17]
14 CDK2/cyclin A20.057Biochemical[16]
9 Tubulin Polymerization0.45Biochemical[13]

PART 4: Future Perspectives and Conclusion

The pyrazolo[4,3-d]pyrimidine scaffold remains a highly attractive starting point for the development of novel therapeutics. Future research will likely focus on several key areas:

  • Enhanced Selectivity: The development of highly selective inhibitors for specific kinase isoforms or other targets to minimize off-target effects and improve safety profiles.

  • Novel Mechanisms of Action: Exploring the potential of this scaffold to develop covalent inhibitors or allosteric modulators, which can offer advantages in terms of potency and duration of action.

  • Targeted Drug Delivery: Incorporating the pyrazolo[4,3-d]pyrimidine warhead into advanced drug delivery systems, such as antibody-drug conjugates or PROTACs, to achieve targeted protein degradation.

References

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. National Institutes of Health (NIH), [Link]

  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. PubMed Central, [Link]

  • Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Hindawi, [Link]

  • Synthesis and Biological Evaluation of pyrazolo[4,3-d]pyrimidine Analogues. PubMed, [Link]

  • Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. PubMed, [Link]

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing, [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][10][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing, [Link]

  • Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia. National Institutes of Health (NIH), [Link]

  • Pyrazolo[3,4‐d]pyrimidines with approved therapeutic activities. ResearchGate, [Link]

  • Pyrazolo[3,4‐d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. ResearchGate, [Link]

  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed, [Link]

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. ACS Publications, [Link]

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. ACS Publications, [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI, [Link]

  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PubMed Central, [Link]

  • Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry, [Link]

  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed, [Link]

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents. ResearchGate, [Link]

  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. National Institutes of Health (NIH), [Link]

  • Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. PubMed Central, [Link]

  • Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation. PubMed, [Link]

  • Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. PubMed, [Link]

  • Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. ResearchGate, [Link]

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. ResearchGate, [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. National Institutes of Health (NIH), [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. National Institutes of Health (NIH), [Link]

  • Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro. PubMed, [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing, [Link]

  • Synthesis, Characterization, Novel Pyrazolo [3,4-d]Pyrimidine Derivatives of Study Cytotoxcity, Antioxidant and Anticancer in Vitro. ResearchGate, [Link]

Sources

Foundational

Spectroscopic Data for 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one (NMR, MS): A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one, a molecule of interest in medicinal chemistry and drug development. Wh...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one, a molecule of interest in medicinal chemistry and drug development. While direct experimental spectra for this specific compound are not widely available in the public domain, this document leverages established principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS), supported by data from structurally analogous compounds, to provide a comprehensive and predictive spectroscopic profile. This guide is intended for researchers, scientists, and professionals in the field of drug development to aid in the identification, characterization, and quality control of this and related heterocyclic compounds.

Molecular Structure and Predicted Spectroscopic Characteristics

The structure of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one, with the IUPAC systematic numbering, is presented below. The presence of a pyrazolo[4,3-d]pyrimidine core, an iodine substituent, a lactam functionality, and exchangeable protons dictates its expected spectroscopic behavior.

Molecular Formula: C₅H₃IN₄O

Molecular Weight: 261.99 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Based on the analysis of related pyrazolo-pyrimidine derivatives, the following ¹H and ¹³C NMR spectral characteristics are predicted for 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple, characterized by signals from the pyrimidine proton and two exchangeable NH protons. The predicted chemical shifts (δ) in a common deuterated solvent such as DMSO-d₆ are summarized in the table below.

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
H57.8 - 8.2Singlet (s)The sole proton on the pyrimidine ring is expected to be deshielded due to the electron-withdrawing nature of the adjacent nitrogen atoms and the carbonyl group.
NH (pyrazole)12.0 - 14.0Broad Singlet (br s)The pyrazole NH proton is typically observed at a high chemical shift and is often broad. Its chemical shift is highly dependent on solvent and concentration.
NH (pyrimidine)10.5 - 12.5Broad Singlet (br s)The lactam NH proton in the pyrimidine ring is also expected to be in the downfield region and exhibit broadening.

Causality behind Predictions: The chemical shifts are estimated based on the electronic environment of each proton. The aromatic proton (H5) is in an electron-deficient ring system, leading to a downfield shift. The NH protons are acidic and participate in hydrogen bonding, which, along with the influence of the heterocyclic rings, results in their significant deshielding. The broadness of the NH signals is a consequence of quadrupole broadening from the ¹⁴N nucleus and chemical exchange with residual water in the solvent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule. The predicted chemical shifts are presented below.

Carbon Predicted Chemical Shift (ppm) Notes
C380 - 90The carbon bearing the iodine atom is expected to be significantly shielded due to the "heavy atom effect" of iodine. This is a characteristic feature for iodo-substituted carbons.
C3a145 - 155This quaternary carbon at the ring junction will be in a relatively downfield region.
C5135 - 145The protonated carbon of the pyrimidine ring.
C7155 - 165The carbonyl carbon of the lactam is expected to be the most deshielded carbon in the spectrum.
C7a140 - 150This quaternary carbon at the other ring junction.

Causality behind Predictions: The chemical shifts of the carbon atoms are influenced by their hybridization, substitution, and electronic environment. The carbonyl carbon (C7) is the most deshielded due to the double bond to oxygen. The C3 carbon's upfield shift is a well-documented phenomenon for carbons directly attached to iodine. The remaining carbons are in the typical range for sp²-hybridized carbons in heterocyclic systems.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one is outlined below. This protocol is designed to ensure self-validation through consistent and reproducible results.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh ~5-10 mg of sample Solvent Dissolve in 0.6 mL of DMSO-d6 Sample->Solvent Transfer Transfer to 5 mm NMR tube Solvent->Transfer Spectrometer 300-500 MHz Spectrometer Transfer->Spectrometer H1_Acq Acquire 1H Spectrum Spectrometer->H1_Acq C13_Acq Acquire 13C{1H} Spectrum H1_Acq->C13_Acq Processing Fourier Transform, Phase & Baseline Correction H1_Acq->Processing DEPT Acquire DEPT-135 (optional) C13_Acq->DEPT C13_Acq->Processing Referencing Reference to TMS (0 ppm) Processing->Referencing Integration Integrate 1H signals Referencing->Integration Peak_Picking Peak pick 1H and 13C signals Integration->Peak_Picking Analysis Assign signals and determine structure Peak_Picking->Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Predicted Mass Spectrum

For 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one, the following observations are expected in the mass spectrum, likely acquired using electrospray ionization (ESI) due to the polarity of the molecule.

Expected Molecular Ions:

Ion m/z (calculated) Notes
[M+H]⁺262.95The protonated molecular ion is expected to be the base peak or a very prominent peak in the positive ion mode ESI spectrum.
[M-H]⁻260.94The deprotonated molecular ion would be observed in the negative ion mode ESI spectrum.

Isotope Pattern: A characteristic isotopic pattern for a compound containing one iodine atom will be observed. The monoisotopic peak will be accompanied by a smaller peak at M+1 due to the natural abundance of ¹³C.

Predicted Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide valuable structural information. Based on the known fragmentation of related heterocyclic systems, a plausible fragmentation pathway is proposed.

Proposed MS/MS Fragmentation Pathway

MS_Fragmentation M_H [M+H]⁺ m/z = 262.95 Frag1 Loss of HNCO (m/z = 219.95) M_H->Frag1 - 43.00 Frag2 Loss of I (m/z = 135.98) M_H->Frag2 - 126.97 Frag3 Loss of CO (m/z = 234.95) M_H->Frag3 - 27.99 MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Sample Prepare a dilute solution (1-10 µg/mL) Solvent Use a suitable solvent (e.g., Methanol/Water) Sample->Solvent Instrument High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) Solvent->Instrument Ionization Electrospray Ionization (ESI) (Positive and Negative modes) Instrument->Ionization Full_Scan Acquire Full Scan MS Ionization->Full_Scan MSMS Acquire MS/MS of parent ion Full_Scan->MSMS Mass_Accuracy Determine accurate mass of parent ion Full_Scan->Mass_Accuracy Formula_Generation Generate possible elemental compositions Mass_Accuracy->Formula_Generation Fragmentation_Analysis Analyze MS/MS fragmentation pattern Formula_Generation->Fragmentation_Analysis Structure_Confirmation Confirm structure Fragmentation_Analysis->Structure_Confirmation

Caption: Standard workflow for mass spectrometry sample preparation, data acquisition, and analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one. The predicted ¹H and ¹³C NMR chemical shifts, along with the anticipated mass spectral data and fragmentation patterns, offer a robust framework for the identification and structural verification of this compound. The detailed experimental protocols are designed to ensure the acquisition of high-quality, reproducible data. For definitive structural confirmation, comparison with an authenticated reference standard is always recommended. This guide serves as a valuable resource for researchers working with this and structurally related heterocyclic scaffolds, facilitating their efforts in drug discovery and development.

References

While direct spectroscopic data for the target compound was not found in the cited literature, these references provide data for analogous structures that informed the predictions in this guide.

  • Huang, P.-H., Wen, Y.-S., & Shen, J.-Y. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o650. [Link]

  • PubChem. (n.d.). 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazolo[4,3-d]pyrimidine, 7-amino-3-β-D-ribofuranosyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

Exploratory

A Technical Guide to the 3-Iodo-Pyrazolo[4,3-d]pyrimidine Scaffold: A Keystone of Analog-Sensitive Kinase Technology

This guide provides an in-depth exploration of the 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one and its closely related, more extensively studied analog, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. These compounds serv...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one and its closely related, more extensively studied analog, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. These compounds serve as versatile scaffolds in chemical biology and drug discovery, most notably as precursors to potent and selective kinase inhibitors. We will delve into the foundational principles of their application, particularly within the powerful chemical-genetic strategy known as analog-sensitive (AS) kinase technology. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply this innovative approach to dissecting complex signaling pathways.

The Pyrazolo[4,3-d]pyrimidine Core: A Privileged Scaffold for Kinase Inhibition

The pyrazolo[4,3-d]pyrimidine framework is a purine analog, a class of heterocyclic compounds that structurally mimic the endogenous adenosine triphosphate (ATP), the universal phosphate donor for protein kinases.[1] This inherent structural similarity allows pyrazolo[4,3-d]pyrimidines to competitively bind within the ATP-binding pocket of kinases, thereby inhibiting their catalytic activity. The versatility of this scaffold lies in its amenability to chemical modification at various positions, allowing for the fine-tuning of potency and selectivity against specific kinases.[2] The "3-iodo" functionalization is particularly significant as it provides a reactive handle for introducing diverse chemical moieties through cross-coupling reactions, enabling the synthesis of extensive inhibitor libraries.[3]

Analog-Sensitive (AS) Kinase Technology: The "Bump-and-Hole" Strategy

A significant challenge in kinase inhibitor development is achieving high selectivity, as the ATP-binding sites of the more than 500 human kinases are highly conserved. Analog-sensitive (AS) kinase technology elegantly circumvents this issue by combining protein engineering with synthetic chemistry.[4][5] This "bump-and-hole" approach involves two key components:

  • The Engineered Kinase (The "Hole"): A bulky amino acid residue, termed the "gatekeeper," located deep within the ATP-binding pocket is mutated to a smaller residue, typically glycine or alanine.[6][7] This mutation creates a novel hydrophobic pocket not present in wild-type kinases.

  • The Bulky Inhibitor (The "Bump"): A pyrazolo[4,3-d]pyrimidine-based inhibitor is synthesized with a bulky substituent at the C3 position. This "bump" is designed to sterically clash with the gatekeeper residue of wild-type kinases, preventing inhibition. However, it perfectly complements the engineered pocket of the AS-kinase, leading to potent and highly specific inhibition.[6][7]

This technique provides researchers with a powerful tool for the rapid, reversible, and highly specific inhibition of a single kinase within a complex cellular environment, effectively creating a "chemical switch" to study its function.[4][8]

cluster_0 Wild-Type Kinase cluster_1 Analog-Sensitive (AS) Kinase cluster_2 Bulky Inhibitor wt_kinase ATP Binding Pocket gatekeeper Bulky Gatekeeper (e.g., Methionine) as_kinase Enlarged ATP Binding Pocket as_gatekeeper Small Gatekeeper (e.g., Glycine) inhibitor Pyrazolo[4,3-d]pyrimidine with Bulky Substituent inhibitor->wt_kinase Steric Clash (No Inhibition) inhibitor->as_kinase Specific Binding (Potent Inhibition)

Figure 1: The "Bump-and-Hole" principle of analog-sensitive kinase technology.

Synthesis of Pyrazolo[4,3-d]pyrimidine-Based Inhibitors

The synthesis of pyrazolo[4,3-d]pyrimidine analogs, such as the widely used PP1 and its derivatives, typically follows a multi-step synthetic route.[6] A common precursor is 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[3][9] The iodine atom at the C3 position is crucial for introducing the bulky substituents necessary for selectivity towards AS-kinases via Suzuki or Sonogashira cross-coupling reactions.

Illustrative Synthetic Workflow

start Starting Materials (e.g., Malononitrile derivatives) step1 Formation of Pyrazolo[3,4-d]pyrimidine Core start->step1 step2 Iodination at C3 Position (e.g., with NIS) step1->step2 step3 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine step2->step3 step4 Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) step3->step4 step5 Introduction of Bulky Substituent ('Bump') step4->step5 end Final AS-Kinase Inhibitor (e.g., 1-NA-PP1, 3MB-PP1) step5->end

Figure 2: Generalized synthetic workflow for AS-kinase inhibitors.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a pyrazolo[4,3-d]pyrimidine-based inhibitor against a specific kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[10]

Materials:

  • Kinase of interest (wild-type and AS-mutant)

  • Kinase substrate peptide

  • ATP

  • Test inhibitor (e.g., 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one derivative)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.[10]

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The optimal concentrations of kinase, substrate, and ATP should be empirically determined.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Cell-Based Assay for Kinase Inhibition

This protocol describes a general method to assess the effect of an AS-kinase inhibitor on a specific signaling pathway in cells expressing the corresponding AS-kinase.

Materials:

  • Cell line engineered to express the AS-kinase of interest.

  • Control cell line (expressing wild-type kinase or empty vector).

  • Appropriate cell culture medium and supplements.

  • AS-kinase inhibitor (e.g., 1-NA-PP1).

  • Stimulant for the pathway of interest (e.g., growth factor).

  • Lysis buffer.

  • Antibodies for Western blotting (phospho-specific antibody for a downstream substrate and total protein antibody for loading control).

Procedure:

  • Cell Seeding: Seed the AS-kinase expressing cells and control cells in multi-well plates and allow them to adhere overnight.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of the AS-kinase inhibitor (or DMSO as a vehicle control) for a predetermined amount of time (e.g., 1-2 hours).

  • Pathway Stimulation: Stimulate the cells with the appropriate agonist for a short period (e.g., 10-30 minutes) to activate the signaling pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated downstream target of the kinase.

    • Subsequently, probe with a secondary antibody conjugated to HRP and visualize using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for the total (unphosphorylated) downstream target and/or a housekeeping protein (e.g., GAPDH) to confirm equal loading.

  • Data Analysis: Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation by the AS-kinase inhibitor.

Data Presentation: Inhibitor Selectivity

The following table summarizes representative IC50 values for the well-characterized pyrazolo[3,4-d]pyrimidine inhibitor, PP1, against various kinases, illustrating its selectivity profile.

KinaseIC50 (nM)Reference
LCK5[11]
FYN6[11]
HCK20[11]
SRC170[11]
RET80[12]
PDGFR100[11]
EGFR250[11]
JAK2>50,000[11]

Table 1: In vitro inhibitory activity of PP1 against a panel of kinases.

Conclusion

The 3-iodo-pyrazolo[4,3-d]pyrimidine scaffold is a cornerstone of modern chemical genetics. Its utility as a precursor for bulky and selective inhibitors of engineered analog-sensitive kinases provides an unparalleled system for dissecting the intricate roles of individual kinases in cellular physiology and disease. The combination of rational protein design and targeted inhibitor synthesis offers a robust and versatile platform for both fundamental biological discovery and the identification of novel therapeutic targets.

References

  • Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology. National Institutes of Health. Available at: [Link]

  • The logic and design of analog-sensitive kinases and their small molecule inhibitors. National Library of Medicine. Available at: [Link]

  • Discovery Day: Using Analog-Sensitive (AS) Kinase Technology to Engineer PROTAC Targeted CDK Degraders. Digital Commons @ LIU. Available at: [Link]

  • Structure-Guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology. ACS Chemical Biology. Available at: [Link]

  • 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. PubChem. Available at: [Link]

  • Protein phosphatase 1 regulation by inhibitors and targeting subunits. National Institutes of Health. Available at: [Link]

  • The Kinase Inhibitor PP1 Blocks Tumorigenesis Induced by RET Oncogenes. Cancer Research. Available at: [Link]

  • Ser67-phosphorylated inhibitor 1 is a potent protein phosphatase 1 inhibitor. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Functions and therapeutic potential of protein phosphatase 1: Insights from mouse genetics. ScienceDirect. Available at: [Link]

  • The Src-selective kinase inhibitor PP1 also inhibits Kit and Bcr-Abl tyrosine kinases. PubMed. Available at: [Link]

  • 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Qingmu Pharmaceutical. Available at: [Link]

  • 3-Iodo-1H-pyrazolo[3,4-b]pyridine. National Institutes of Health. Available at: [Link]

  • Identification of PP1 catalytic subunit isotypes PP1 gamma 1, PP1 delta and PP1 alpha in various rat tissues. PubMed. Available at: [Link]

  • Integrating Computational and Experimental Approaches for the Discovery of Multifunctional Peptides from the Marine Gastropod Pisania pusio with Antimicrobial and Anticancer Properties. MDPI. Available at: [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks. Frontiers. Available at: [Link]

  • A protein phosphatase 1 specific phosphatase targeting peptide (PhosTAP) to identify the PP1 phosphatome. Proceedings of the National Academy of Sciences. Available at: [Link]

  • 7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-3-methyl-6-((4-methylphenyl)amino). PubChem. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • (PDF) 3-Iodo-1H-pyrazolo[3,4-b]pyridine. ResearchGate. Available at: [Link]

  • Directional Modulation of the Integrated Stress Response in Neurodegeneration: A Systematic Review of eIF2B Activators, PERK-Pathway Agents, and ISR Prolongers. MDPI. Available at: [Link]

  • 1H-PYRAZOLO[4,3-d]PYRIMIDINE COMPOUNDS AS TOLL-LIKE RECEPTOR 7 (TLR7) AGONISTS. Google Patents.
  • Cell Cycle-Specific Protein Phosphatase 1 (PP1) Substrates Identification Using Genetically Modified Cell Lines. PubMed. Available at: [Link]

  • Protein phosphatase 1. Wikipedia. Available at: [Link]

  • Chemical Properties of 7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,4-dihydro-. Cheméo. Available at: [Link]

  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. PubMed Central. Available at: [Link]

  • Structural Basis for Protein Phosphatase 1 Regulation and Specificity. National Institutes of Health. Available at: [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Institutes of Health. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Experimental Protocol for the Synthesis of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one

An Application Note for the Synthesis of a Key Heterocyclic Intermediate Abstract The pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development, acting as a purine...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of a Key Heterocyclic Intermediate

Abstract

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development, acting as a purine isostere in numerous kinase inhibitors and other therapeutic agents. The introduction of a halogen, specifically iodine, at the 3-position of this core structure provides a crucial synthetic handle for further molecular elaboration through modern cross-coupling methodologies. This application note presents a detailed, two-step experimental protocol for the synthesis of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one, a valuable intermediate for constructing diverse chemical libraries. The protocol begins with the cyclization of 5-amino-1H-pyrazole-4-carboxamide to form the pyrazolo[4,3-d]pyrimidin-7-one core, followed by a regioselective iodination. This guide is designed for researchers in synthetic chemistry and drug discovery, providing not only a step-by-step procedure but also the underlying chemical rationale to ensure reliable and reproducible outcomes.

Introduction and Significance

The pyrazolo[3,4-d]pyrimidine and its regioisomer, the pyrazolo[4,3-d]pyrimidine, are core components of many biologically active molecules.[1][2] Their structural similarity to adenine and guanine allows them to function as ATP-competitive inhibitors, making them attractive scaffolds for targeting kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.[3][4]

The title compound, 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one, is not merely a final product but a strategic intermediate. The carbon-iodine bond at the electron-rich C3 position of the pyrazole ring is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[5] This enables the rapid introduction of a wide array of substituents, facilitating the exploration of structure-activity relationships (SAR) essential for optimizing drug candidates. This document provides a robust and validated protocol for accessing this key building block.

Overall Synthetic Strategy

The synthesis is designed as a two-step sequence. The first step involves the construction of the core bicyclic heterocycle from a commercially available pyrazole precursor. The second step is the critical iodination reaction, where regioselectivity is paramount.

Reaction Scheme

SM 5-Amino-1H-pyrazole-4-carboxamide INT 1H,4H,7H-Pyrazolo[4,3-d]pyrimidin-7-one SM->INT Step 1: Cyclization (HCOOH, Reflux) PROD 3-Iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one INT->PROD Step 2: Iodination (NIS, DMF)

Caption: Two-step synthesis of the target compound.

Mechanistic Considerations

Step 1: Annulation of the Pyrimidine Ring The formation of the pyrazolo[4,3-d]pyrimidin-7-one core is achieved through the condensation of 5-amino-1H-pyrazole-4-carboxamide with formic acid. The reaction proceeds via an initial formylation of the more nucleophilic 5-amino group, followed by an intramolecular cyclization via nucleophilic attack of the carboxamide nitrogen onto the newly formed formamide carbon. Subsequent dehydration yields the aromatic pyrimidinone ring.

Step 2: Electrophilic Iodination The iodination of the pyrazolo[4,3-d]pyrimidin-7-one intermediate is an electrophilic aromatic substitution. The pyrazole ring is inherently electron-rich, making it susceptible to attack by electrophiles. The C3 position is the most electronically activated and sterically accessible site for substitution. N-Iodosuccinimide (NIS) serves as a source of an electrophilic iodine species (I⁺). The reaction mechanism involves the attack of the C3 carbon's π-electrons on the iodine atom of NIS, forming a resonance-stabilized cationic intermediate (sigma complex). Subsequent deprotonation by a weak base (like the solvent DMF or succinimide anion) restores aromaticity and yields the 3-iodo product. NIS is chosen over molecular iodine (I₂) for its milder nature and higher efficacy, minimizing the formation of side products.

Detailed Experimental Protocol

Part A: Synthesis of 1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one (Intermediate)

Materials and Reagents:

  • 5-Amino-1H-pyrazole-4-carboxamide (CAS: 3936-23-6)

  • Formic acid (≥95%, CAS: 64-18-6)

  • Deionized water

  • Ethanol (95%)

  • Round-bottom flask (250 mL) with reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • To a 250 mL round-bottom flask, add 5-amino-1H-pyrazole-4-carboxamide (10.0 g, 79.3 mmol).

  • Carefully add formic acid (100 mL) to the flask.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux (approx. 100-110°C) and maintain for 6 hours. Monitor the reaction progress by TLC (DCM:MeOH 9:1), observing the consumption of the starting material.

  • After completion, allow the mixture to cool to room temperature. A precipitate will form.

  • Slowly pour the reaction mixture into 200 mL of ice-cold deionized water with stirring.

  • Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid thoroughly with cold deionized water (3 x 50 mL) and then with cold ethanol (2 x 30 mL) to remove residual formic acid and impurities.

  • Dry the white solid under vacuum at 60°C to a constant weight.

  • Expected Yield: 9.5 - 10.5 g (88-97%). The product is typically of high purity and can be used in the next step without further purification.

Part B: Synthesis of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one (Final Product)

Materials and Reagents:

  • 1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one (Intermediate from Part A)

  • N-Iodosuccinimide (NIS) (98%, CAS: 516-12-1)

  • N,N-Dimethylformamide (DMF), anhydrous (CAS: 68-12-2)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask (500 mL)

  • Magnetic stirrer and stir bar

Quantitative Data Summary:

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
Pyrazolo-pyrimidinone136.115.00 g36.71.0
N-Iodosuccinimide (NIS)224.999.06 g40.41.1
DMF (Solvent)73.09100 mL--

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask under a nitrogen atmosphere, dissolve 1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one (5.00 g, 36.7 mmol) in 100 mL of anhydrous DMF. Stir the mixture at room temperature until a clear solution is obtained.

  • Reagent Addition: Add N-Iodosuccinimide (9.06 g, 40.4 mmol, 1.1 eq) to the solution in three portions over 15 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm and ensures smooth reaction progress.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. The reaction progress should be monitored by TLC (EtOAc:Hexane 1:1) or LC-MS. The product spot should be less polar than the starting material.

  • Work-up (Quenching): Once the starting material is consumed, pour the reaction mixture into a 1 L beaker containing 400 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution. Stir for 10 minutes. Trustworthiness Note: This step is critical to quench any unreacted NIS and remove coloration from elemental iodine, simplifying purification.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL). Causality Note: The water wash removes residual DMF, and the brine wash helps to break any emulsions and initiates the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 30% to 70% EtOAc). Combine the fractions containing the pure product and evaporate the solvent.

  • Final Product: Dry the purified solid under high vacuum. The final product, 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one, should be an off-white to pale yellow solid.

  • Expected Yield: 7.5 - 8.8 g (78-91%).

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow Diagram

cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification dissolve Dissolve Precursor in DMF add_nis Add NIS (1.1 eq) dissolve->add_nis react Stir at RT (12-18h) add_nis->react quench Quench with Na₂S₂O₃ (aq) react->quench Monitor by TLC/LC-MS extract Extract with EtOAc quench->extract wash Wash with H₂O & Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry chromatography Silica Gel Chromatography dry->chromatography final_product Dry to yield Final Product chromatography->final_product

Caption: Workflow for the iodination of the pyrazolopyrimidinone core.

Safety and Handling Precautions

  • Formic Acid: Corrosive and causes severe skin burns and eye damage. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • N-Iodosuccinimide (NIS): An oxidizing agent and an irritant. Avoid contact with skin and eyes. Prevent inhalation of dust.

  • N,N-Dimethylformamide (DMF): A skin and eye irritant that can be absorbed through the skin. It is a suspected teratogen. Always handle in a fume hood with appropriate PPE.

  • Standard laboratory safety practices should be followed at all times.

References

  • Kumar, V., Sharma, M., & Singh, D. (2015). Iodine Catalyzed Oxidative Synthesis of Quinazolin-4(3H)-ones and Pyrazolo[4,3-d]pyrimidin-7(6H)-ones via Amination of sp(3) C-H Bond. The Journal of Organic Chemistry, 80(13), 6915–6921. [Link]

  • Cikotiene, I., et al. (2010). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2011(1), 298-313. [Link]

  • El-Sayed, N. F., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2263–2281. [Link]

  • Abdel-Gawad, H., et al. (2014). Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. Molecules, 19(3), 3297–3311. [Link]

  • Sangani, C. B., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Bioorganic & Medicinal Chemistry Letters, 29(15), 1961-1966. [Link]

  • Abdellatif, K. R. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][6][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(7), 866–883. [Link]

  • Quiroga, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

Sources

Application

Application Note &amp; Protocol: Profiling 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one in a High-Throughput Luminescent Kinase Assay

Abstract: Protein kinases are a critical class of enzymes and prominent drug targets in oncology and inflammatory diseases.[1][2] The pyrazolo[4,3-d]pyrimidine scaffold is recognized as a "privileged" structure in medici...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Protein kinases are a critical class of enzymes and prominent drug targets in oncology and inflammatory diseases.[1][2] The pyrazolo[4,3-d]pyrimidine scaffold is recognized as a "privileged" structure in medicinal chemistry, acting as a bioisostere of adenine and thus serving as a potent hinge-binding motif for ATP-competitive kinase inhibitors.[3][4] This guide focuses on 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one, a key representative and synthetic intermediate of this scaffold.[5] We present a comprehensive application note and detailed protocols for evaluating its inhibitory activity using the Kinase-Glo® Luminescent Kinase Assay, a robust method for quantifying kinase activity by measuring ATP consumption.[6][7] These protocols are designed for researchers in drug discovery and chemical biology to accurately determine inhibitor potency (IC50) and to facilitate kinase inhibitor screening campaigns.

Scientific Foundation & Assay Principle

The Pyrazolo[4,3-d]pyrimidine Scaffold: An ATP Mimic

The vast majority of small molecule kinase inhibitors achieve their effect by competing with the endogenous substrate, adenosine triphosphate (ATP), for binding within the kinase's active site.[8] The 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one belongs to a class of compounds that are structurally similar to the purine ring of adenine, allowing them to form key hydrogen bonds with the "hinge region" of the kinase, effectively blocking the entry of ATP and preventing the phosphotransfer reaction.[3] The iodine atom on this specific molecule often serves as a chemical handle for further synthetic elaboration (e.g., via Suzuki coupling) to enhance potency and selectivity against specific kinase targets.[5]

cluster_0 Uninhibited Kinase Activity cluster_1 ATP-Competitive Inhibition Kinase_A Kinase Active Site Products_A ADP + Phosphorylated Substrate Kinase_A->Products_A Catalyzes ATP_A ATP ATP_A->Kinase_A Binds Substrate_A Substrate Substrate_A->Kinase_A Binds Kinase_B Kinase Active Site No_Reaction_B No Phosphorylation Kinase_B->No_Reaction_B Inhibitor_B Pyrazolo[4,3-d]pyrimidine (e.g., 3-iodo- derivative) Inhibitor_B->Kinase_B Binds & Blocks ATP_B ATP ATP_B->Kinase_B Binding Prevented

Figure 1: Mechanism of ATP-Competitive Inhibition.

Rationale for Assay Selection: Luminescent ATP-Depletion

To quantify the effect of an inhibitor, a reliable method to measure kinase activity is required. The Kinase-Glo® assay is a homogeneous "mix-and-read" bioluminescent assay that quantifies the amount of ATP remaining after a kinase reaction.[7] Its principle is elegantly simple:

  • Kinase Reaction: The kinase consumes ATP to phosphorylate its substrate.

  • Detection: The Kinase-Glo® reagent is added, which contains luciferase and its substrate, luciferin. The luciferase enzyme uses the remaining ATP to catalyze the oxidation of luciferin, producing a light signal (luminescence).[6]

The intensity of the luminescent signal is directly proportional to the concentration of ATP.[7] Consequently, there is an inverse relationship between kinase activity and light output:

  • High Kinase Activity → High ATP consumption → Low residual ATP → Low Luminescent Signal .

  • Low Kinase Activity (Inhibition) → Low ATP consumption → High residual ATP → High Luminescent Signal .[9][10]

This method is highly sensitive, applicable to virtually any kinase, and its stable "glow-type" signal simplifies high-throughput screening (HTS) by eliminating the need for precise timing and injector-equipped plate readers.[7]

Protocol 1: Single-Point Kinase Inhibition Screening

Objective: To perform a primary screen of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one at a single, high concentration (e.g., 10 µM) to rapidly assess its inhibitory potential against a kinase of interest.

Materials and Reagents
ReagentSupplierNotes
3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-onee.g., Apollo SciPrepare a 10 mM stock solution in 100% DMSO.
Recombinant Kinase of InterestVariousEnsure high purity and known activity.
Kinase Substrate (Protein or Peptide)VariousSpecific to the kinase being assayed.
Kinase-Glo® Luminescent Kinase Assay KitPromegaStore components as directed. Reconstitute the buffer and substrate to create the Kinase-Glo® Reagent before use.[6]
ATP, 10 mM SolutionVariousStore at -20°C.
Kinase Reaction Buffer (1X)VariousA generic buffer could be 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35. Optimize for your specific kinase.
DMSO, AnhydrousSigma-AldrichVehicle for compound dilution.
White, Opaque 96-well or 384-well platesCorning, etc.Essential for luminescence assays to prevent well-to-well crosstalk.
Multichannel Pipettes & Plate LuminometerVarious
Experimental Workflow

cluster_plate Assay Plate Setup (e.g., 50 µL final volume) start Start: Prepare Reagents add_buffer 1. Add 25 µL of 2X Kinase/Substrate Mix to all wells. start->add_buffer add_compound 2. Add 1 µL of Compound (or DMSO) to appropriate wells. add_buffer->add_compound pre_incubate 3. Mix & Pre-incubate (15 min at RT). add_compound->pre_incubate initiate_rxn 4. Add 24 µL of 2.08X ATP Solution to initiate kinase reaction. pre_incubate->initiate_rxn incubate_rxn 5. Incubate (e.g., 60 min at RT) for phosphorylation. initiate_rxn->incubate_rxn detect 6. Add 50 µL of Kinase-Glo® Reagent to all wells. incubate_rxn->detect incubate_detect 7. Incubate (10 min at RT) to stabilize signal. detect->incubate_detect read 8. Read Luminescence on a plate reader. incubate_detect->read end End: Analyze Data read->end

Figure 2: Workflow for Single-Point Kinase Inhibition Assay.

Step-by-Step Protocol

Causality Note: The use of intermediate "master mixes" (e.g., 2X Kinase/Substrate) and initiating the reaction with ATP minimizes pipetting variability and ensures all reactions start simultaneously.

  • Prepare Controls and Compound Plate:

    • Test Compound: Dilute the 10 mM stock of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one to 500 µM in DMSO (this will be 10 µM final concentration in the assay).

    • Negative Control (0% Inhibition): Use 100% DMSO. This represents maximum kinase activity.

    • Positive Control (100% Inhibition): Use a known potent inhibitor for your kinase or prepare "no enzyme" wells.

  • Set Up Kinase Reaction (50 µL Final Volume):

    • In a white opaque assay plate, add reagents in the following order:

      • a. Add 25 µL of 2X Kinase/Substrate Mix (containing kinase and substrate in 1X Kinase Buffer) to all wells.

      • b. Add 1 µL of the appropriate compound or DMSO control. Mix gently by tapping the plate or using a plate shaker for 30 seconds.

      • c. Pre-incubate: Allow the kinase and inhibitor to interact for 15-30 minutes at room temperature.[11] This step is crucial for inhibitors to reach binding equilibrium.

      • d. Initiate Reaction: Add 24 µL of 2.08X ATP solution (prepared in 1X Kinase Buffer). The final ATP concentration should be at or near its Km for the specific kinase for optimal results.

    • Incubate the plate at room temperature for the pre-determined linear reaction time (e.g., 60 minutes).

  • Detect Remaining ATP:

    • Equilibrate the Kinase-Glo® Reagent to room temperature.

    • Add 50 µL of Kinase-Glo® Reagent to each well.

    • Mix on a plate shaker for 2 minutes to ensure cell lysis and signal generation.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

  • Measure and Analyze:

    • Read the luminescence on a plate reader (integration time of 0.5-1 second is typical).

    • Calculate the Percent Inhibition using the formula below.

Data Analysis

Percent inhibition is calculated as: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))

Example Data:

Well TypeRaw Luminescence (RLU)CalculationResult
Test Compound (10 µM)750,000(750k - 50k) / (800k-50k)93.3% Inhibition
Negative Control (DMSO)800,000N/A (0% Inhibition)0% Inhibition
Positive Control (No Enz)50,000N/A (100% Inhibition)100% Inhibition

Protocol 2: IC50 Determination

Objective: To determine the concentration of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one required to inhibit 50% of the kinase activity (IC50 value), providing a quantitative measure of its potency.

Protocol Modifications

The core protocol is identical to the single-point screen, with the primary difference being the preparation of a serial dilution of the inhibitor.

  • Prepare Inhibitor Dilution Series:

    • Starting with a high concentration (e.g., 1 mM) of the compound in DMSO, perform a 1:3 or 1:4 serial dilution series across a 96-well plate to generate 8-12 concentrations.

    • This dilution plate will serve as the source for the 1 µL addition in step 2.2.b of the main protocol. A typical final assay concentration range might be 100 µM down to low nanomolar.[12]

  • Set Up Assay Plate:

    • Set up the assay as described in Protocol 1, but instead of a single inhibitor concentration, add 1 µL from each well of your dilution series.

    • Ensure to include DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls.

  • Data Analysis:

    • Calculate the % Inhibition for each inhibitor concentration as described previously.

    • Plot % Inhibition (Y-axis) versus the logarithm of the inhibitor concentration (X-axis).

    • Fit the data to a non-linear regression model (sigmoidal, 4PL variable slope) using software like GraphPad Prism.[13] The IC50 is the concentration at which the curve passes through 50% inhibition.

Example IC50 Data Presentation
[Inhibitor] (nM)% Inhibition
1000098.5
333395.2
111189.1
37075.4
12351.8
4124.3
13.79.8
4.62.1

From this data, a curve-fitting algorithm would calculate an IC50 value of approximately 120 nM.

Trustworthiness and Self-Validation

A robust and trustworthy assay is critical for generating reliable data. Before embarking on large-scale screening, it is imperative to validate the assay performance.

  • ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration used in the assay.[8] To generate comparable and meaningful potency data, it is best practice to run the assay at an ATP concentration that is equal to the experimentally determined Michaelis-Menten constant (Km,ATP) for that specific kinase.[14]

  • Z'-Factor: The Z'-factor is a statistical parameter used to quantify the quality of a high-throughput assay. It is calculated from the means (μ) and standard deviations (σ) of the positive (p, e.g., no enzyme) and negative (n, e.g., DMSO) controls. Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n| An assay with a Z'-factor > 0.5 is considered excellent and robust for screening.

References

  • Kinase-Glo™ Luminescent Kinase Assay: Detect Virtually Any Kinase. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/kinase-glo-luminescent-kinase-assay-protocol.pdf]
  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [URL: https://bpsbioscience.com/luminescence-kinase-assays]
  • Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protcards/kinase-glo-luminescent-kinase-assay-quick-protocol.pdf]
  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4881267/]
  • Kinase assays. BMG LABTECH. [URL: https://www.bmglabtech.com/kinase-assays/]
  • Moravcová D, Krystof V, Havlícek L, et al. Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors. Bioorg Med Chem Lett. 2003;13(18):2989-2992. [URL: https://pubmed.ncbi.nlm.nih.gov/12941318/]
  • IC50 determination for receptor-targeted compounds and downstream signaling. American Association for Cancer Research. 2005. [URL: https://aacrjournals.org/clincancerres/article/11/9_Supplement/3498.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8395973/]
  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. 2022. [URL: https://www.biorxiv.org/content/10.1101/2022.05.04.490659v1]
  • Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. ResearchGate. [URL: https://www.researchgate.net/figure/Determination-of-the-IC50-values-of-a-panel-of-CDK9-inhibitors-against-CDK10-CycM-A_fig2_327734103]
  • IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals. 2018. [URL: https://aacrjournals.org/cancerres/article/78/13_Supplement/2388/639149/Abstract-2388-IC50-profiling-against-320-protein]
  • 3,5,7-Substituted Pyrazolo[4,3- d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. PubMed. 2019. [URL: https://pubmed.ncbi.nlm.nih.gov/30920084/]
  • New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. BioWorld. 2023. [URL: https://www.bioworld.com/articles/677026-new-pyrazolo34-dpyrimidine-derivative-inhibits-src-and-shows-in-vitro-antitumor-effects]
  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. 2011. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527633211]
  • Kinase Assay Kit. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/342/941/mak441bul.pdf]
  • Optimization of a LanthaScreen Kinase assay for TYK2. Thermo Fisher Scientific. [URL: https://assets.thermofisher.
  • Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/brands/thermo-scientific.html]
  • The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. PubMed Central. 2023. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10006764/]
  • Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2. ResearchGate. [URL: https://www.researchgate.net/figure/Structures-of-the-first-reported-pyrazolo-3-4-d-pyrimidine-kinase-inhibitors-1-and-2_fig1_349348984]
  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10825399/]
  • Synthesis, Biological Evaluation and Docking Studies of 4-amino Substituted 1H-pyrazolo[3,4-d]pyrimidines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19475945/]
  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. National Institutes of Health. 2023. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10382025/]
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2022.2112575]
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9401824/]

Sources

Method

3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one for CDK inhibition studies

Application Note & Protocols Topic: Characterization of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one and its Derivatives for Cyclin-Dependent Kinase (CDK) Inhibition Studies Audience: Researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Characterization of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one and its Derivatives for Cyclin-Dependent Kinase (CDK) Inhibition Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cyclin-Dependent Kinases (CDKs) are central regulators of the cell cycle and gene transcription, and their dysregulation is a hallmark of cancer.[1][2] This makes them compelling targets for therapeutic intervention. The pyrazolo[4,3-d]pyrimidine scaffold has emerged as a privileged structure in kinase inhibitor design, acting as an ATP bioisostere that effectively targets the kinase hinge region.[3][4] This guide focuses on 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one , a key chemical intermediate for the synthesis of potent and selective CDK inhibitors. The presence of the iodo group at the C3 position provides a versatile handle for chemical elaboration through cross-coupling reactions, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[5] We present a comprehensive framework, including detailed protocols for biochemical and cellular assays, designed to characterize novel derivatives of this scaffold and validate their mechanism of action as CDK inhibitors.

Introduction: The Rationale for Targeting CDKs with Pyrazolo[4,3-d]pyrimidines

The progression of the cell cycle is a tightly regulated process orchestrated by the sequential activation of CDKs, a family of serine/threonine kinases.[6] In cancer, genetic mutations and overexpression of CDKs or their cyclin partners lead to the override of critical cell cycle checkpoints, resulting in uncontrolled cellular proliferation.[1][7] Therefore, inhibiting CDKs represents a powerful strategy to halt the growth of tumor cells.

The pyrazolo[4,3-d]pyrimidine core is structurally analogous to the purine ring of adenine, the core component of ATP.[8] This mimicry allows derivatives to act as competitive inhibitors, occupying the ATP-binding pocket of CDKs and preventing the phosphorylation of key substrates required for cell cycle progression, such as the Retinoblastoma protein (Rb).[9][10] The strategic value of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one lies in its potential for rapid diversification to explore the chemical space around the CDK active site, facilitating the development of inhibitors with high potency and desired selectivity profiles.

Mechanism of Action: ATP-Competitive Inhibition

The primary mechanism for this class of compounds is the competitive inhibition at the ATP-binding site of the CDK-cyclin complex. Key hydrogen bonds are typically formed with the hinge region of the kinase, while other substitutions on the scaffold explore adjacent hydrophobic pockets to enhance potency and selectivity.

cluster_kinase CDK Active Site cluster_process Kinase Function ATP ATP Pocket ATP Binding Pocket (Hinge Region + Hydrophobic Pockets) ATP->Pocket Binds Inhibitor Pyrazolo[4,3-d]pyrimidine Derivative Inhibitor->Pocket Competitively Binds & Blocks ATP Substrate Substrate Protein (e.g., Rb) Inhibitor->Substrate Inhibition of Phosphorylation Pocket->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate (pRb) CellCycle Cell Cycle Progression Phospho_Substrate->CellCycle Drives Cell Cycle Progression

Figure 1: Competitive inhibition of the CDK active site.

Compound Handling and Preparation

Proper handling and solubilization are critical for obtaining reliable and reproducible data.

  • Compound: 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one

  • Appearance: Typically a solid.

  • Solubility: Start by preparing a high-concentration stock solution (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO). Sonication may be required to fully dissolve the compound.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.

  • Working Solutions: For assays, create fresh serial dilutions from the stock solution in the appropriate assay buffer or cell culture medium. The final DMSO concentration in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.

Protocol I: Biochemical Characterization via In Vitro Kinase Assay

This protocol determines the direct inhibitory activity of a compound against purified CDK-cyclin complexes, allowing for the calculation of the half-maximal inhibitory concentration (IC50). A luminescence-based assay that quantifies ATP consumption (as ADP production) is a robust and widely used method.[11]

Principle

The kinase reaction consumes ATP, producing ADP. The amount of ADP generated is directly proportional to the kinase activity. In the presence of an inhibitor, kinase activity decreases, resulting in lower ADP production and a reduced luminescent signal.

Materials
  • Recombinant CDK/cyclin enzymes (e.g., CDK2/cyclin A, CDK4/cyclin D1, CDK9/cyclin T1)

  • Kinase-specific substrate peptide (e.g., a peptide derived from Rb for CDK4/D1)

  • Test compound (derivative of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one)

  • Staurosporine or a known selective CDK inhibitor (positive control)

  • ATP, high purity

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology

cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Signal Detection cluster_analysis Data Analysis A 1. Prepare 10-point serial dilution of test compound in DMSO. D 4. Add 25 nL of diluted compound or DMSO control to wells. A->D B 2. Prepare kinase reaction mixture (enzyme, substrate, buffer). E 5. Add 2.5 µL of kinase mixture. Incubate 15 min at room temp. B->E C 3. Prepare Substrate/ATP mixture. F 6. Initiate reaction by adding 2.5 µL of Substrate/ATP mix. Incubate 60 min at 30°C. C->F D->E E->F G 7. Add 5 µL of ADP-Glo™ Reagent. Incubate 40 min at room temp. F->G H 8. Add 10 µL of Kinase Detection Reagent. Incubate 30 min at room temp. G->H I 9. Measure luminescence with a plate reader. H->I J 10. Plot luminescence vs. log[inhibitor]. I->J K 11. Fit to a sigmoidal dose- response curve to determine IC50. J->K

Figure 2: Workflow for the in vitro biochemical kinase assay.
  • Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the test compound in DMSO. Also include a DMSO-only control (0% inhibition) and a well with no enzyme (100% inhibition).

  • Kinase Reaction Setup: In a 384-well plate, add 25 nL of the serially diluted compound or controls.

  • Enzyme Addition: Add 2.5 µL of the kinase reaction mixture containing the CDK/cyclin complex in kinase assay buffer.

    • Scientific Rationale: The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range (typically 10-20% ATP consumption).

  • Pre-incubation: Gently mix and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase before the reaction starts.

  • Reaction Initiation: Add 2.5 µL of the substrate/ATP mixture to initiate the kinase reaction.

    • Scientific Rationale: The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate determination of competitive inhibitor potency.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the ADP generated into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis and Interpretation

The luminescent signal is inversely proportional to the inhibitor's potency. Data should be normalized to controls and plotted in a semi-log graph (Luminescence Signal vs. log[Inhibitor Concentration]). The IC50 value is determined by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve.

Table 1: Example IC50 Data for a Hypothetical Pyrazolo[4,3-d]pyrimidine Derivative

Kinase TargetIC50 (nM)
CDK1/cyclin B550
CDK2/cyclin A85
CDK4/cyclin D1>10,000
CDK7/cyclin H1,200
CDK9/cyclin T1450

This table shows hypothetical data for illustrative purposes. A selective CDK2 inhibitor profile is depicted.

Protocol II: Cellular Characterization

Cell-based assays are essential to confirm that the biochemical activity translates into a desired biological effect within a cancer cell context. These assays assess antiproliferative effects, cell cycle arrest, and on-target engagement.

Choosing the Right Cell Line

The choice of cell line is critical. For inhibitors targeting the G1 checkpoint (e.g., CDK4/6 inhibitors), it is mandatory to use cell lines with a functional (wild-type) Rb protein, such as MCF-7 (breast cancer) or HCT-116 (colon cancer).[12] Rb-null cell lines (e.g., MDA-MB-468) can be used as a negative control to demonstrate on-target dependency.

A 1. Seed cancer cells in 96-well plates and allow to adhere overnight. B 2. Treat cells with a serial dilution of the test compound (e.g., 72-96 hours). A->B C 3a. Proliferation Assay (DNA Content) B->C D 3b. Cell Cycle Analysis (Flow Cytometry) E 3c. Target Engagement (Western Blot) F 4a. Fix, permeabilize, and stain with a DNA dye. Measure fluorescence. C->F G 4b. Harvest, fix, stain with propidium iodide (PI). Analyze DNA content. D->G H 4c. Lyse cells, separate proteins by SDS-PAGE, probe for pRb, total Rb, etc. E->H I Determine GI50 (Growth Inhibition) F->I J Quantify G1, S, G2/M population shifts G->J K Confirm reduction in substrate phosphorylation H->K

Figure 3: Integrated workflow for cellular characterization of CDK inhibitors.
Protocol: Antiproliferative Assay (DNA Content-Based)
  • Principle: CDK inhibitors are often cytostatic (arrest cell growth) rather than cytotoxic (kill cells). Arrested cells can remain metabolically active and even grow in size, which can confound results from metabolic assays (e.g., MTT, CellTiter-Glo®).[13][14] Therefore, a direct measure of cell number, such as quantifying DNA content, is a more reliable method.

  • Methodology:

    • Seed cells (e.g., 1,000-5,000 cells/well) in a 96-well black, clear-bottom plate.

    • After 24 hours, treat with a serial dilution of the test compound. Include a DMSO vehicle control.

    • Incubate for 72-96 hours.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100.

    • Stain with a fluorescent DNA dye (e.g., Hoechst 33342).

    • Measure fluorescence on a plate reader.

    • Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Protocol: Cell Cycle Analysis
  • Principle: This method quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content. It is the definitive assay for confirming the cell cycle arrest phenotype expected from a CDK inhibitor.

  • Methodology:

    • Seed cells in a 6-well plate and treat with the compound at relevant concentrations (e.g., 1x and 5x GI50) for 24-48 hours.

    • Harvest cells, including any floating cells, and wash with cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C.

    • Wash cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes.

    • Analyze the samples by flow cytometry.

    • Expected Outcome: A potent CDK4/6 inhibitor will cause a significant accumulation of cells in the G1 phase, while a CDK1 inhibitor will cause a G2/M arrest.[15]

Protocol: Target Engagement by Western Blot
  • Principle: This assay provides direct evidence that the compound is inhibiting the target kinase inside the cell by measuring the phosphorylation status of a key downstream substrate.[16]

  • Methodology:

    • Seed cells in a 6-well plate and treat with the compound for a shorter duration (e.g., 2-24 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify total protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against the phosphorylated substrate (e.g., Phospho-Rb (Ser780) for CDK4/6 inhibition) and the total protein (Total Rb) as a loading control. An antibody for a housekeeping protein like GAPDH should also be used.

    • Incubate with the appropriate secondary antibodies and visualize using a chemiluminescence detection system.

    • Expected Outcome: A dose-dependent decrease in the phosphorylated substrate signal relative to the total substrate confirms on-target activity.

Conclusion

The 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one scaffold is a valuable starting point for the discovery of novel CDK inhibitors. Its amenability to synthetic modification allows for systematic exploration of the CDK active site to optimize potency and selectivity. The protocols detailed in this guide provide a robust, self-validating framework for researchers to progress from initial biochemical hit identification to comprehensive cellular characterization. By employing these methods, scientists can confidently assess the therapeutic potential of new chemical entities and advance the development of next-generation cancer therapies targeting the cell cycle.

References

  • Moravcová, D., Krystof, V., Havlícek, L., Moravec, J., Lenobel, R., & Strnad, M. (2003). Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Malumbres, M. (2016). Cyclic Dependent Kinase (CDK): Role in Cancer Pathogenesis and as Drug Target in Cancer Therapeutics. Journal of Cancer Science & Therapy. [Link]

  • Gupta, A., et al. (2025). CDK1 & CDK2: Targets in Cancer Therapy. Bioengineer.org. [Link]

  • Pozo, O. & Cdk5, P. (2015). The Emerging Role of Cdk5 in Cancer. Trends in Cancer. [Link]

  • Gucky, T., et al. (2021). 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. Journal of Medicinal Chemistry. [Link]

  • Motevalli, A., et al. (2022). A review on the role of cyclin dependent kinases in cancers. Journal of Molecular Structure. [Link]

  • Mueller, D., et al. (2016). Abstract 2821: Characterization of CDK inhibitors in a biochemical assay using a comprehensive panel of human CDK-cyclin complexes. Cancer Research. [Link]

  • Gröschel, S., et al. (2021). The Role of CDK Pathway Dysregulation and Its Therapeutic Potential in Soft Tissue Sarcoma. Cancers. [Link]

  • Attia, M. I., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][6][11]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Scientific Reports. [Link]

  • Mueller, D., et al. (2016). Characterization of CDK inhibitors in a biochemical assay using a comprehensive panel of human CDK-Cyclin complexes. Cancer Research. [Link]

  • Hughes, G., et al. (2024). The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. Nature Communications. [Link]

  • El-Gamal, M. I., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][6][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry. [Link]

  • Gucky, T., et al. (2021). 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. Journal of Medicinal Chemistry. [Link]

  • Shapiro, A. B. (2015). Answer to "Can anyone suggest a protocol for a kinase assay?". ResearchGate. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Blog. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]

  • Singh, P., et al. (2022). Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity. ACS Omega. [Link]

  • Hughes, G., et al. (2023). The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. bioRxiv. [Link]

  • BPS Bioscience. (n.d.). CDK4 Assay Kit. BPS Bioscience Product Page. [Link]

  • Cipinā, L., et al. (2012). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. PubChem Compound Summary. [Link]

  • Mueller, D., et al. (2016). Characterization of CDK inhibitors in a biochemical assay using a comprehensive panel of human CDK-Cyclin complexes. ResearchGate. [Link]

  • Huang, Y., et al. (2013). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E. [Link]

  • Gucky, T., et al. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. European Journal of Medicinal Chemistry. [Link]

  • El-Gamal, M. I., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][6][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry. [Link]

Sources

Application

Introduction: The Pyrazolo[4,3-d]pyrimidine Scaffold as a Versatile Tool in Inflammation Research

An Application Guide to Pyrazolo[4,3-d]pyrimidin-7-ones in Anti-Inflammatory Drug Discovery The pyrazolo[4,3-d]pyrimidine core, a fused heterocyclic system, represents a "privileged scaffold" in medicinal chemistry due t...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Pyrazolo[4,3-d]pyrimidin-7-ones in Anti-Inflammatory Drug Discovery

The pyrazolo[4,3-d]pyrimidine core, a fused heterocyclic system, represents a "privileged scaffold" in medicinal chemistry due to its structural resemblance to endogenous purines. This mimicry allows it to interact with a wide array of biological targets, particularly protein kinases, which are pivotal in cellular signaling. In the context of inflammation, a complex biological response to harmful stimuli, this scaffold has emerged as a foundational structure for developing potent and selective modulators of key inflammatory pathways.[1][2][3]

Inflammatory conditions, from acute responses to chronic diseases like rheumatoid arthritis and inflammatory bowel disease, are often driven by the dysregulation of signaling cascades that control the production of inflammatory mediators.[4][5] Pyrazolo[4,3-d]pyrimidin-7-ones have demonstrated significant potential by targeting the enzymatic engines of these cascades. This guide provides an in-depth overview of their mechanisms of action and offers detailed, field-proven protocols for their evaluation, designed to equip researchers with the knowledge to effectively harness these compounds in the quest for novel anti-inflammatory therapeutics.

Mechanistic Insights: Targeting the Core Machinery of Inflammation

The therapeutic efficacy of pyrazolo[4,3-d]pyrimidin-7-one derivatives stems from their ability to inhibit critical nodes within the inflammatory signaling network. Their primary mechanism involves competitive inhibition at the ATP-binding site of various protein kinases, although other modes of action, such as modulating transcription factors, have also been identified.

Key Molecular Targets and Pathways:

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is a primary route for many pro-inflammatory cytokines. Upon cytokine binding to its receptor, JAKs become activated, phosphorylate the receptor, and recruit STAT transcription factors, which then translocate to the nucleus to induce the expression of inflammatory genes. Pyrazolo[4,3-d]pyrimidine derivatives can act as potent JAK inhibitors, effectively blocking this cytokine signaling cascade.[6][7][8][9] This makes them highly relevant for autoimmune and inflammatory diseases.

  • Bruton's Tyrosine Kinase (BTK): BTK is essential for B-cell receptor (BCR) signaling, a pathway crucial for B-cell development, activation, and proliferation.[10] Dysregulation of BCR signaling is implicated in various autoimmune diseases. Several pyrazolo[3,4-d]pyrimidine (a closely related isomer) derivatives have been developed as potent irreversible BTK inhibitors, showcasing the scaffold's adaptability for targeting specific kinases.[10][11][12][13][14]

  • Spleen Tyrosine Kinase (Syk): Syk is another non-receptor tyrosine kinase that plays a critical role in the signaling pathways of immune cells, including B-cells and mast cells.[15] Inhibition of Syk can suppress the release of inflammatory mediators and is a therapeutic strategy for allergic disorders and autoimmune diseases.

  • NF-κB and NLRP3 Inflammasome Signaling: The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS. Some pyrazolo[4,3-d]pyrimidine compounds have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[1][16] Furthermore, this can impact the activation of the NLRP3 inflammasome, a multi-protein complex responsible for the maturation and release of highly pro-inflammatory cytokines IL-1β and IL-18.[1]

The following diagram illustrates the central role of these targets in the inflammatory cascade and the points of intervention for pyrazolo[4,3-d]pyrimidin-7-one inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates TLR4 TLR4 IKK IKK TLR4->IKK Activates (via MyD88) LPS LPS LPS->TLR4 Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT STAT JAK->STAT Phosphorylates BTK BTK Syk Syk NFkB_complex p50/p65-IκBα IKK->NFkB_complex Phosphorylates IκBα NFkB NF-κB (p50/p65) NFkB_complex->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates NLRP3 NLRP3 Inflammasome pSTAT p-STAT STAT->pSTAT pSTAT_n p-STAT pSTAT->pSTAT_n Translocates Pro_IL1B Pro-IL-1β Pro_IL1B->NLRP3 Pyrazolo_pyrimidine Pyrazolo[4,3-d] pyrimidin-7-one Pyrazolo_pyrimidine->JAK INHIBITS Pyrazolo_pyrimidine->BTK INHIBITS Pyrazolo_pyrimidine->Syk INHIBITS Pyrazolo_pyrimidine->IKK INHIBITS Pyrazolo_pyrimidine->NLRP3 INHIBITS Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) pSTAT_n->Inflammatory_Genes Induces NFkB_n->Pro_IL1B Induces Transcription NFkB_n->Inflammatory_Genes Induces

Caption: Key inflammatory signaling pathways targeted by pyrazolo[4,3-d]pyrimidin-7-ones.

Experimental Design and Rationale: A Tiered Approach to Evaluation

A robust evaluation of novel anti-inflammatory compounds follows a logical progression from broad cellular screening to specific target validation and finally to whole-organism efficacy models. This tiered approach ensures that resources are focused on the most promising candidates.

  • Tier 1: Primary In Vitro Screening: The initial goal is to confirm anti-inflammatory activity in a relevant cellular context. Lipopolysaccharide (LPS)-stimulated macrophages (e.g., murine RAW 264.7 or human THP-1 cell lines) are the gold standard.[17][18] LPS, a component of Gram-negative bacteria cell walls, triggers a strong inflammatory response via Toll-like receptor 4 (TLR4), leading to the release of key mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[19] Measuring the inhibition of these markers provides a clear and quantifiable assessment of a compound's potential.

  • Tier 2: Target Deconvolution and Selectivity: Once a compound shows efficacy in the primary screen, the next critical step is to identify its molecular target(s). This is essential for understanding its mechanism of action and predicting potential side effects. This phase involves:

    • Enzymatic Assays: Testing the compound against a panel of purified kinases (e.g., JAK1/2/3, BTK, Syk) or other enzymes (e.g., COX-1/COX-2) to determine direct inhibitory activity and calculate IC50 values.

    • Western Blot Analysis: Probing cell lysates to see if the compound inhibits the phosphorylation of key signaling proteins downstream of the putative target (e.g., measuring phospho-STAT levels to confirm JAK inhibition).

  • Tier 3: In Vivo Proof-of-Concept: Promising candidates with well-defined mechanisms are advanced to animal models. The choice of model depends on the intended therapeutic application.

    • Acute Inflammation Models: The carrageenan-induced paw edema model is a widely used, robust, and reproducible assay for evaluating acute anti-inflammatory effects.[4][20] It allows for the assessment of a compound's ability to reduce edema (swelling), a cardinal sign of inflammation.

    • Chronic Inflammation Models: For compounds intended to treat chronic conditions like rheumatoid arthritis, more complex models such as adjuvant-induced arthritis are employed.[4] These models mimic the long-term pathological changes of human disease.

Detailed Application Protocols

The following protocols provide step-by-step methodologies for the key experiments described above. Adherence to these validated systems ensures data integrity and reproducibility.

Protocol 1: In Vitro Anti-Inflammatory Activity in LPS-Stimulated Macrophages

This protocol details the screening of pyrazolo[4,3-d]pyrimidin-7-ones for their ability to inhibit the production of nitric oxide (NO) and TNF-α in RAW 264.7 cells.

G cluster_assays Quantification start Start: Culture RAW 264.7 Cells seed 1. Seed Cells (e.g., 4x10^5 cells/mL) in 24-well plates start->seed pretreat 2. Pre-treat with Compounds (Various concentrations) for 1 hour seed->pretreat stimulate 3. Stimulate with LPS (e.g., 1 µg/mL) for 18-24 hours pretreat->stimulate collect 4. Collect Supernatant stimulate->collect griess 5a. Griess Assay (for Nitric Oxide) collect->griess Aliquot 1 elisa 5b. ELISA (for TNF-α, IL-6) collect->elisa Aliquot 2 analyze 6. Data Analysis (Calculate IC50 values) griess->analyze elisa->analyze end End analyze->end

Caption: Workflow for in vitro screening of anti-inflammatory compounds.

Methodology:

  • Cell Culture: Maintain RAW 264.7 murine macrophage cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Plate the cells in 24-well plates at a density of 4 x 10⁵ cells/mL and allow them to adhere overnight.[21]

  • Compound Treatment: Prepare stock solutions of pyrazolo[4,3-d]pyrimidin-7-one derivatives in DMSO. On the day of the experiment, replace the old media with fresh media containing serial dilutions of the test compounds. Include a "vehicle control" (DMSO only) and a "positive control" (e.g., Dexamethasone). Incubate for 1 hour.

  • LPS Stimulation: Add Lipopolysaccharide (LPS) to all wells (except the "unstimulated control" wells) to a final concentration of 1 µg/mL. Incubate for an additional 18-24 hours.[21]

  • Supernatant Collection: After incubation, centrifuge the plates to pellet any detached cells and carefully collect the cell-free supernatant for analysis.

  • Nitric Oxide (NO) Quantification (Griess Assay):

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution).

    • Incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

  • TNF-α Quantification (ELISA):

    • Use a commercial ELISA kit for murine TNF-α.[17][22]

    • Follow the manufacturer's instructions, which typically involve coating a 96-well plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, a substrate, and finally measuring the colorimetric change.

  • Data Analysis: Calculate the percentage inhibition of NO and TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control. Plot the results and determine the IC50 value (the concentration required to inhibit 50% of the inflammatory response) using non-linear regression analysis.

  • Cytotoxicity Assay (Self-Validation): Concurrently, run a parallel plate treated with the same compound concentrations but without LPS stimulation. Assess cell viability using an MTT or similar assay to ensure that the observed anti-inflammatory effect is not due to cell death.[21]

Protocol 2: In Vivo Acute Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This protocol assesses the in vivo efficacy of lead compounds in a standard model of acute inflammation.[4][20][23]

G start Start: Acclimatize Rats/Mice group 1. Group Animals (Vehicle, Positive Control, Test Compound Groups) start->group baseline 2. Measure Baseline Paw Volume (t=0) group->baseline administer 3. Administer Compound (e.g., Oral Gavage) baseline->administer induce 4. Induce Edema (Inject Carrageenan into Paw) 1h post-dose administer->induce measure 5. Measure Paw Volume at t=1, 2, 3, 4 hours induce->measure analyze 6. Data Analysis (% Inhibition of Edema) measure->analyze end End analyze->end

Caption: Workflow for the Carrageenan-Induced Paw Edema in vivo model.

Methodology:

  • Animals: Use male Wistar rats (150-180 g) or Swiss albino mice (20-25 g). Acclimatize the animals for at least one week before the experiment. Fast the animals overnight with free access to water.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, orally).

    • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, orally).

    • Group III, IV, etc.: Test Compound Groups (e.g., 10, 20, 50 mg/kg, orally).

  • Baseline Measurement: Using a digital plethysmometer, measure the initial volume of the right hind paw of each animal. This is the reading at time t=0.

  • Compound Administration: Administer the respective vehicle, positive control, or test compound to each animal via oral gavage.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% w/v carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume of each animal at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema (mL) = Paw volume at time 't' - Paw volume at time '0'.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

    • The 3-hour time point is typically used for comparing the peak inflammatory response.

Data Presentation and Interpretation

Clear presentation of quantitative data is essential for comparing the structure-activity relationships (SAR) of different pyrazolo[4,3-d]pyrimidin-7-one analogs.

Table 1: Representative In Vitro Anti-Inflammatory and Kinase Inhibitory Profile

Compound ID NO Inhibition IC50 (µM) TNF-α Inhibition IC50 (µM) JAK2 Kinase IC50 (µM) Cytotoxicity CC50 (µM)
PZP-001 5.2 8.1 0.9 >100
PZP-002 2.8 4.5 0.4 >100
PZP-003 15.6 22.0 8.7 >100

| Dexamethasone | 0.1 | 0.05 | N/A | >100 |

Interpretation: PZP-002 shows the most potent cellular anti-inflammatory activity, which correlates with its strong inhibition of JAK2. The high CC50 values for all compounds indicate that their activity is not due to toxicity, demonstrating a favorable therapeutic index in this assay.

Table 2: Representative In Vivo Efficacy in Carrageenan-Induced Paw Edema

Treatment Group Dose (mg/kg, p.o.) Paw Edema Volume at 3h (mL) % Inhibition of Edema
Vehicle Control - 0.85 ± 0.06 -
PZP-002 20 0.41 ± 0.04 51.8%

| Indomethacin | 10 | 0.38 ± 0.05 | 55.3% |

Interpretation: At a 20 mg/kg dose, compound PZP-002 demonstrates significant in vivo anti-inflammatory efficacy, comparable to the standard NSAID Indomethacin. This result validates the in vitro findings and supports its further development.

References

  • Umar, M.I., et al. (n.d.). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • Gautam, R.K., et al. (n.d.). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI.
  • Schroecksnadel, K., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed.
  • Saber, S., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. PubMed.
  • Patil, K.R., et al. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
  • Punt-Avila, M., et al. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI.
  • Ylostalo, J.H., et al. (n.d.). Macrophage Inflammatory Assay. PMC - NIH.
  • Sakat, S.S., et al. (2021). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate.
  • Jialal, I., et al. (2009). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed.
  • Chorsiya, A. (2020). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Slideshare.
  • Al-Omary, F.A.M., et al. (n.d.). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. PMC - NIH.
  • Yu, P.J. (2021). A New Pyrazolo[4,3-d]pyrimidine Derivative:Synthesis And Anti-inflammatory Activity.
  • Shi, D., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. PMC - PubMed Central.
  • Liu, Y., et al. (n.d.). Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases. MDPI.
  • Mathew, J. (2014). Screening models for inflammatory drugs. Slideshare.
  • Gallorini, M., et al. (2024). 2-Substituted-4,7-dihydro-4-ethylpyrazolo[1,5-a]pyrimidin-7-ones alleviate LPS-induced inflammation by modulating cell metabolism via CD73 upon macrophage polarization. PubMed.
  • Shi, D., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Taylor & Francis Online.
  • Lee, J., et al. (2018). Pyrazolopyrazin-3-amine Derivatives as Spleen Tyrosine Kinase (Syk) Inhibitors. ResearchGate.
  • Hamilton, H.W., et al. (1987). Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. PubMed.
  • Xing, L., et al. (n.d.). Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. PubMed Central.
  • Kandeel, M.M., et al. (n.d.). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][4][5][24]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar. Available at:

  • Wang, X., et al. (2019). Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors. PubMed.
  • Shi, D., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. ResearchGate.
  • Lowell, C.A., et al. (n.d.). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. PMC - NIH.
  • (2016). US20160067253A1 - 3-[4-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)-1h-pyrazol-1-yl]octane- or heptane-nitrile as jak inhibitors. Google Patents.
  • Lee, J.A., et al. (n.d.). A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects. NIH.
  • (n.d.). Immune Cell Stimulation via LPS Protocol. Thermo Fisher Scientific.
  • Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.
  • Wang, X., et al. (2019). Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors. ResearchGate.
  • Dal Bello, J.A., et al. (n.d.). The Development of BTK Inhibitors: A Five-Year Update. MDPI.
  • Xing, L., et al. (2019). Discovery and Evaluation of Pyrazolo[3,4- d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. PubMed.
  • Fawzi, M.M., et al. (2025). Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies. PubMed.
  • Pujala, B., et al. (2017). Discovery of Pyrazolopyrimidine Derivatives as Novel Dual Inhibitors of BTK and PI3Kδ. ResearchGate.
  • El-Gamal, M.I., et al. (n.d.). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. PubMed Central.
  • Jordan, P., et al. (n.d.). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI.
  • Dymáček, J., et al. (2019). 3,5,7-Substituted Pyrazolo[4,3- d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. PubMed.
  • (n.d.). Journal of Medicinal Chemistry Ahead of Print. ACS Publications.
  • (n.d.). LPS-induced Cytokine Release Model Development Service. Creative Biolabs.
  • Lim, H., et al. (n.d.). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. MDPI.
  • Contadini, C., et al. (n.d.). Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. MDPI.
  • (2022). What are JAK inhibitors and how do they work?. Drugs.com.
  • (2023). New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects.

Sources

Method

Application Notes &amp; Protocols: In Vitro Evaluation of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one

Abstract The pyrazolo[4,3-d]pyrimidine scaffold is a purine isostere of significant interest in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including kinase inhibition...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[4,3-d]pyrimidine scaffold is a purine isostere of significant interest in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including kinase inhibition and anti-inflammatory effects. This document provides a comprehensive guide for the initial in vitro evaluation of a novel derivative, 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one (hereafter designated Cmpd-IP7 ). As the biological activity of Cmpd-IP7 is yet to be characterized, this guide presents a logical, tiered approach to assess its potential as an anti-cancer agent, a common application for this compound class.[1][2][3] The protocols herein are designed to first establish a foundational cytotoxicity profile, followed by investigations into a plausible mechanism of action—kinase inhibition—and its downstream cellular consequences.

Introduction: The Pyrazolopyrimidine Scaffold

Pyrazolopyrimidine derivatives are recognized as "privileged structures" in drug discovery. Their structural similarity to endogenous purines allows them to interact with a wide range of biological targets, particularly ATP-binding sites within enzymes like protein kinases.[4][5] Many compounds based on the related pyrazolo[3,4-d]pyrimidine core have been developed as potent inhibitors of tyrosine kinases such as EGFR, Src, and Abl, which are critical regulators of cell proliferation and survival.[3][6][7] The introduction of a halogen, such as iodine, at the 3-position offers a vector for further chemical modification and can significantly influence binding affinity and selectivity.[8][9]

This guide outlines a strategic workflow for the initial characterization of Cmpd-IP7 , starting with fundamental compound management and proceeding through a cascade of assays to determine its cytotoxic and potential kinase-inhibitory activities.

Foundational Characterization: Compound Integrity and Handling

Prior to any biological evaluation, it is critical to establish the solubility and stability of the test compound. This ensures that observed biological effects are due to the compound itself and not an artifact of poor solubility or degradation.

Protocol 2.1: Kinetic Solubility Assessment using Nephelometry

Rationale: This assay quickly determines the solubility of Cmpd-IP7 in aqueous buffer, mimicking the conditions of a typical biological assay. Nephelometry measures the amount of light scattered by suspended particles (precipitate), providing a quantitative measure of solubility.

Materials:

  • Cmpd-IP7 stock solution (10 mM in 100% DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nephelometer with a 96-well plate reader

  • Clear, flat-bottom 96-well plates

Procedure:

  • Prepare a serial dilution of Cmpd-IP7 in DMSO in a 96-well plate.

  • In a separate 96-well plate, add 98 µL of PBS to each well.

  • Transfer 2 µL of the DMSO serial dilutions to the corresponding wells of the PBS plate. This creates a final DMSO concentration of 2%.

  • Mix the plate on a shaker for 10 minutes at room temperature.

  • Incubate the plate for 2 hours at room temperature to allow for equilibrium.

  • Measure light scattering on the nephelometer.

  • The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in nephelometry reading compared to the buffer-only control.

Scientist's Note: Maintaining a consistent final DMSO concentration across all assays is crucial, as DMSO itself can have biological effects at higher concentrations. A concentration of ≤0.5% is recommended for most cell-based assays.

Primary Biological Screening: Antiproliferative Activity

The first step in evaluating a potential anti-cancer compound is to determine its effect on the proliferation and viability of cancer cells.

Workflow for Primary Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_readout Readout & Analysis A Prepare Cmpd-IP7 Serial Dilution (in culture medium) C Add Compound Dilutions to Cells A->C B Seed Cancer Cell Lines (e.g., A549, HCT-116) in 96-well plates B->C D Incubate for 72 hours C->D E Add Viability Reagent (e.g., MTT, CellTiter-Glo®) D->E F Measure Signal (Absorbance/Luminescence) E->F G Calculate % Viability vs. Control F->G H Determine IC50 Value (Non-linear Regression) G->H

Caption: Workflow for determining the IC50 of Cmpd-IP7.

Protocol 3.1: Cell Viability Assessment using MTT Assay

Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Selected cancer cell lines (e.g., A549 lung carcinoma, HCT-116 colon carcinoma, chosen for their high EGFR expression).[6]

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Cmpd-IP7 (10 mM stock in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well flat-bottom cell culture plates.

  • Plate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of medium and incubate overnight.

  • Prepare a 2X serial dilution of Cmpd-IP7 in culture medium from the 10 mM stock.

  • Remove the seeding medium and add 100 µL of the compound dilutions to the cells. Include vehicle control (e.g., 0.1% DMSO) and no-cell (blank) wells.

  • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix thoroughly on a plate shaker to dissolve the formazan crystals.

  • Read absorbance at 570 nm.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Example Data Presentation
Cell LinePrimary TumorHypothetical IC₅₀ of Cmpd-IP7 (µM)
A549Lung Carcinoma8.5
HCT-116Colon Carcinoma15.2
K-562Leukemia5.8
WI-38Normal Lung Fibroblast> 50

Scientist's Note: Including a non-cancerous cell line (like WI-38) is crucial for assessing the selectivity of the compound.[4] A high selectivity index (IC₅₀ in normal cells / IC₅₀ in cancer cells) is a desirable characteristic for a therapeutic candidate.

Target Deconvolution: Biochemical Kinase Inhibition

Given that the pyrazolopyrimidine scaffold is a known "hinge-binding" motif for protein kinases, a direct biochemical assay is the logical next step to determine if Cmpd-IP7 inhibits kinase activity.

Conceptual Pathway: ATP-Competitive Kinase Inhibition

G cluster_kinase Kinase Active Site K Kinase Product ADP + Phospho-Substrate K->Product Catalyzes Phosphorylation ATP_site ATP Binding Pocket Sub_site Substrate Binding Site ATP ATP ATP->ATP_site Binds Substrate Peptide Substrate Substrate->Sub_site Binds Cmpd Cmpd-IP7 Cmpd->ATP_site Competitively Binds & Inhibits

Caption: Cmpd-IP7 competitively inhibits the kinase by blocking the ATP binding site.

Protocol 4.1: ADP-Glo™ Kinase Assay (Promega)

Rationale: The ADP-Glo™ assay is a luminescent method that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. Inhibition of the kinase results in a lower ADP concentration and reduced luminescence. This assay format is generic and can be applied to most kinases.

Materials:

  • Recombinant Kinase (e.g., EGFR, Src, Abl).

  • Kinase-specific peptide substrate and ATP.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Cmpd-IP7 (10 mM stock in DMSO).

  • Low-volume white 384-well plates.

  • Luminometer.

Procedure:

  • Set up the kinase reaction by adding kinase buffer, ATP, peptide substrate, and recombinant kinase enzyme to the wells of a 384-well plate.

  • Add serially diluted Cmpd-IP7 to the wells. Include "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

  • Initiate the reaction by adding the final reactant (typically ATP or enzyme) and incubate at room temperature for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate IC₅₀ values as described in Protocol 3.1.

Example Data Presentation
Kinase TargetHypothetical IC₅₀ of Cmpd-IP7 (nM)
EGFR16
SRC85
ABL120
FYN250
VEGFR2> 10,000

Scientist's Note: Profiling the compound against a panel of kinases is essential to understand its selectivity. A selective inhibitor is often preferred to minimize off-target effects.

Cellular Mechanism of Action

Observing that Cmpd-IP7 is cytotoxic and inhibits a specific kinase, the next step is to confirm that this inhibition leads to predictable downstream cellular events, such as cell cycle arrest and apoptosis.

Workflow for Mechanistic Cellular Assays

G cluster_cc Cell Cycle Analysis cluster_apop Apoptosis Analysis A Treat Cells with Cmpd-IP7 (at 1x and 5x IC50) for 24-48h B1 Harvest & Fix Cells (e.g., 70% Ethanol) A->B1 C1 Harvest (do not fix) A->C1 B2 Stain DNA with Propidium Iodide (PI) B1->B2 B3 Analyze by Flow Cytometry B2->B3 B4 Quantify G1, S, G2/M Phases B3->B4 C2 Stain with Annexin V-FITC and Propidium Iodide (PI) C1->C2 C3 Analyze by Flow Cytometry C2->C3 C4 Quantify Early/Late Apoptotic Cells C3->C4

Caption: Parallel workflows for assessing cell cycle arrest and apoptosis induction.

Protocol 5.1: Cell Cycle Analysis by Propidium Iodide Staining

Rationale: Many kinase inhibitors induce cell cycle arrest at specific checkpoints (G1, S, or G2/M).[4][6] Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content, allowing for differentiation of cells in different phases of the cell cycle via flow cytometry.

Procedure:

  • Seed cells in a 6-well plate and treat with Cmpd-IP7 at concentrations around its IC₅₀ (e.g., 1x and 5x IC₅₀) for 24 or 48 hours.

  • Harvest cells (including any floating cells), wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Centrifuge the fixed cells, wash with PBS to remove ethanol.

  • Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer.

  • Model the resulting DNA content histograms to quantify the percentage of cells in the G1, S, and G2/M phases.

Protocol 5.2: Apoptosis Detection by Annexin V/PI Staining

Rationale: Apoptosis, or programmed cell death, is a desired outcome for anti-cancer therapies.[3] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). Co-staining with PI, which can only enter cells with compromised membranes, allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Treat cells as described in Protocol 5.1.

  • Harvest all cells and wash with cold PBS.

  • Resuspend cells in 1X Annexin V Binding Buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze immediately by flow cytometry.

  • Quantify cell populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

Conclusion and Future Directions

This guide provides a robust, multi-tiered framework for the initial in vitro characterization of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one (Cmpd-IP7 ). By systematically assessing its cytotoxicity, identifying specific molecular targets through kinase screening, and confirming the on-target cellular mechanism of action, researchers can build a comprehensive data package. Positive results from this workflow—namely, potent and selective cancer cell cytotoxicity, inhibition of a relevant oncogenic kinase, and induction of cell cycle arrest and apoptosis—would strongly support advancing Cmpd-IP7 to more complex studies, such as Western blotting for target engagement and phosphorylation status, and eventually, in vivo efficacy studies in xenograft models.

References

  • El-Sayed, M. A., et al. (2020). Design, synthesis and evaluation of some pyrazolo[3,4-d]pyrimidine derivatives bearing thiazolidinone moiety as anti-inflammatory agents. Bioorganic Chemistry. Available at: [Link]

  • Ghorab, M. M., et al. (2014). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Journal of Chemistry. Available at: [Link]

  • El-Gamal, M. I., et al. (2019). Synthesis, Modeling and Biological Evaluation of Some pyrazolo[3,4-d]pyrimidinones and pyrazolo[4,3-e][1][2][10]triazolo[4,3-a]pyrimidinones as Anti-Inflammatory Agents. Bioorganic Chemistry. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Synthesis of new pyrazolo[3,4‐d]pyrimidine derivatives and evaluation of their anti‐inflammatory and anticancer activities. Archiv der Pharmazie. Available at: [Link]

  • El-Naggar, A. M., et al. (2023). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. Drug Development Research. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1519489, 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. Available at: [Link]

  • Huang, X., et al. (2013). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Center for Biotechnology Information. Available at: [Link]

  • Schenone, S., et al. (2008). Synthesis, Biological Evaluation and Docking Studies of 4-amino Substituted 1H-pyrazolo[3,4-d]pyrimidines. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Radi, M., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals (Basel). Available at: [Link]

  • Chernyak, E., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3067266, 7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-3-methyl-6-((4-methylphenyl)amino)-. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR. CORE. Available at: [Link]

  • Chen, J., et al. (2013). Synthesis of 1H-pyrazolo[3,4-d]pyrimidines via solid-phase Aza-Wittig/electrocyclic ring closure reaction. Tetrahedron Letters. Available at: [Link]

  • Volpini, R., et al. (2001). one and 5H-pyrazolo[4,3-d] 1,2,3-triazin-4(3H)-one derivatives. Synthesis and in vitro biological activity at adenosine A1 and A2a receptors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Quiroga, J., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

Sources

Application

protocol for assessing antiproliferative activity of pyrazolopyrimidines

As a Senior Application Scientist, this guide provides a comprehensive, multi-tiered protocol for assessing the antiproliferative activity of pyrazolopyrimidine compounds. This document moves beyond a simple recitation o...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive, multi-tiered protocol for assessing the antiproliferative activity of pyrazolopyrimidine compounds. This document moves beyond a simple recitation of steps to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach for researchers in oncology and drug development.

Introduction: The Significance of Pyrazolopyrimidines in Oncology

Pyrazolopyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to purines.[1] This structural mimicry allows them to act as bioisosteres of adenine, the core component of adenosine triphosphate (ATP), enabling them to competitively bind to the ATP-binding pocket of a wide array of protein kinases.[1][2][3] Dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis.[3]

Consequently, pyrazolopyrimidines have been successfully developed as potent kinase inhibitors targeting critical oncogenic pathways.[4][5] Notable targets include Src family kinases (SFKs), Bruton's tyrosine kinase (BTK), phosphoinositide 3-kinases (PI3Ks), and the mammalian target of rapamycin (mTOR).[1][2][6][7] Given their therapeutic potential, a rigorous and systematic evaluation of their antiproliferative effects is paramount. This guide details a workflow from initial screening to mechanistic elucidation.

Part 1: Primary Screening for Antiproliferative Activity

The initial goal is to determine whether a novel pyrazolopyrimidine compound exerts a general inhibitory effect on cancer cell proliferation and to quantify its potency. This is typically achieved using high-throughput colorimetric or fluorometric assays that measure overall cell viability.

Causality Behind Assay Selection

Two of the most robust and widely adopted primary screening methods are the MTT assay and the Crystal Violet assay.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of a cell population. Viable cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[9] It is an excellent indicator of cellular health and cytotoxic effects.

  • Crystal Violet Assay: This method provides a simple and reliable measure of total cell biomass. The crystal violet dye binds to proteins and DNA of adherent cells.[10][11][12] After treatment, cells that have died or detached are washed away, and the remaining stained cells are quantified.[10][11] This provides a clear endpoint measurement of cell survival and growth inhibition.

Experimental Workflow: Primary Screening

G cluster_prep Preparation cluster_exp Experiment cluster_assay Viability Assay cluster_analysis Data Analysis select_cells Select Cancer Cell Lines (e.g., MCF-7, HCT-116, A549) seed_plate Seed Cells in 96-well Plates select_cells->seed_plate treat Compound Treatment (Include Vehicle Control) seed_plate->treat prep_compound Prepare Serial Dilutions of Pyrazolopyrimidine prep_compound->treat incubate Incubate for 24, 48, 72h treat->incubate add_mtt Add MTT Reagent (Incubate 2-4h) incubate->add_mtt solubilize Add Solubilization Solution (e.g., DMSO) add_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read calc_viability Calculate % Viability read->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for primary antiproliferative screening using the MTT assay.

Detailed Protocol 1: MTT Cell Viability Assay

This protocol is designed for a 96-well plate format and should be performed under sterile conditions.

1. Materials & Reagents

  • Selected cancer cell line(s)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Pyrazolopyrimidine compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (e.g., sterile DMSO)

  • MTT solution: 5 mg/mL in sterile PBS, filtered.[8]

  • Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

2. Step-by-Step Methodology

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a pre-determined optimal density in 100 µL of complete medium. See Table 1 for recommendations.

    • Include wells with medium only for background control.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach.[13]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazolopyrimidine compound in culture medium from the stock solution. A typical concentration range is 0.01 µM to 100 µM.

    • Prepare a vehicle control dilution equivalent to the highest concentration of DMSO used.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations (or vehicle control).

    • Incubate for the desired time periods (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well, including controls.[15]

    • Return the plate to the incubator for 2-4 hours. During this time, visible purple formazan crystals will form in viable cells.[15]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[13]

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.[13]

    • Place the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution of the crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

3. Data Analysis

  • Correct for Background: Subtract the average absorbance of the "medium only" wells from all other readings.

  • Calculate Percent Viability:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Determine IC₅₀: Use graphing software (e.g., GraphPad Prism) to plot percent viability against the log of the compound concentration. Perform a non-linear regression analysis to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell proliferation by 50%.[16][17]

Cell LineCancer TypeRecommended Seeding Density (cells/well)
MCF-7 Breast Adenocarcinoma5,000 - 8,000
HCT-116 Colorectal Carcinoma4,000 - 7,000
A549 Lung Carcinoma4,000 - 8,000
U87-MG Glioblastoma7,000 - 10,000
PC-3 Prostate Cancer5,000 - 8,000
Table 1. Recommended seeding densities for common cancer cell lines in 96-well plates for proliferation assays. Densities should be optimized for specific growth rates.

Part 2: Secondary Assays for Elucidating the Mode of Action

Once a compound demonstrates potent antiproliferative activity (i.e., a low IC₅₀ value), the next critical step is to determine how it is inhibiting cell population growth. The effect could be cytostatic (causing cell cycle arrest) or cytotoxic (inducing cell death).

A. Cell Cycle Analysis via Propidium Iodide (PI) Staining

Scientific Rationale: Many pyrazolopyrimidine derivatives function by inhibiting cyclin-dependent kinases (CDKs), which are master regulators of cell cycle progression.[18][19] Inhibition of CDKs can lead to an accumulation of cells in a specific phase of the cell cycle, most commonly G1 or G2/M arrest.[16][20][21] This assay quantifies the DNA content of individual cells using the fluorescent dye Propidium Iodide (PI), allowing for the determination of the cell cycle phase distribution.

Detailed Protocol 2: Cell Cycle Analysis

  • Cell Treatment: Seed cells in 6-well plates and treat with the pyrazolopyrimidine at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.

  • Harvesting: Collect both adherent and floating cells to ensure all populations are analyzed.

  • Fixation: Wash the cells with cold PBS, then fix them by adding them dropwise into ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their structure.[20][22] Store at -20°C for at least 2 hours or overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A. RNase A is crucial to degrade double-stranded RNA, ensuring that PI only stains DNA.[20]

  • Acquisition: Analyze the samples on a flow cytometer.

  • Interpretation: The resulting DNA histogram will show distinct peaks corresponding to the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases. A significant increase in the percentage of cells in one phase compared to the control indicates cell cycle arrest.[16] The appearance of a "sub-G1" peak is indicative of apoptotic cells with fragmented DNA.[20]

B. Apoptosis Detection via Annexin V & PI Staining

Scientific Rationale: A key mechanism of action for many successful anticancer drugs is the induction of apoptosis, or programmed cell death. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[23] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells. PI is used as a counterstain to identify late apoptotic or necrotic cells, which have lost membrane integrity.[23]

Detailed Protocol 3: Apoptosis Assay

  • Cell Treatment: Treat cells in 6-well plates as described for the cell cycle analysis.

  • Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.[23]

  • Acquisition: Analyze the stained cells by flow cytometry immediately.

  • Interpretation: The data is visualized on a dot plot, which is divided into four quadrants:

    • Lower-Left (Annexin V- / PI-): Live cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper-Left (Annexin V- / PI+): Necrotic cells. A significant increase in the lower-right and upper-right quadrants indicates the compound induces apoptosis.[19][23]

Part 3: Mechanistic Studies of Target Engagement

After establishing that a pyrazolopyrimidine derivative arrests the cell cycle or induces apoptosis, the final step is to link this cellular phenotype to a molecular mechanism. This involves verifying that the compound inhibits its intended kinase target(s) within the cell.

Causality Behind Mechanistic Assays

Pyrazolopyrimidines often target key signaling nodes that regulate cell fate. The activity of a kinase is directly related to its ability to phosphorylate downstream substrates. Therefore, measuring the phosphorylation status of these substrates provides a direct readout of the kinase's activity within the cell. Western blotting is the gold-standard technique for this purpose.[2][6]

Key Signaling Pathways Targeted by Pyrazolopyrimidines:

  • PI3K/AKT/mTOR Pathway: This is a central pathway that promotes cell growth, proliferation, and survival.[24][25][26] Pyrazolopyrimidine inhibitors targeting PI3K or mTOR can effectively shut down these pro-survival signals.[1][27]

  • MAPK/ERK Pathway: This cascade transmits signals from cell surface receptors to the nucleus, primarily to drive proliferation.[28][29][30] Inhibition of kinases in this pathway, such as Src which can act upstream, is a common mechanism for antiproliferative compounds.[31]

  • Src Family Kinases (SFKs): As non-receptor tyrosine kinases, SFKs are involved in a multitude of signaling pathways controlling proliferation, survival, and migration.[2][6][7]

Visualizing Target Pathways

G cluster_pi3k PI3K/AKT/mTOR Pathway cluster_mapk MAPK/ERK Pathway RTK1 Growth Factor Receptor PI3K PI3K RTK1->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation1 Cell Growth & Proliferation mTOR->Proliferation1 RTK2 Growth Factor Receptor Src Src RTK2->Src RAS RAS Src->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation2 Cell Proliferation ERK->Proliferation2 Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits Inhibitor->Src Inhibits

Caption: Key oncogenic signaling pathways often targeted by pyrazolopyrimidine inhibitors.

Detailed Protocol 4: Western Blotting for Phospho-Protein Analysis

1. Materials & Reagents

  • Treated cell pellets

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-phospho-Src).[2][6][31]

  • HRP-conjugated secondary antibody

  • ECL Chemiluminescence Substrate

2. Step-by-Step Methodology

  • Cell Lysis: Treat cells with the pyrazolopyrimidine compound for a short duration (e.g., 1-4 hours) to observe direct effects on signaling. Lyse the cells on ice using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples in Laemmli buffer and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

  • Immunoblotting:

    • Incubate the membrane with a primary antibody targeting a phosphorylated protein (e.g., anti-p-AKT) overnight at 4°C.

    • Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To ensure observed changes are not due to altered protein levels, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein (e.g., anti-total-AKT).

  • Interpretation: A potent inhibitor will cause a significant decrease in the signal from the phospho-specific antibody compared to the total protein level in treated versus control cells.[31]

Summary of the Assessment Protocol

This tiered approach provides a comprehensive framework for characterizing the antiproliferative activity of novel pyrazolopyrimidines.

Assay TierAssay NamePrincipleKey Information Gained
Primary MTT / Crystal VioletMeasures metabolic activity / total biomassQuantifies overall antiproliferative potency (IC₅₀)
Secondary Cell Cycle Analysis (PI)Quantifies cellular DNA contentDetermines if the effect is cytostatic (cell cycle arrest)
Secondary Apoptosis Assay (Annexin V)Detects phosphatidylserine externalizationDetermines if the effect is cytotoxic (induces apoptosis)
Tertiary Western BlottingDetects specific protein phosphorylationConfirms target engagement and mechanism of action
Table 2. Summary of the multi-tiered protocol for assessing pyrazolopyrimidine activity.

By systematically progressing through these assays, researchers can move from a broad phenotypic observation to a specific molecular mechanism, providing the robust data package required for advancing promising compounds in the drug development pipeline.

References

  • Martín-Gago, P., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. [Link]

  • Miller, D. D., et al. (n.d.). Bone-targeted Src kinase inhibitors: novel pyrrolo- and pyrazolopyrimidine analogues. National Library of Medicine. [Link]

  • Janeva, G., et al. (2022). Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. MDPI. [Link]

  • Creative Bioarray. (n.d.). BrdU Cell Proliferation Assay. Creative Bioarray. [Link]

  • Butera, A., et al. (2017). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. Oncotarget. [Link]

  • Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol. [Link]

  • Toteda, G., et al. (2019). A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies. Molecules. [Link]

  • Martín-Gago, P., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. ACS Publications. [Link]

  • Al-Ostoot, F. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • Martín-Gago, P., et al. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PubMed. [Link]

  • El-Naggar, M., et al. (2025). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Bioorganic Chemistry. [Link]

  • ResearchGate. (n.d.). Proposed origin of potency and selectivity of pyrazolopyrimidine analogs for mTOR. ResearchGate. [Link]

  • Chen, Z., et al. (2020). Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy. Acta Pharmaceutica Sinica B. [Link]

  • Al-Suhaimi, K. S., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules. [Link]

  • El-Gamal, M. I., et al. (2023). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][7][32]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. [Link]

  • Feoktistova, M., et al. (2016). Crystal Violet Assay for Determining Viability of Cultured Cells. Cold Spring Harbor Protocols. [Link]

  • ResearchGate. (n.d.). Flow cytometric analysis of cell cycle phases after treatment with compound 12 b. ResearchGate. [Link]

  • Gomaa, M. S., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]

  • Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Bohrium. (n.d.). Crystal Violet Assay for Determining Viability of Cultured Cells. Bohrium. [Link]

  • Semantic Scholar. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Semantic Scholar. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Feoktistova, M., et al. (2016). Crystal Violet Assay for Determining Viability of Cultured Cells. PubMed. [Link]

  • Zenodo. (2025). Master Crystal Violet Staining: A Step-by-Step Protocol for Accurate Cell Quantification. Zenodo. [Link]

  • International Journal of Medical Pharmaceutical and Health Sciences. (n.d.). Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. IJMPHS. [Link]

  • Janeva, G., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. [Link]

  • Mohammadi-Farani, A., et al. (2018). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Iranian Journal of Pharmaceutical Research. [Link]

  • Unknown. (n.d.). MTT Assay Protocol. Unknown Source. [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • Grasso, G., et al. (2022). Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel. MDPI. [Link]

  • Al-Omair, M. A., et al. (2022). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[6][7][32]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI. [Link]

  • ResearchGate. (n.d.). Evaluation of antiproliferative activity of pyrazolothiazolopyrimidine derivatives. ResearchGate. [Link]

  • Al-Suhaimi, K. S., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PubMed Central. [Link]

  • Hua, H., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Pharmacology. [Link]

  • Wikipedia. (n.d.). MAPK/ERK pathway. Wikipedia. [Link]

  • Janku, F., et al. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Hematology & Oncology. [Link]

  • Le, T. M., et al. (2016). Synthesis and antiproliferative activity of new pyrazolo[3,4-c]pyridines. Medicinal Chemistry Research. [Link]

  • MDPI. (2023). MAPK-ERK Pathway. MDPI. [Link]

  • Al-Keilani, M. S., et al. (2021). The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. Oncology Letters. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one

Welcome to the technical support guide for the synthesis of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one. This document is designed for researchers, medicinal chemists, and process development professionals who are wor...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this critical synthetic intermediate. Our goal is to provide actionable, field-proven insights to help you troubleshoot common issues and improve your reaction yields. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and optimize for your specific laboratory conditions.

Overview: The Synthetic Challenge

The 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one scaffold is a valuable building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other targeted therapeutics. The synthesis, while conceptually straightforward, typically involves two key stages: formation of the core pyrazolo[4,3-d]pyrimidin-7-one heterocycle, followed by a regioselective iodination. The iodination step is frequently the primary source of yield loss due to incomplete reactions, side-product formation, or purification challenges. This guide will focus predominantly on troubleshooting and optimizing this critical iodination step.

G cluster_0 General Synthetic Workflow cluster_1 Focus of this Guide A Substituted Pyrazole Precursor B Cyclization Reaction (e.g., with urea or derivative) A->B C 1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one (Core Scaffold) B->C D Regioselective Iodination C->D Key Optimization Step E 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one (Target Molecule) D->E G Start Low Conversion Issue Reagent Is the Iodinating Agent Strong Enough? Start->Reagent Temp Is the Temperature Sufficient? Reagent->Temp Yes Sol_NIS Consider switching from I₂/Base to NIS Reagent->Sol_NIS No Stoich Is Stoichiometry Adequate (≥1.1 eq)? Temp->Stoich Yes Sol_Temp Increase temperature incrementally (e.g., to 80°C) Temp->Sol_Temp No Sol_Stoich Increase equivalents of iodinating agent Stoich->Sol_Stoich No

Caption: Troubleshooting logic for low reaction conversion.

Q2: I am observing multiple products. Is this di-iodination or another side reaction?

The formation of multiple products typically points to issues with regioselectivity or over-iodination.

  • Regioselectivity: Electrophilic substitution on the parent pyrazole ring preferentially occurs at the C4 position. [1][2]However, in the pyrazolo[4,3-d]pyrimidine system, this position is part of the fused ring. The C3 position is the next most activated site for electrophilic attack and is the desired location for iodination. It is unlikely, though not impossible, that iodination occurs on the pyrimidinone ring under standard conditions.

  • Di-iodination: If other positions on the scaffold are activated (e.g., by electron-donating groups), di-iodination could occur, but this is less common for this specific core.

  • Degradation: Aggressive reaction conditions (strong base, high temperatures for extended periods) can lead to decomposition of the starting material or product.

Self-Validation Check: To confirm the structure of your product and byproducts, use a combination of LC-MS to check molecular weights and ¹H NMR. The introduction of iodine at the C3 position will result in the disappearance of the C3-H proton signal in the NMR spectrum.

Q3: The work-up and purification are difficult, leading to significant product loss. How can I optimize this?

A clean reaction is the easiest to purify. However, even with good conversion, the work-up is critical for isolating a high-purity product.

  • Quenching: After the reaction is complete, any excess iodine or NIS should be quenched. A wash with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is highly effective at removing residual iodine color.

  • Extraction vs. Precipitation:

    • Precipitation/Filtration: In many cases, the iodinated product is significantly less soluble than the starting material and will precipitate from the reaction mixture upon cooling or addition of an anti-solvent (like water or ethanol). This is the ideal scenario, as it allows for simple filtration. One protocol for a similar molecule resulted in the product solidifying, which was then filtered and rinsed with cold ethanol. [3] * Extraction: If the product remains in solution, the mixture can be poured into brine or water and extracted with an organic solvent like ethyl acetate. [4]Subsequent washes of the organic layer with brine will help remove residual DMF.

  • Final Purification: If impurities persist after extraction or filtration, recrystallization or column chromatography may be necessary. Recrystallization from a solvent system like CH₂Cl₂/hexane has been shown to be effective for similar iodo-pyrazolo compounds. [4]

Comparative Overview of Iodination Conditions

The choice of reagents and conditions can dramatically impact yield and purity. The following table summarizes common approaches based on literature for analogous heterocyclic systems.

ParameterMethod A: I₂ / BaseMethod B: N-Iodosuccinimide (NIS)Rationale & Expert Insight
Iodinating Agent Molecular Iodine (I₂)N-Iodosuccinimide (NIS)NIS is a milder, more selective electrophilic source of iodine (I⁺), often resulting in cleaner reactions.
Activator/Base KOH, NaOH, or NaHCO₃Not typically requiredThe I₂/Base method generates a potent iodinating species but the basic conditions can sometimes promote side reactions.
Solvent DMF, DioxaneDMF, CH₂Cl₂, AcetonitrileDMF is a versatile solvent for both methods due to its high boiling point and ability to dissolve polar heterocycles.
Temperature Room Temp to 80°CRoom Temp to 80°CAn elevated temperature (e.g., 80°C) is often required to drive the reaction to completion for either method. [3]
Typical Yield 70-90% (variable)85-100% (often higher and cleaner)Based on analogous syntheses, NIS often provides more consistent and higher yields. [3]
Reference Based on Ye et al., 2009 [4]Based on a reported synthesis [3]Both methods are viable, but Method B is recommended as the first approach for optimization due to its cleaner profile.

Recommended Experimental Protocol (Method B)

This protocol is a robust starting point for the iodination, adapted from a high-yielding procedure for a closely related substrate. [3] Materials:

  • 1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.5 eq)

  • N,N-Dimethylformamide (DMF) (approx. 8-10 mL per gram of starting material)

  • Ethanol (cold, for rinsing)

  • Saturated aqueous sodium thiosulfate solution

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and argon/nitrogen inlet, add the 1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one starting material.

  • Add DMF to dissolve the solid.

  • Add N-Iodosuccinimide (NIS) in one portion.

  • Heat the reaction mixture to 80°C.

  • Stir the reaction at 80°C overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. A solid product may precipitate.

  • If a solid has formed, filter the mixture. Wash the collected solid with a small amount of cold ethanol to remove residual DMF and succinimide.

  • If no solid forms, slowly pour the reaction mixture into a beaker of vigorously stirring water. The product should precipitate. Collect the solid by filtration.

  • To remove any residual iodine color, the collected solid can be briefly stirred in a dilute solution of sodium thiosulfate, filtered, and then washed with water.

  • Dry the final product, 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one, in a vacuum oven.

References

  • National Center for Biotechnology Information. (2024). Iodine Catalyzed Oxidative Synthesis of Quinazolin-4(3H)-ones and Pyrazolo[4,3-d]pyrimidin-7(6H)-ones via Amination of sp(3) C-H Bond. PubMed. Available at: [Link]

  • ARKIVOC. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Available at: [Link]

  • PubChem. (2024). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. Available at: [Link]

  • Taylor & Francis Online. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Available at: [Link]

  • ResearchGate. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Available at: [Link]

  • National Center for Biotechnology Information. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. PMC. Available at: [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Available at: [Link]

  • ResearchGate. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one

This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one. As a heterocyclic compound with a lipophilic iodi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one. As a heterocyclic compound with a lipophilic iodine substituent, this molecule is representative of a class of compounds that frequently exhibit poor aqueous solubility, a significant hurdle in experimental biology and formulation development.[1][2] This document provides a structured troubleshooting framework, from fundamental principles to advanced techniques, to systematically address and overcome these challenges.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one.

Q1: Why is my compound not dissolving in aqueous buffers like PBS?

A1: The pyrazolo[4,3-d]pyrimidin-7-one core structure, common in kinase inhibitors, is known for its low aqueous solubility.[2][3] The large, nonpolar iodine atom further increases the molecule's hydrophobicity, leading to unfavorable interactions with water. At physiological pH (e.g., PBS at pH 7.4), the molecule likely exists in its neutral, less soluble form.

Q2: I'm using DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?

A2: This is a common problem known as "precipitation upon dilution." While DMSO is an excellent solvent for initial solubilization, the compound may crash out when the DMSO concentration is lowered significantly in the final aqueous solution. To mitigate this, ensure your final DMSO concentration is as low as possible (ideally <0.5%) while still maintaining solubility. If precipitation persists, consider using a co-solvent system or other formulation strategies discussed in the troubleshooting section.

Q3: Can I heat the solution to get my compound to dissolve?

A3: Gentle heating can increase the rate of dissolution and solubility. However, this may only provide a temporary, supersaturated solution that can precipitate upon cooling.[4] More importantly, you must first verify the thermal stability of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one. Degradation upon heating is a significant risk for complex organic molecules. Always assess compound stability (e.g., via HPLC or LC-MS) after any heating protocol.

Q4: Is salt formation a viable option for this compound?

A4: Salt formation is a classic chemical modification used to enhance the solubility of ionizable drugs.[5][6] The pyrazolo[4,3-d]pyrimidin-7-one scaffold contains acidic and/or basic centers capable of forming salts. Creating a salt (e.g., a hydrochloride or sodium salt) can dramatically improve aqueous solubility. However, this requires chemical synthesis and is typically considered a medicinal chemistry strategy rather than a simple benchtop solubilization technique.

Part 2: In-Depth Troubleshooting Guides

This section provides a tiered approach to systematically address solubility issues. Start with Tier 1 methods before proceeding to more complex interventions.

Tier 1: Fundamental Adjustments

These methods involve modifying the solvent environment and are the first line of defense against poor solubility.

Root Cause Analysis: The neutral form of the compound is poorly soluble. The key is to shift the equilibrium towards the more soluble, ionized form. The solubility of ionizable drugs is highly dependent on the pH of the medium relative to the compound's pKa (the pH at which 50% of the compound is ionized).[7][8]

Troubleshooting Workflow:

G cluster_0 Tier 1: pH Adjustment Workflow Start Compound Precipitates in Aqueous Buffer pKa Determine pKa (Experimental or in silico prediction) Start->pKa Acidic Is the compound a weak acid? pKa->Acidic Analyze structure for acidic protons Basic Is the compound a weak base? pKa->Basic Analyze structure for basic nitrogens Sol_Acid Increase pH > pKa + 2 (e.g., use carbonate buffer pH 9-10) to deprotonate and solubilize. Acidic->Sol_Acid Sol_Base Decrease pH < pKa - 2 (e.g., use citrate buffer pH 3-4) to protonate and solubilize. Basic->Sol_Base Check Verify compound stability at the new pH. Sol_Acid->Check Sol_Base->Check Success Success: Compound Solubilized Check->Success Stable & Soluble Fail Failure: Proceed to Tier 2 Check->Fail Unstable or Insoluble

Caption: Workflow for pH-based solubility enhancement.

Protocol 1: pH-Dependent Solubility Screening

  • Preparation: Prepare a series of small-volume buffers (e.g., 1 mL) with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Addition: Add a small, known amount of solid 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one to each buffer.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to reach equilibrium.

  • Separation: Centrifuge the samples to pellet any undissolved solid.

  • Quantification: Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Analysis: Plot solubility versus pH to identify the pH range that provides maximum solubility.

Tier 2: Advanced Solvent Systems & Excipients

If pH adjustment is insufficient or incompatible with the experimental system, the use of co-solvents and other formulation excipients is the next logical step.[9] Excipients are inactive substances that can enhance the stability and bioavailability of active pharmaceutical ingredients.[10][11][12]

Root Cause Analysis: The intrinsic solubility of the compound (the solubility of the neutral form) is extremely low, and even the ionized form has limited solubility. The solution requires agents that can disrupt the compound's crystal lattice energy or create a more favorable "micro-environment" for the solute.

1. Co-Solvents: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for nonpolar solutes.[4]

Co-SolventTypical Concentration RangeKey Considerations
Ethanol 1-20%Generally well-tolerated in cell-based assays at low concentrations.
Propylene Glycol (PG) 1-30%Low toxicity; commonly used in parenteral formulations.[4]
Polyethylene Glycol (PEG 300/400) 5-40%Low toxicity, effective for many nonpolar compounds.
N-Methyl-2-pyrrolidone (NMP) 1-5%High solubilizing power, but potential for higher cellular toxicity.

Protocol 2: Co-Solvent System Development

  • Stock Solution: Prepare a high-concentration stock of your compound in 100% of the chosen co-solvent (e.g., 20 mg/mL in Propylene Glycol).

  • Titration: In a stepwise manner, add your aqueous buffer to the co-solvent stock solution while vortexing. Observe for any signs of precipitation.

  • Phase-Solubility Diagram: For a more rigorous approach, prepare a series of solutions with a fixed amount of the compound and varying ratios of co-solvent to aqueous buffer. Equilibrate and measure the dissolved concentration to determine the optimal co-solvent percentage.

  • System Compatibility: Always run a vehicle control in your experiment to ensure the final concentration of the co-solvent does not affect the biological outcome.

2. Surfactants and Micellar Solubilization: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the aqueous medium.[5]

SurfactantTypeKey Considerations
Polysorbate 80 (Tween® 80) Non-ionicWidely used, low toxicity. Common in biopharmaceutical formulations.
Cremophor® EL Non-ionicHigh solubilizing capacity but associated with some biological side effects.
Solutol® HS 15 Non-ionicModern alternative to Cremophor with a better safety profile.

3. Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The nonpolar 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one can be encapsulated within this cavity, forming an inclusion complex that has significantly greater aqueous solubility.[5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.

Tier 3: Physical & Formulation-Based Methods

These techniques involve altering the physical state of the compound and are typically employed in later-stage development but can be adapted for challenging preclinical experiments.

Root Cause Analysis: The crystal lattice energy of the solid compound is exceptionally high, making it very difficult for solvent molecules to break it apart.

1. Particle Size Reduction: Reducing the particle size of the drug increases the surface area available for dissolution, which can improve the dissolution rate.[4][5]

  • Micronization: Milling techniques can reduce particle size to the micron range.

  • Nanosuspensions: Formulating the drug into nanoparticles (typically <600 nm) dramatically increases the surface area and can enhance saturation solubility.[1][4] This is an advanced technique requiring specialized equipment like high-pressure homogenizers.

2. Amorphous Solid Dispersions (ASDs): In an ASD, the crystalline drug is converted into a higher-energy amorphous state and dispersed within a hydrophilic polymer matrix.[13] This eliminates the crystal lattice energy barrier, often leading to a state of supersaturation upon dissolution, which can significantly enhance bioavailability.[14] This is a sophisticated formulation strategy requiring techniques like spray drying or hot-melt extrusion.

G cluster_1 Solubilization Strategy Decision Tree Start Solubility Issue Identified Tier1 Tier 1: pH Adjustment (Protocol 1) Start->Tier1 Tier1_Success Soluble & Stable? Tier1->Tier1_Success Tier2 Tier 2: Co-solvents, Surfactants, Cyclodextrins Tier1_Success->Tier2 No End_Success Proceed with Experiment Tier1_Success->End_Success Yes Tier2_Success Soluble in Biocompatible Vehicle? Tier2->Tier2_Success Tier3 Tier 3: Physical Methods (Nanosuspension, ASDs) Tier2_Success->Tier3 No Tier2_Success->End_Success Yes End_Fail Consider Resynthesis/ Structural Modification Tier3->End_Fail

Caption: A tiered decision tree for troubleshooting solubility.

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Kumar, S., & Singh, A. (2016). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics, 6(4), 56-64.
  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442-453.
  • Pharma Focus Europe. (n.d.).
  • Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption.
  • Richard, D. J., et al. (2009). Incorporation of water-solubilizing groups in pyrazolopyrimidine mTOR inhibitors: discovery of highly potent and selective analogs with improved human microsomal stability. Bioorganic & Medicinal Chemistry Letters, 19(24), 6830-6835.
  • Accent Microcell Ltd. (2023).
  • Netex. (2024). Excipients: What they are and their importance in the pharmaceutical industry.
  • Pharma Excipients. (2019). Roles of Excipients.
  • PubChem. (n.d.). 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
  • Di Micco, S., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 15(3), 1009-1017.
  • Kuszpit, K., et al. (2020). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry, 63(22), 13836-13853.
  • Shaimardanova, G., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6561.
  • Di Micco, S., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays.
  • Sigma-Aldrich. (n.d.). 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
  • Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 385-394.
  • Fuguet, E., et al. (2010). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • Al-Ostath, R. A., et al. (2023).
  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water.
  • Pobudkowska, A., & Domańska, U. (2014).

Sources

Troubleshooting

Technical Support Center: Mitigating Off-Target Effects of Pyrazolo[4,3-d]pyrimidine Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[4,3-d]pyrimidine inhibitors. This guide is designed to provide in-depth troubleshooting assist...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[4,3-d]pyrimidine inhibitors. This guide is designed to provide in-depth troubleshooting assistance and address common challenges related to off-target effects. Given the structural similarities of the ATP-binding pocket across the human kinome, achieving inhibitor selectivity is a significant challenge.[1][2] This resource offers field-proven insights and validated protocols to help you characterize and minimize unintended interactions, ensuring the integrity and translational potential of your research.

Section 1: Understanding the Challenge of Off-Target Effects

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in kinase inhibitor design, acting as a bioisostere of the adenine ring of ATP.[3] This mimicry allows it to effectively compete for the ATP-binding site of many kinases. However, the highly conserved nature of this site across the kinome is a double-edged sword, often leading to promiscuous binding and off-target effects that can confound experimental results and lead to toxicity.[4]

This guide will walk you through a systematic approach to identify, validate, and mitigate these off-target effects, ensuring that the observed phenotype is a true consequence of on-target inhibition.

Section 2: Troubleshooting Guide - A Phased Approach

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. It follows a logical progression from initial screening to in-depth validation.

Phase 1: Initial Observation of Potential Off-Target Activity

Question: My pyrazolo[4,3-d]pyrimidine inhibitor shows potent activity in a cell-based assay, but the phenotype is inconsistent with the known function of the intended target. How can I begin to investigate potential off-target effects?

Answer: This is a classic scenario that warrants a broad, unbiased look at the inhibitor's kinase selectivity. The first step is to perform a comprehensive kinase selectivity profile.

Broad kinase screening is a crucial first step to identify potential off-target interactions.[5] Commercial services offer panels that cover a significant portion of the human kinome.

Experimental Protocol: Biochemical Kinase Selectivity Profiling

  • Compound Preparation: Prepare a concentrated stock solution of your pyrazolo[4,3-d]pyrimidine inhibitor in 100% DMSO. For an initial screen, a single high concentration (e.g., 1 or 10 µM) is typically used.

  • Assay Platform Selection: Choose a reputable vendor that offers a broad kinase panel (e.g., >400 kinases). Common assay formats include:

    • Radiometric Assays (e.g., HotSpot): Considered the gold standard, these directly measure the transfer of radiolabeled phosphate from ATP to a substrate.[6]

    • Mobility Shift Assays: These non-radiometric assays measure the change in charge of a substrate upon phosphorylation.[7]

    • Binding Assays: These quantify the direct binding of the inhibitor to the kinase, providing dissociation constants (Kd).[6]

  • Data Interpretation: The output will typically be presented as percent inhibition at the tested concentration. Any kinase inhibited by more than a predefined threshold (e.g., >50% or >75%) should be considered a potential off-target "hit."

Causality Explained: A broad kinase panel provides an unbiased map of your inhibitor's interactions across the kinome. This initial screen is vital for generating hypotheses about which off-target kinases might be responsible for the observed cellular phenotype.[2]

Phase 2: Validating Putative Off-Target Hits

Question: The initial kinase screen identified several potential off-target kinases. How do I confirm that my inhibitor is engaging these targets in a cellular context and that this engagement is responsible for the observed phenotype?

Answer: Confirmation requires moving from biochemical assays to cell-based systems. This involves verifying target engagement within the cell and linking it to a downstream signaling event.[8][9]

These assays confirm that your inhibitor can bind to the putative off-target kinase within a living cell.

  • NanoBRET™ Target Engagement Assay: This technology measures the binding of an inhibitor to a NanoLuc® luciferase-tagged kinase in live cells.

  • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that ligand binding stabilizes a protein against thermal denaturation.

If the identified off-target kinase has a known signaling pathway, you can assess the phosphorylation state of its downstream substrates.[8]

Experimental Protocol: Western Blot for Phospho-Substrate Analysis

  • Cell Line Selection: Choose a cell line known to express the putative off-target kinase and where its pathway is active.

  • Inhibitor Treatment: Treat the cells with a dose-response of your pyrazolo[4,3-d]pyrimidine inhibitor for an appropriate duration. Include a positive control inhibitor for the pathway if available.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.

  • SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the downstream substrate and the total protein as a loading control.

  • Data Analysis: Quantify the band intensities to determine if your inhibitor decreases the phosphorylation of the substrate in a dose-dependent manner.

Causality Explained: Observing a dose-dependent decrease in the phosphorylation of a known downstream substrate provides strong evidence that your inhibitor is engaging and inhibiting the putative off-target kinase within the cell.[9] This directly links target engagement to a functional cellular outcome.

Workflow for Off-Target Validation

G A Inconsistent Phenotype Observed B Broad Kinase Profiling (>400 Kinases) A->B Hypothesis: Off-target activity C Identify Putative Off-Target Hits (e.g., >75% inhibition) B->C Data Analysis D Cellular Target Engagement Assays (e.g., NanoBRET, CETSA) C->D Validate cellular binding E Western Blot for Downstream Signaling (Phospho-Substrate) C->E Validate cellular activity F CRISPR/Cas9 Target Validation C->F Gold-standard validation G Confirmed Off-Target Effect D->G Positive Result E->G Positive Result F->G Phenotype rescued in knockout

Caption: A stepwise workflow for identifying and validating off-target effects.

Phase 3: Deconvoluting On- vs. Off-Target Driven Phenotypes

Question: I've confirmed that my inhibitor hits an off-target kinase in cells. How can I definitively determine if the primary cellular phenotype is due to inhibition of the intended target or this off-target?

Answer: This requires genetic approaches to separate the effects of on-target versus off-target inhibition. CRISPR/Cas9-mediated gene knockout is the gold standard for this purpose.[10]

By knocking out the putative off-target gene, you can assess whether your inhibitor still elicits the same phenotype.

Experimental Protocol: CRISPR/Cas9 Validation

  • gRNA Design and Validation: Design and validate guide RNAs that efficiently knock out the gene encoding the putative off-target kinase.

  • Generation of Knockout Cell Line: Stably transfect the validated gRNAs and Cas9 into your cell line of interest and select for knockout clones.

  • Phenotypic Assay: Treat both the wild-type and knockout cell lines with your pyrazolo[4,3-d]pyrimidine inhibitor.

  • Data Analysis:

    • If the inhibitor is less effective in the knockout cell line, it suggests the phenotype is at least partially driven by inhibition of that off-target kinase.

    • If the inhibitor's efficacy is unchanged in the knockout cell line, the phenotype is likely independent of that specific off-target.

Causality Explained: If removing the off-target protein renders the cells resistant to your compound, it provides definitive genetic evidence that the compound's efficacy is mediated through that off-target.[10]

Section 3: Strategies for Reducing Off-Target Effects

Once off-target liabilities are identified, the focus shifts to rationally designing more selective inhibitors.

Question: How can I use the information about off-target interactions to guide the design of a more selective pyrazolo[4,3-d]pyrimidine inhibitor?

Answer: This involves leveraging structure-activity relationship (SAR) studies, computational modeling, and exploring alternative binding modes.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the pyrazolo[4,3-d]pyrimidine scaffold can reveal which chemical moieties contribute to off-target binding.[11][12] For example, altering substituents at different positions on the pyrimidine ring can drastically change the selectivity profile.[13][14]

Computational Modeling
  • Binding Site Analysis: Compare the ATP-binding pockets of the on-target and off-target kinases. Even subtle differences in amino acid residues can be exploited to design inhibitors that favor the on-target.[15]

  • In Silico Screening: Computational tools can predict the binding affinity of virtual compounds against a panel of kinases, helping to prioritize the synthesis of more selective analogs.[16][17]

Proteolysis Targeting Chimeras (PROTACs)

For some inhibitors, an alternative strategy is to convert them into PROTACs. This involves linking the pyrazolo[4,3-d]pyrimidine core to a ligand for an E3 ubiquitin ligase, leading to the degradation of the target protein rather than just its inhibition. This can sometimes improve the selectivity profile.[18]

Section 4: Advanced Characterization Techniques

For a deeper understanding of your inhibitor's cellular interactions, consider these advanced proteomic approaches.

Question: Beyond a panel of recombinant kinases, how can I get a global view of my inhibitor's targets in a more physiological setting?

Answer: Chemical proteomics provides a powerful, unbiased method to identify inhibitor targets directly from cell or tissue lysates.[19][20]

Key Techniques:

  • Affinity Chromatography using Immobilized Inhibitors (e.g., Kinobeads): An analog of your inhibitor is immobilized on a resin. This "bait" is then used to pull down interacting proteins from a cell lysate. The bound proteins are subsequently identified by mass spectrometry.[21][22] This method allows for the assessment of target engagement under conditions that more closely resemble the cellular environment.[20]

  • Competitive Displacement Assays: In this approach, cell lysates are incubated with a broad-spectrum kinase inhibitor matrix (like kinobeads) in the presence of varying concentrations of your free inhibitor.[23] On- and off-targets are identified as proteins that are displaced from the beads in a dose-dependent manner. This allows for the determination of inhibitor affinities across a large portion of the kinome in a competitive and more physiological context.[20]

Data Presentation: Interpreting Selectivity Data

A common way to visualize selectivity is to compare the potency (IC50 or Kd) of an inhibitor against its intended target versus a panel of off-targets.

InhibitorOn-Target (e.g., CDK2) IC50 (nM)Off-Target 1 (e.g., GSK3β) IC50 (nM)Off-Target 2 (e.g., SRC) IC50 (nM)Selectivity (Off-Target 1 / On-Target)
Compound A 1010050010-fold
Compound B 153000>10,000200-fold

Data is hypothetical for illustrative purposes.

A higher selectivity ratio indicates a more specific inhibitor.

Section 5: Frequently Asked Questions (FAQs)

Q1: At what stage of drug discovery should I be most concerned about off-target effects? A1: Off-target effects should be considered at all stages. Early-stage screening helps prioritize chemotypes with better selectivity profiles. In later stages, a thorough understanding of off-target activities is crucial for predicting potential toxicities in preclinical and clinical development.[2]

Q2: Can off-target effects ever be beneficial? A2: Yes, this is known as polypharmacology. In some cases, hitting multiple targets can lead to a more efficacious therapeutic effect, particularly in complex diseases like cancer.[24] However, these multi-targeting effects must be well-characterized and understood.

Q3: My inhibitor is ATP-competitive. Are there strategies to design non-ATP competitive inhibitors to improve selectivity? A3: Yes, developing allosteric inhibitors that bind to sites other than the conserved ATP pocket is a key strategy for achieving higher selectivity. These sites are typically less conserved across the kinome.

Q4: How do I distinguish between off-target toxicity and on-target toxicity? A4: This is a critical question. The CRISPR/Cas9 knockout strategy described in Phase 3 is one of the best methods. Additionally, comparing the toxicity profile of your inhibitor with other known, highly selective inhibitors of the same target can provide valuable insights.

Q5: What is the difference between biochemical and cellular IC50 values, and why do they often differ? A5: A biochemical IC50 measures the potency of an inhibitor against an isolated, recombinant enzyme. A cellular IC50 measures the potency in a live-cell context.[1] Cellular IC50s are influenced by factors like cell membrane permeability, efflux pumps, and intracellular ATP concentrations, which is why they often differ from biochemical values.[1] A large discrepancy can sometimes hint at poor cell permeability or off-target effects.

References

  • Bantscheff, M., et al. (2011). High-throughput biochemical kinase selectivity assays: panel development and screening applications. PubMed. Available at: [Link]

  • Al-Ali, H., et al. (2021). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health. Available at: [Link]

  • Metz, J. T., et al. (2012). Computational methods for analysis and inference of kinase/inhibitor relationships. PMC. Available at: [Link]

  • Le Pera, L., et al. (2011). Pyrazolo[4,3-d]pyrimidine Bioisostere of Roscovitine: Evaluation of a Novel Selective Inhibitor of Cyclin-Dependent Kinases with Antiproliferative Activity. ACS Publications. Available at: [Link]

  • Park, H., et al. (2011). Chemical kinomics: a powerful strategy for target deconvolution. BMB Reports. Available at: [Link]

  • Vippagunta, S. R., et al. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Slaninová, I., et al. (2011). Pyrazolo[4,3-d]pyrimidine bioisostere of roscovitine: evaluation of a novel selective inhibitor of cyclin-dependent kinases with antiproliferative activity. PubMed. Available at: [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. Available at: [Link]

  • Rai, G., et al. (2018). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. PMC. Available at: [Link]

  • Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]

  • Vippagunta, S. R., et al. (2010). Computational Modeling of Kinase Inhibitor Selectivity. PMC. Available at: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Available at: [Link]

  • Slaninová, I., et al. (2011). Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro. PubMed. Available at: [Link]

  • Bantscheff, M., et al. (2011). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening & Profiling Service. Reaction Biology. Available at: [Link]

  • Lo, Y-C., et al. (2014). Computational off-target profiling of known kinase inhibitors. ResearchGate. Available at: [Link]

  • Médard, G. (2018). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. Available at: [Link]

  • Fernández-déciga, M., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. Available at: [Link]

  • Bantscheff, M., et al. (2014). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Chemical Biology. Available at: [Link]

  • Kettle, J. G., et al. (2018). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Giansanti, P., et al. (2015). A Miniaturized Chemical Proteomic Approach for Target Profiling of Clinical Kinase Inhibitors in Tumor Biopsies. PMC. Available at: [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. News-Medical.Net. Available at: [Link]

  • Engelman, J. A. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. Available at: [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available at: [Link]

  • Chen, Y., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry. Available at: [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. Available at: [Link]

  • Cavasotto, C. N., et al. (2011). Virtual Target Screening: Validation Using Kinase Inhibitors. PMC. Available at: [Link]

  • Al-Ostath, O. A., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. PubMed Central. Available at: [Link]

  • Sgrizzi, M., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Chen, Y., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed. Available at: [Link]

  • Spencer, J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • Hsieh, J. J., et al. (2018). Precision Assessment of on- and Off-Target Effects of mTOR Kinase Inhibitors in a Mouse Model. Blood. Available at: [Link]

  • Bailey, C. M., et al. (2008). Cell-based Assays to Identify Inhibitors of Viral Disease. PMC. Available at: [Link]

  • El-Gohary, N. S., et al. (2021). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][7][25]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC. Available at: [Link]

  • CRISPR Medicine News. (2023). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Available at: [Link]

  • El-Damasy, D. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC. Available at: [Link]

  • El-Damasy, D. A., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. Available at: [Link]

  • Yoshikawa, M., et al. (2020). Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia. National Institutes of Health. Available at: [Link]

  • Ahmad, S., et al. (2022). Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. MDPI. Available at: [Link]

  • Brusa, D., et al. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. PubMed. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Kinase Assays for 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for researchers working with 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one and related pyrazolopyrimidine-based kinase inhibitors....

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for researchers working with 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one and related pyrazolopyrimidine-based kinase inhibitors. This document provides in-depth troubleshooting advice, detailed protocols, and foundational knowledge to help you optimize your kinase assays, ensuring data accuracy and reproducibility. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently serving as the core for potent ATP-competitive kinase inhibitors.[1][2][3] Understanding its mechanism is key to successful assay design.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for this inhibitor? The 1H-pyrazolo[3,4-d]pyrimidine core is a bioisostere of adenine, the nitrogenous base in ATP.[4] This structural mimicry allows it to bind to the highly conserved hinge region of the kinase ATP-binding pocket.[2][4] Therefore, 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one is presumed to be a Type I, ATP-competitive inhibitor.[1][5] Your assay conditions, particularly the ATP concentration, must be set accordingly.

Q2: Why is my inhibitor showing low potency in my biochemical assay but is effective in a cell-based model? This is a common discrepancy. High intracellular ATP concentrations (mM range) can outcompete the inhibitor, reducing its apparent potency in cells compared to a biochemical assay run at low ATP levels.[6] Other factors include differences in the specific kinase construct used, post-translational modifications present in the cellular environment, or the possibility that the compound is a pro-drug that is metabolized into a more active form in cells. Conversely, high biochemical potency that doesn't translate to cells can indicate poor cell permeability or rapid efflux by cellular pumps.[6][7]

Q3: What are the most critical parameters to optimize for an ATP-competitive inhibitor? The three most critical parameters are:

  • ATP Concentration: This is paramount. For an ATP-competitive inhibitor, the measured IC50 value is highly dependent on the ATP concentration.[8]

  • Enzyme Concentration: The enzyme concentration must be optimized to ensure the reaction proceeds within the linear range (initial velocity conditions).[9]

  • Substrate Concentration: The substrate concentration should ideally be at or near its Michaelis-Menten constant (Km) to ensure robust signal without leading to substrate depletion.

Q4: How do I handle potential off-target effects? Off-target activity is a known challenge with kinase inhibitors due to the conserved nature of the ATP-binding site.[4] To validate that your observed phenotype is due to on-target inhibition, you should:

  • Use a structurally unrelated inhibitor for the same target to see if it reproduces the phenotype.[7][10]

  • Perform rescue experiments by expressing a drug-resistant mutant of the target kinase.[7]

  • Conduct a broad kinase selectivity profile by screening your compound against a large panel of kinases.[1][11]

Core Principles for Robust Kinase Assay Design

Before troubleshooting specific problems, it is crucial to understand the biochemical principles that govern a successful kinase assay. A well-designed experiment is a self-validating system.

The Importance of Initial Velocity

A fundamental assumption in enzyme kinetics is that the reaction rate is measured under "initial velocity" conditions. This means that during the measurement period:

  • Substrate depletion is minimal (<10-20%).

  • Product accumulation is not significant enough to cause product inhibition.

  • The enzyme reaction is linear with time.

Failing to adhere to initial velocity conditions is a primary source of non-reproducible data. It is essential to first perform enzyme and substrate titrations to define the appropriate linear range for your specific kinase system.[9]

Understanding IC50 vs. Ki for Competitive Inhibitors
  • IC50 (Half-maximal inhibitory concentration): This is an operational value that represents the concentration of an inhibitor required to reduce enzyme activity by 50% under a specific set of experimental conditions.

  • Ki (Inhibition constant): This is a thermodynamic constant that reflects the intrinsic binding affinity of the inhibitor for the enzyme. It is independent of assay conditions.

For an ATP-competitive inhibitor, the IC50 is directly influenced by the ATP concentration used in the assay. The Cheng-Prusoff equation allows for the conversion of IC50 to Ki:

Ki = IC50 / (1 + [S] / Km)

Where:

  • [S] is the concentration of the substrate (ATP in this case).

  • Km is the Michaelis-Menten constant for that substrate.

To facilitate the comparison of inhibitor potency across different experiments and labs, it is best practice to run the kinase assay with the ATP concentration set equal to its Km value.[9] In this specific case ([S] = Km), the Cheng-Prusoff equation simplifies to Ki = IC50 / 2 .[8][9]

Controls: The Foundation of Trustworthy Data

Every assay plate must include a complete set of controls to be considered valid.

  • Vehicle Control (0% Inhibition): Contains the enzyme, substrate, and the same concentration of solvent (e.g., DMSO) used to dissolve the inhibitor. This defines the maximum signal window.

  • Positive Control (100% Inhibition): Contains a known, potent inhibitor (like Staurosporine) at a saturating concentration to define the minimum signal.

  • No Enzyme Control: Used to measure background signal from the buffer and reagents.

These controls are used to calculate the Z-factor (Z'), a statistical measure of assay quality. A Z' value between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.

Troubleshooting Guide

This section addresses common problems encountered when optimizing assays for pyrazolopyrimidine inhibitors.

ProblemPossible Cause(s)Recommended Troubleshooting Steps
High Variability / Poor Z' (<0.5) 1. Reagent instability (enzyme, ATP).2. Inadequate mixing of reagents.3. Inhibitor precipitation at high concentrations.4. Pipetting inaccuracies.1. Prepare fresh reagents daily; keep enzyme on ice.2. Ensure thorough mixing after each reagent addition.3. Check inhibitor solubility limit; reduce max concentration if needed.4. Use calibrated pipettes; perform quality control checks.
Inhibitor Appears Inactive or Weak 1. ATP concentration is too high , outcompeting the inhibitor.2. Inhibitor has degraded.3. Enzyme concentration is too high, requiring more inhibitor.4. Compound interference with the assay signal (e.g., fluorescence quenching).[12]1. Crucial: Determine the Km(ATP) for your kinase and run the assay with ATP at that concentration.[9]2. Prepare fresh inhibitor stock solutions from powder.[7]3. Perform an enzyme titration to find the lowest concentration that gives a robust signal within the linear range.4. Run a "no enzyme" control with your compound to check for direct effects on the readout technology.
IC50 Value is Inconsistent Between Runs 1. Inconsistent assay parameters (incubation time, temperature, ATP/substrate concentration).2. Batch-to-batch variability in enzyme activity or reagents.3. Inaccurate serial dilutions of the inhibitor.1. Strictly standardize all assay parameters and document them.2. Qualify each new lot of enzyme and reagents. Run a known reference inhibitor on every plate to monitor for shifts.3. Prepare fresh dilution series for each experiment; use low-evaporation plates.
Biochemical vs. Cellular Potency Mismatch 1. Poor cell permeability of the inhibitor.[7]2. High intracellular ATP (~1-10 mM) competes with the inhibitor.[6]3. The compound is a substrate for cellular efflux pumps.4. Off-target effects are responsible for the cellular phenotype.[10][13]1. Assess permeability using methods like PAMPA or Caco-2 assays.2. Use cellular target engagement assays like NanoBRET™ that can be performed under physiological ATP conditions.[6][14]3. Co-incubate with known efflux pump inhibitors.4. Confirm the phenotype with a structurally distinct inhibitor targeting the same kinase.[7][10]

Visualizations and Workflows

Diagram 1: General Kinase Assay Workflow

G cluster_prep Phase 1: Preparation & Optimization cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis P1 Reagent Prep (Buffer, ATP, Substrate) P2 Enzyme Titration (Determine Linear Range) P1->P2 P3 Km(ATP) Determination P2->P3 P4 Inhibitor Dilution Series P3->P4 A1 Add Kinase & Inhibitor (Pre-incubation) P4->A1 A2 Initiate Reaction (Add ATP/Substrate Mix) A1->A2 A3 Incubate (Controlled Time & Temp) A2->A3 A4 Stop Reaction & Develop Signal A3->A4 D1 Read Plate (e.g., Luminescence, Fluorescence) A4->D1 D2 Normalize Data (vs. 0% and 100% Controls) D1->D2 D3 Fit Dose-Response Curve (4-Parameter Logistic Fit) D2->D3 D4 Determine IC50 & Quality Metrics (Z') D3->D4

Caption: A standardized workflow for kinase inhibitor assay development.

Diagram 2: ATP-Competitive Inhibition Mechanism

G cluster_reaction Kinase Reaction cluster_inhibition Competitive Inhibition Kinase Kinase Product Phospho-Substrate Kinase->Product ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Kinase_I Kinase ATP_I ATP ATP_I->Kinase_I Binds Active Site Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->Kinase_I Competes for Active Site

Caption: Visualization of ATP-competitive inhibition at the kinase active site.

Detailed Experimental Protocols

Protocol 1: Determination of Km for ATP

This protocol is essential for establishing the optimal ATP concentration for IC50 studies. The goal is to measure the initial reaction velocity at various ATP concentrations.

  • Reagent Preparation:

    • Prepare a 2X stock of your kinase in assay buffer at the optimal concentration (determined from a prior enzyme titration).

    • Prepare a 2X stock of your peptide/protein substrate in assay buffer.

    • Prepare a series of 2X ATP stocks in assay buffer, ranging from 0.1x to 10x the expected Km (if unknown, start with a wide range, e.g., 1 µM to 1000 µM).

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of 2X Kinase/Substrate mix to all wells.

    • To initiate the reaction, add 5 µL of each 2X ATP concentration to triplicate wells.

    • Include "no enzyme" controls for background subtraction.

  • Incubation and Detection:

    • Incubate the plate for the predetermined linear time period (e.g., 60 minutes) at a constant temperature (e.g., 30°C).

    • Stop the reaction and add detection reagents according to your assay kit's instructions (e.g., ADP-Glo™, HTRF®).

  • Data Analysis:

    • Subtract the background signal from all wells.

    • Plot the initial velocity (Signal/Time) against the ATP concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km value.

Protocol 2: IC50 Determination for 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one

This protocol assumes you have already determined the optimal enzyme concentration and the Km for ATP.

  • Reagent Preparation:

    • Prepare a 2X Kinase/Substrate mix in assay buffer.

    • Prepare a 2X ATP stock in assay buffer with the concentration set to the empirically determined Km value .

    • Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Then, create intermediate 4X dilutions of this series in assay buffer.

  • Assay Plate Setup (384-well plate):

    • Add 2.5 µL of the 4X inhibitor dilutions to the appropriate wells. Include "DMSO only" wells for the 0% inhibition control and a known potent inhibitor for the 100% inhibition control.

    • Add 2.5 µL of assay buffer.

    • Add 5 µL of the 2X Kinase/Substrate mix. Mix and pre-incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.

  • Initiation and Detection:

    • Initiate the reaction by adding 5 µL of the 2X ATP (at Km) solution.

    • Incubate, stop, and develop the signal as described in the previous protocol.

  • Data Analysis:

    • Normalize the data using your 0% and 100% inhibition controls: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_100%) / (Signal_0% - Signal_100%)).

    • Plot the % Inhibition against the log of the inhibitor concentration.

    • Fit the data using a non-linear regression, four-parameter variable slope model to determine the IC50 value.[9]

References

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available at: [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. bioRxiv. Available at: [Link]

  • Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. ACS Publications. Available at: [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. PubMed. Available at: [Link]

  • Why does my inhibitor not work in an in vitro kinase assay?. ResearchGate. Available at: [Link]

  • (PDF) IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. ResearchGate. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

  • Optimizing Pyrazolopyrimidine Inhibitors of Calcium Dependent Protein Kinase 1 for Treatment of Acute and Chronic Toxoplasmosis. PubMed. Available at: [Link]

  • Services | ATP Competition Assay. International Centre for Kinase Profiling. Available at: [Link]

  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. PMC - NIH. Available at: [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available at: [Link]

  • How can off-target effects of drugs be minimised?. Patsnap Synapse. Available at: [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available at: [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. NIH. Available at: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. Taylor & Francis Online. Available at: [Link]

  • 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. ResearchGate. Available at: [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC - NIH. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Unexpected Results in Cell Assays with Pyrazolopyrimidines

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolopyrimidine compounds. This guide, structured in a question-and-answer format, provides in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolopyrimidine compounds. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and FAQs to address specific issues you may encounter during your cell-based assays. As a Senior Application Scientist, my goal is to provide you with not just steps, but the underlying scientific reasoning to empower you to design robust and reproducible experiments.

Frequently Asked Questions (FAQs)

Question 1: My pyrazolopyrimidine inhibitor is showing much higher IC50 values than reported in the literature, or the results are highly variable between experiments. What is the most likely cause?

Answer: The most common culprit for inconsistent in vitro data and apparent low potency with pyrazolopyrimidine inhibitors is poor aqueous solubility.[1] This class of heterocyclic compounds is often characterized by low solubility in physiological buffers and cell culture media.[1][2] If the compound precipitates, its effective concentration in the assay will be unknown and highly variable, leading to unreliable results.[1]

Initial Troubleshooting Steps:

  • Visual Inspection: Carefully inspect your stock solutions and the final assay wells (under a microscope if possible) for any signs of precipitation at the beginning and end of the incubation period.

  • Solubility Assessment: It is crucial to determine the kinetic and thermodynamic solubility of your specific pyrazolopyrimidine derivative in the cell culture medium you are using.[1]

Question 2: What is the maximum concentration of DMSO I should use in my cell assays, and why?

Answer: The final concentration of Dimethyl Sulfoxide (DMSO) in your cell-based assays should be kept as low as possible, ideally below 0.5%, and almost always under 1%.[3] High concentrations of DMSO can be directly toxic to cells, affect cell membrane permeability, and interfere with the biological activity being measured, leading to confounding results.[3]

Best Practices for Solvent Use:

  • Vehicle Control is Essential: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your test wells to account for any solvent-induced effects.[4]

  • Alternative Solvents: If solubility remains an issue, you might consider alternative co-solvents like ethanol or polyethylene glycol (PEG). However, you must include appropriate vehicle controls for these as well and be aware of their own potential effects on cells.[1][5]

In-Depth Troubleshooting Guides

Issue 1: Inconsistent Results and Suspected Compound Precipitation

If you suspect poor solubility is affecting your results, a systematic approach is needed to ensure your compound is fully dissolved at the tested concentrations.

Protocol 1: Kinetic Solubility Assessment using Nephelometry

This protocol provides a quick assessment of the concentration at which your compound begins to precipitate in your assay buffer.

Materials:

  • Pyrazolopyrimidine compound

  • 100% DMSO

  • Aqueous assay buffer (e.g., PBS, pH 7.4 or your specific cell culture medium)

  • Clear-bottom 96- or 384-well plates

  • Nephelometer or plate reader capable of measuring absorbance at 500-600 nm

Step-by-Step Methodology:

  • Prepare High-Concentration Stock: Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure it is fully dissolved, using gentle warming or vortexing if necessary.[3]

  • Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to ~20 µM).

  • Addition to Buffer: Using a multichannel pipette or liquid handler, transfer a small volume (e.g., 2 µL) of each DMSO concentration into a clear-bottom plate containing the aqueous assay buffer (e.g., 98 µL of PBS, pH 7.4). This maintains a constant final DMSO concentration across all wells.[3]

  • Incubation: Shake the plate for 10-15 minutes at room temperature to allow for any potential precipitation to occur.[3]

  • Measurement: Measure the turbidity (light scattering) of each well.[3]

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit. This should be considered your maximum reliable concentration for assays.

Workflow for Preparing Working Solutions

The following workflow is designed to minimize precipitation when preparing dilutions for your cell-based assays.

G cluster_prep Preparation Workflow A 1. Prepare 10-50 mM Stock in 100% DMSO B 2. Create Intermediate Dilution (e.g., 100 µM in medium with 1% DMSO) A->B Dilute 1:100 to 1:500 E 5. Include Vehicle Control (Same DMSO dilution series) C 3. Perform Serial Dilutions in Cell Culture Medium B->C Maintains constant low DMSO D 4. Add to Cells in Assay Plate (Final DMSO < 0.5%) C->D E->D Parallel preparation

Caption: Workflow to minimize compound precipitation.

Issue 2: Unexpected Cytotoxicity or Off-Target Effects

Pyrazolopyrimidines are often designed as kinase inhibitors, a class of drugs known for potential off-target effects due to the conserved nature of the ATP-binding pocket across the human kinome.[6][7][8]

Question: My compound is showing activity against a cell line that does not express the target kinase, or I'm observing a phenotype inconsistent with inhibiting the primary target. How can I investigate this?

Answer: This situation strongly suggests off-target effects. Kinase inhibitors can interact with multiple kinases, sometimes with high affinity.[9][10] Additionally, retroactivity, where a downstream perturbation affects an upstream component, can produce unexpected responses without direct off-target binding.[6]

Investigative Strategy for Off-Target Effects
  • Kinome Profiling: The most direct way to identify off-target kinases is through a kinome scan. Several commercial services can screen your compound against a large panel of kinases to provide a selectivity profile.

  • Pathway Analysis: If your compound induces a specific phenotype, such as cell cycle arrest at a particular phase, you can investigate key regulatory proteins in that pathway.[11][12][13] For example, if you observe G1 arrest, you could use Western blotting to check the phosphorylation status of proteins like Rb or the expression levels of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27.[13]

  • Control Cell Lines: Utilize a pair of cell lines where one expresses the target and the other is a knockout or knockdown for that target. If you see similar activity in both, it's a strong indicator of off-target effects.

Signaling Pathway Example: Generic Kinase Inhibition

Many pyrazolopyrimidines function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[9][14][15]

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds Kinase Target Kinase (e.g., Src, CDK2, mTOR) Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Response Cellular Response (Proliferation, Survival) Substrate->Response Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->Kinase Inhibits

Caption: Pyrazolopyrimidine inhibiting a kinase cascade.

Issue 3: My Cell Viability Assay (e.g., MTT) is Giving Noisy or Unreliable Data

Even with a soluble compound, the cell viability assay itself can be a source of variability.

Data Comparison: Common Cell Viability Assays
Assay TypePrincipleAdvantagesPotential Issues
MTT Mitochondrial reductase activity converts tetrazolium salt to formazan.[16][17]Inexpensive, widely used.Insoluble product requires a solubilization step; can be affected by metabolic changes.[16]
MTS/XTT/WST-8 Similar to MTT but produces a soluble formazan product.[16]Simpler workflow (no solubilization).[16]Can also be affected by changes in cellular metabolism.
CellTiter-Glo® Measures intracellular ATP levels as an indicator of viability.Highly sensitive, fast.Signal can be affected by treatments that alter cellular ATP pools independent of viability.
Crystal Violet Stains DNA of adherent cells, measuring total cell number.Simple, endpoint assay.Less sensitive to early cytotoxic events; requires cell fixation.
Protocol 2: Standard MTT Cytotoxicity Assay

This protocol provides a robust method for assessing cell viability.

Materials:

  • Cells in logarithmic growth phase

  • 96-well plates

  • Pyrazolopyrimidine compound dilutions (prepared as per Protocol 1)

  • MTT solution (5 mg/mL in sterile PBS)[16]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well for adherent lines) and incubate for 24 hours to allow for attachment.[18][19]

  • Compound Treatment: Remove the medium and add 100 µL of medium containing the various concentrations of your pyrazolopyrimidine compound. Include vehicle control and untreated control wells.[4] Incubate for the desired treatment period (e.g., 48-72 hours).[18]

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of MTT solution (diluted to 0.5 mg/mL in serum-free medium) to each well. Incubate for 4 hours at 37°C.[17][18]

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17][18]

  • Calculation: Calculate the percentage of cell viability relative to the untreated control cells.

Troubleshooting Common MTT Assay Problems: [4][20][21]

  • High background: Ensure complete removal of MTT solution before adding the solubilizing agent.

  • High well-to-well variability: Check for inconsistent cell seeding, pipetting errors, or "edge effects" (evaporation from outer wells).

  • Results don't match visual inspection: The compound may be altering cellular metabolism without killing the cells. Consider a different viability assay (e.g., Crystal Violet).

References

  • Technical Support Center: Overcoming Poor Bioavailability of Pyrazolo[3,4-d]pyrimidine Inhibitors. (n.d.). Benchchem.
  • Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. (2020). PubMed.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][11][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (n.d.). PubMed Central. Retrieved January 14, 2026, from

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.).
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central.
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Publishing.
  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (n.d.). PubMed Central.
  • Strategies to reduce off-target effects of pyrimidine-based kinase inhibitors. (n.d.). Benchchem.
  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. (2024). PubMed Central.
  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. (n.d.). ACS Publications.
  • Comparative Guide to Pyrazolo[1,5-a]pyrimidine Anticancer Agents: In Vitro and In Vivo Studies. (n.d.). Benchchem.
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020).
  • Troubleshooting solubility issues of Furo[3,4-d]pyrimidine compounds in biological assays. (n.d.). Benchchem.
  • Assay Troubleshooting. (n.d.). MB - About.
  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (n.d.). ResearchGate.
  • Novel pyrazolopyrimidines: Synthesis, in vitro cytotoxic activity and mechanistic investigation. (2017).
  • Troubleshooting inconsistent results in Rabacfosadine experiments. (n.d.). Benchchem.
  • Protocol for Cell Viability Assays. (2022). BroadPharm.
  • Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. (n.d.). Promega Corporation.
  • MTT assay protocol. (n.d.). Abcam.
  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (n.d.). Research Journal of Pharmacognosy.

Sources

Optimization

Technical Support Center: Stability of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one in Solution

Welcome to the technical support center for 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Drawing from established principles of chemical stability and forced degradation studies on analogous structures, this document offers practical advice to ensure the integrity and reproducibility of your results.

Introduction: Understanding the Molecule

3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one is a heterocyclic compound featuring a pyrazolopyrimidinone core and an iodine substituent. This chemical architecture is common in pharmacologically active molecules, particularly kinase inhibitors. However, the very features that make it a valuable research tool—the fused heterocyclic ring and the carbon-iodine bond—also render it susceptible to specific degradation pathways. This guide will help you navigate these potential stability challenges.

While direct stability studies on this exact molecule are not extensively published, a wealth of information can be gleaned from forced degradation studies of structurally similar compounds, such as the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, which features a pyrazolo[3,4-d]pyrimidine core.[1][2][3][4][5] These studies, combined with fundamental chemical principles, form the basis of the advice provided herein.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling, storage, and stability of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one.

Q1: What are the primary factors that can cause this compound to degrade in solution?

A1: The two primary points of instability are the pyrazolopyrimidinone ring system and the carbon-iodine (C-I) bond. Key factors that can induce degradation include:

  • pH: The compound is particularly susceptible to alkaline hydrolysis.[1][3][4] Acidic conditions can also promote degradation, though often to a lesser extent.[3][4]

  • Oxidation: Oxidizing agents, such as hydrogen peroxide or even dissolved atmospheric oxygen, can lead to the formation of N-oxides or other oxidative degradation products.[1][2]

  • Light (Photostability): Aryl iodides are known to be sensitive to light, especially UV radiation.[6][7][8] Light can provide the energy to cleave the C-I bond, leading to deiodination and the formation of radical species.

  • Temperature: Elevated temperatures can accelerate all degradation pathways, particularly hydrolysis and potential deiodination.[4][9]

Q2: I'm seeing an unknown peak with a lower retention time in my HPLC analysis after leaving my stock solution on the bench. What could it be?

A2: A new, more polar peak (often with a lower retention time in reversed-phase HPLC) appearing over time suggests degradation. Given the structure, the most likely culprits are:

  • Deiodinated Product: The product of photolytic or thermal cleavage of the C-I bond would be the parent pyrazolo[4,3-d]pyrimidin-7-one. This is a very common degradation pathway for aryl iodides.

  • Hydrolysis Product: If the solution is not pH-neutral, or if it's an aqueous solution stored for an extended period, you could be seeing products of hydrolytic cleavage of the pyrimidine ring.

To confirm, you should protect your solutions from light and maintain them at a cool temperature. If the peak formation is inhibited, photodegradation is the likely cause.

Q3: What is the recommended way to prepare and store stock solutions of this compound?

A3: To maximize the stability of your stock solutions, follow these guidelines:

  • Solvent Selection: Use a high-quality, anhydrous aprotic solvent such as DMSO or DMF for initial stock preparation. For aqueous experimental buffers, it is recommended to first dissolve the compound in DMSO and then dilute it into the aqueous buffer.[10]

  • Concentration: Prepare concentrated stock solutions (e.g., 10-50 mM in DMSO) to minimize the volume added to your aqueous experimental media, thereby reducing the risk of precipitation.

  • Storage Conditions:

    • Store stock solutions at -20°C or -80°C.

    • Protect from light at all times by using amber vials or by wrapping vials in aluminum foil.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: Aqueous solutions are significantly less stable. It is strongly advised to prepare fresh dilutions in your aqueous experimental buffer from the frozen DMSO stock immediately before each experiment. Do not store aqueous solutions for more than a day.[10]

Q4: My compound has low aqueous solubility. How can I improve this for my cell-based assays?

A4: Poor aqueous solubility is a known issue for many pyrazolopyrimidine derivatives. To improve this:

  • Use a Co-solvent: As mentioned, preparing a concentrated stock in DMSO is the standard approach. Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.

  • pH Adjustment: While the compound is more stable at slightly acidic to neutral pH, small adjustments within the physiologically tolerable range (e.g., pH 7.2-7.4) might slightly improve solubility. However, avoid basic conditions.

  • Formulation Aids: For in vivo studies, formulation strategies involving excipients like Soluplus® have been shown to stabilize the amorphous form of related compounds and improve bioavailability.[11][12]

Troubleshooting Guide

This section provides solutions to specific experimental problems you might encounter.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Inconsistent results between experiments. 1. Degradation of stock solution: Repeated freeze-thaw cycles or improper storage. 2. Degradation in assay medium: Compound is unstable in your aqueous buffer over the time course of the experiment.1. Aliquot Stocks: Prepare single-use aliquots of your concentrated DMSO stock and store them at -80°C. Discard any unused portion of a thawed aliquot. 2. Time-Course Stability Test: Perform a simple stability test. Prepare your final dilution in the assay medium. Analyze its purity by HPLC at t=0 and then at various time points corresponding to your experiment's duration (e.g., 1h, 4h, 24h) under the exact assay conditions (temperature, light). This will reveal if significant degradation is occurring during the experiment.
Loss of compound potency over time. Chemical degradation: The active compound is degrading into less active or inactive species.Identify the Degradant: Use LC-MS to get a mass of the new impurity peak. A mass difference of -126 amu strongly suggests deiodination. Other mass changes could indicate hydrolysis or oxidation. Mitigate Degradation: Based on the likely cause, implement stricter light protection, use degassed buffers to minimize oxidation, and ensure the pH of your solutions is controlled and not alkaline.
Precipitation in aqueous buffer. Poor aqueous solubility: The concentration of the compound exceeds its solubility limit in the final buffer, especially after dilution from a DMSO stock.Check Final Concentration: Ensure your final assay concentration is below the aqueous solubility limit. You may need to determine this experimentally. Modify Dilution: When diluting from a DMSO stock, add the stock solution to your buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can trigger precipitation. Solubility Test: Before a large experiment, perform a small-scale visual solubility test at your desired final concentration and conditions.
Appearance of multiple new peaks in HPLC/LC-MS. Multiple degradation pathways are occurring: This can happen under harsh conditions (e.g., high temperature, strong light, or extreme pH).Perform a Forced Degradation Study: Follow the protocol outlined below to systematically identify which conditions (acid, base, oxidation, light, heat) are causing the degradation. This will help you understand the compound's liabilities and design your experiments to avoid those conditions.

Experimental Protocols & Methodologies

Protocol 1: Basic Assessment of Solution Stability

This protocol allows you to quickly assess the stability of your compound in a specific solvent or buffer system.

Objective: To determine the rate of degradation under your specific experimental conditions.

Materials:

  • 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one

  • Anhydrous DMSO

  • Your experimental aqueous buffer (e.g., PBS, pH 7.4)

  • HPLC system with a C18 column and UV detector[5][13][14]

  • Amber and clear glass vials

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO. This is your t=0 reference sample.

  • Prepare Test Solution: Dilute the stock solution to your final experimental concentration (e.g., 10 µM) in your aqueous buffer.

  • Set Up Conditions:

    • Light Exposure: Place an aliquot of the test solution in a clear vial on the lab bench under ambient light.

    • Light Protection: Place another aliquot of the test solution in an amber vial (or wrapped in foil) in a dark drawer or incubator at the same temperature.

    • Temperature: Run the experiment at your standard experimental temperature (e.g., 37°C).

  • Time Points: Inject a sample of each solution onto the HPLC at t=0, 2h, 4h, 8h, and 24h.

  • Analysis:

    • Monitor the peak area of the parent compound at each time point.

    • Look for the appearance and growth of new peaks (degradants).

    • Calculate the percentage of the parent compound remaining relative to the t=0 sample.

Interpretation: A significant decrease (>5-10%) in the parent peak area or a corresponding increase in impurity peaks indicates instability under those conditions. Comparing the light-exposed and light-protected samples will reveal any photosensitivity.

Diagram: Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one based on its chemical structure and data from analogous compounds.

DegradationPathways cluster_main 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one cluster_products Degradation Products Parent Parent Compound Deiodinated Deiodinated Product Parent->Deiodinated  Light (UV) / Heat (Deiodination) Hydrolysis Ring-Opened Products Parent->Hydrolysis  H₂O / OH⁻ (Alkaline) (Hydrolysis) Oxidation N-Oxide Products Parent->Oxidation  [O] (e.g., H₂O₂) (Oxidation)

Caption: Potential degradation pathways of the target compound.

Data Summary Table

This table summarizes the known stability characteristics of the closely related compound Ibrutinib, which serves as a strong predictive model for 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one.

Stress Condition Ibrutinib Degradation Behavior Likely Implication for Your Compound Reference(s)
Acidic Hydrolysis Significant degradation observed, especially with heat.Susceptible to degradation in strong acidic solutions (e.g., < pH 2), accelerated by heat.[3][4][5]
Alkaline Hydrolysis Highly sensitive; significant degradation occurs rapidly.Highly Unstable. Avoid basic solutions (pH > 8) as rapid hydrolysis of the pyrimidinone ring is expected.[1][3][4]
Oxidative Susceptible to degradation with oxidizing agents like H₂O₂.The nitrogen atoms in the heterocyclic rings are potential sites for oxidation. Use of degassed solvents is recommended for long-term stability.[1][2][15]
Photolytic Degrades upon exposure to light.The C-I bond is a known chromophore and is weaker than C-H or C-C bonds, making the molecule highly susceptible to photodegradation . Strict light protection is mandatory.[2][6][8]
Thermal Stable at moderate temperatures, but degradation occurs at elevated temperatures (>60-80°C).Avoid prolonged heating. Degradation will be accelerated at higher temperatures.[4][5][9]

References

  • Structural Elucidation of Novel Degradation Impurities of Ibrutinib in Ibrutinib Tablets Using Preparative Chromatography, LCMS, HRMS and 2D NMR Techniques. Journal of Chromatographic Science, 2025. [Link]

  • Identification and characterization of stress degradation products of ibrutinib by LC-UV/PDA and LC-Q/TOF-MS studies. European Journal of Mass Spectrometry, 2023. [Link]

  • Identification and characterization of stress degradation products of ibrutinib by LC-UV/PDA and LC-Q/TOF-MS studies. ResearchGate, 2023. [Link]

  • Characterization of Amorphous Ibrutinib Thermal Stability. Organic Process Research & Development, 2025. [Link]

  • Degradation studies of Ibrutinib under stress conditions: Characterisation and structural elucidation of novel degradants. ResearchGate, 2021. [Link]

  • Development and Validation of a Stability-indicating Method for Ibrutinib: Identification and Separation of Degradation Products. ResearchGate, 2017. [Link]

  • Stability Studies of Amorphous Ibrutinib Prepared Using the Quench-Cooling Method and Its Dispersions with Soluplus®. MDPI, 2024. [Link]

  • Alternative analytical methods for ibrutinib quantification in pharmaceutical formulation: A statistical comparison. ResearchGate, 2021. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central, 2021. [Link]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central, 2017. [Link]

  • Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. PubMed Central, 2016. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH Guideline, 1996. [Link]

  • Photostability and Photostabilization of Drugs and Drug Products. Hindawi, 2013. [Link]

  • validated stability-indicating rp-hplc method for determination of ibrutinib. Pharmaceutical Sciences, 2017. [Link]

Sources

Troubleshooting

Section 1: Understanding the Roots of Pyrazolo[4,3-d]pyrimidine Cytotoxicity

. Technical Support Center: Minimizing Cytotoxicity of Pyrazolo[4,3-d]pyrimidine Compounds In Vitro Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyr...

Author: BenchChem Technical Support Team. Date: January 2026

. Technical Support Center: Minimizing Cytotoxicity of Pyrazolo[4,3-d]pyrimidine Compounds In Vitro

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[4,3-d]pyrimidine compounds. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you navigate and mitigate in vitro cytotoxicity issues. The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets, particularly protein kinases, by mimicking the adenine ring of ATP. [1][2]This versatility, however, can also lead to off-target effects and subsequent cytotoxicity. This resource is structured to help you diagnose the root cause of unexpected cytotoxicity and implement effective solutions to ensure the integrity of your experimental results.

Before diving into troubleshooting, it's crucial to understand the potential origins of cytotoxicity associated with this class of compounds.

Why are pyrazolo[4,3-d]pyrimidines prone to cytotoxicity?

The pyrazolo[4,3-d]pyrimidine core is a bioisostere of adenine, the purine base in ATP. [1][2]This structural similarity allows these compounds to bind to the ATP-binding sites of numerous kinases. [2]While this is advantageous for targeting specific kinases involved in disease, the high conservation of the ATP-binding pocket across the human kinome can lead to off-target binding. [3]This "polypharmacology" can result in the inhibition of kinases essential for normal cell survival, leading to cytotoxicity. [1][4] What are the common mechanisms of off-target cytotoxicity?

Off-target effects occur when a compound interacts with unintended biological molecules. [5]For pyrazolo[4,3-d]pyrimidines, this often involves:

  • Inhibition of essential kinases: Many kinases are involved in critical cellular processes such as cell cycle progression, survival signaling, and metabolism. Unintended inhibition of these kinases can trigger apoptosis or cell cycle arrest.

  • Induction of oxidative stress: Some pyrazolo[3,4-d]pyrimidine derivatives have been shown to induce the production of reactive oxygen species (ROS), leading to cellular damage. [6]* Disruption of microtubule dynamics: Certain pyrazolo[4,3-d]pyrimidine compounds have been identified as microtubule targeting agents, which can disrupt cell division and lead to cytotoxicity. [7]

Section 2: Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific problems you might encounter during your in vitro experiments.

Scenario 1: My compound shows potent cytotoxicity in my cancer cell line, but also in my non-cancerous control cell line. How can I determine if this is an on-target or off-target effect?

This is a classic challenge in preclinical drug development. Here’s a systematic approach to dissecting the observed cytotoxicity:

Question 1.1: Have I established a therapeutic window?

  • Answer: A critical first step is to determine the concentration range where the compound inhibits the target of interest without causing significant toxicity to normal cells. It is essential to test a broad range of concentrations on both cancerous and non-cancerous cell lines. Some studies have shown that certain pyrazolo[3,4-d]pyrimidine compounds can exhibit cytotoxicity in the micromolar range against various cancer cell lines. [8][9]However, it's important to also assess their effect on normal cell lines to understand their selectivity. [9][10] Protocol: Determining the Therapeutic Window

    • Cell Lines: Use your target cancer cell line and a relevant non-cancerous control cell line (e.g., if your cancer is of epithelial origin, use a non-cancerous epithelial cell line).

    • Compound Concentration: Prepare a serial dilution of your pyrazolo[4,3-d]pyrimidine compound, typically from nanomolar to high micromolar concentrations.

    • Assay: Perform a standard cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo®) after a relevant incubation period (e.g., 24, 48, 72 hours).

    • Data Analysis: Plot the dose-response curves for both cell lines and calculate the IC50 (half-maximal inhibitory concentration) values. The therapeutic window is the ratio of the IC50 in the non-cancerous cell line to the IC50 in the cancer cell line. A larger ratio indicates better selectivity.

Question 1.2: How can I confirm that the cytotoxicity is due to inhibition of my primary target?

  • Answer: Several experimental strategies can help you validate that the observed phenotype is a result of on-target activity. [11]

    • Rescue Experiments: If you can "rescue" the cells from the compound's cytotoxic effects by overexpressing a form of the target protein that is resistant to the inhibitor, this provides strong evidence for on-target action. [11] * Use of Structurally Unrelated Inhibitors: Employing a second, structurally different inhibitor that targets the same protein can help confirm that the observed cytotoxicity is due to the inhibition of that specific target. [11] * Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that your compound is binding to the intended target within the cell. [11] Scenario 2: I've confirmed that the cytotoxicity is likely due to off-target effects. What are my next steps to mitigate this?

Question 2.1: How can I identify the potential off-targets?

  • Answer: Identifying the unintended targets of your compound is crucial for understanding the mechanism of cytotoxicity and for guiding future compound optimization.

    • Computational Approaches: In silico methods can predict potential off-target interactions based on the compound's structure. [4]These approaches utilize large databases of known compound-target interactions to forecast potential binding partners for your molecule. [4] * Kinase Profiling: Since pyrazolo[4,3-d]pyrimidines are known kinase inhibitors, screening your compound against a broad panel of kinases is a highly effective way to identify off-target kinase interactions. [11] * Phenotypic Screening: Advanced techniques like genetic and phenotypic screening, using technologies such as CRISPR-Cas9 or RNA interference, can help elucidate the pathways affected by your compound and point towards potential off-target interactions. [5] Question 2.2: What strategies can I employ to reduce off-target cytotoxicity?

  • Answer: Once you have an idea of the potential off-targets, you can employ several strategies to minimize their effects.

    • Lower the Inhibitor Concentration: Use the minimal concentration of your compound that is required for on-target inhibition. This reduces the likelihood of engaging lower-affinity off-targets. [11] * Rational Drug Design: If you have structural information about your target and off-target proteins, you can use structure-based drug design to modify your compound to improve its selectivity. [3][5]This may involve adding or modifying functional groups to exploit unique features of the target's active site. [3] * PROTACs (Proteolysis-Targeting Chimeras): This emerging technology can convert a non-selective inhibitor into a more selective protein degrader. [12]PROTACs can be effective at much lower doses than traditional inhibitors, potentially reducing off-target effects. [12] Scenario 3: My compound has poor solubility, and I suspect this is contributing to cytotoxicity. How can I address this?

Poor aqueous solubility is a common issue in drug discovery and can lead to compound precipitation in cell culture media, which can be cytotoxic. [13] Question 3.1: How do I know if solubility is the problem?

  • Answer: Visual inspection of your cell culture wells under a microscope is a simple first step. If you see precipitate, it's a strong indication of poor solubility. You can also perform formal solubility assays. [14] Question 3.2: What can I do to improve the solubility of my compound?

  • Answer:

    • Solvent Selection: While DMSO is a common solvent for in vitro studies, high concentrations can be toxic to cells. [15]It's crucial to use the lowest possible concentration of DMSO (typically ≤0.5%). [15] * Formulation Strategies: For compounds with very low solubility, consider using formulation strategies such as co-solvent systems, pH modulation, or encapsulation in nanocarriers like cyclodextrins. [15][16] * Chemical Modification: In some cases, minor chemical modifications to the compound can improve its solubility without significantly affecting its activity.

Section 3: Data Presentation and Experimental Workflows

Table 1: Example IC50 Values for Pyrazolo[3,4-d]pyrimidine Compounds in Various Cell Lines

CompoundCell LineTargetIC50 (nM)Reference
Compound 14 HCT-116CDK26[17][18]
Compound 15 HCT-116CDK27[17][18]
Compound 14 MCF-7CDK245[17][18]
Compound 15 MCF-7CDK246[17][18]
Compound 14 HepG-2CDK248[17][18]
Compound 15 HepG-2CDK248[17][18]
Compound 12b A549EGFR8,210[9]
Compound 12b HCT-116EGFR19,560[9]

Experimental Workflow: Investigating and Mitigating Off-Target Cytotoxicity

G cluster_0 Phase 1: Initial Observation & Confirmation cluster_1 Phase 2: On-Target vs. Off-Target Investigation cluster_2 Phase 3: Off-Target Identification & Mitigation cluster_3 Outcome A Observe cytotoxicity in both cancer and normal cell lines B Determine Therapeutic Window (IC50 on both cell lines) A->B C Is there a sufficient therapeutic window? B->C D Perform Rescue Experiments C->D No K Proceed with lead optimization and further studies C->K Yes G Is cytotoxicity likely on-target? D->G E Use Structurally Unrelated Inhibitors E->G F Conduct Target Engagement Assays (e.g., CETSA) F->G H Identify Off-Targets: - Kinase Profiling - Computational Prediction - Phenotypic Screening G->H No G->K Yes I Mitigation Strategies: - Lower Concentration - Rational Drug Design - PROTACs H->I J Re-evaluate cytotoxicity and therapeutic window I->J J->K

Caption: Workflow for troubleshooting cytotoxicity.

Signaling Pathway: Simplified Kinase Inhibition Leading to Cytotoxicity

G cluster_0 cluster_1 cluster_2 GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK Apoptosis Apoptosis ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PyrazoloPyrimidine Pyrazolo[4,3-d]pyrimidine Compound PyrazoloPyrimidine->Receptor On-Target Inhibition PyrazoloPyrimidine->RAF Off-Target Inhibition PyrazoloPyrimidine->PI3K Off-Target Inhibition

Caption: Kinase inhibition by pyrazolo[4,3-d]pyrimidines.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: At what stage of drug discovery should I be most concerned about cytotoxicity?

    • A1: Cytotoxicity should be assessed early and continuously throughout the drug discovery process. Early identification of cytotoxicity issues can save significant time and resources. [19]

  • Q2: Can the choice of cell culture media influence the observed cytotoxicity?

    • A2: Yes, components in the cell culture media, such as serum proteins, can bind to your compound and affect its free concentration and, consequently, its activity and cytotoxicity. It is important to be consistent with your cell culture conditions.

  • Q3: My pyrazolo[4,3-d]pyrimidine is a covalent inhibitor. Does this change how I should approach cytotoxicity testing?

    • A3: Yes, covalent inhibitors form a permanent bond with their target. [3]This can lead to prolonged inhibition and potentially greater cytotoxicity. It is important to carefully evaluate the time-dependency of the cytotoxic effects of covalent inhibitors.

  • Q4: Are there any specific pyrazolo[4,3-d]pyrimidine scaffolds that are known to be more or less cytotoxic?

    • A4: The cytotoxicity of a pyrazolo[4,3-d]pyrimidine is highly dependent on the specific substitutions on the core scaffold. [20][21]It is difficult to make broad generalizations, and each compound must be evaluated individually.

References

  • Benchchem. Technical Support Center: Overcoming Off-Target Effects of Small Molecule Inhibitors.
  • Li, B., & Crews, C. M. (2017). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. Cell Chemical Biology, 24(9), 1167-1177.
  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?.
  • Laurenzana, A., et al. (2017). A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies. Frontiers in Pharmacology, 8, 567.
  • Abdel-Maksoud, M. S., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1735-1755.
  • Abdel-Wahab, B. F., et al. (2020). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 25(18), 4198.
  • Timm, M., et al. (2025). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.
  • Sheppard, R. J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. MedChemComm, 11(10), 1625-1644.
  • Peterson, J. R., & Mitchison, T. J. (2002). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. Chemistry & Biology, 9(12), 1275-1285.
  • El-Naggar, M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[11][12][22]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 15485-15502. Available from:

  • Toti, K. S., et al. (2018). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 157, 1114-1130.
  • El-Sayed, N. N. E., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1646-1662.
  • Ben-Massaoud, Y., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5031.
  • Gomaa, A. M., et al. (2019). Synthesis, Cytotoxicity, Antimicrobial and Docking Simulation of Novel Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[11][12][22]riazolo[3,4-c] Pyrimidine Derivatives. Medicinal Chemistry, 15(4), 435-447. Available from:

  • Daga, P. R., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 23.
  • Zhang, Y., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Scientific Reports, 9(1), 7759.
  • Fayed, E. A., et al. (2025). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. ResearchGate.
  • Abdel-Maksoud, M. S., et al. (2023). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Semantic Scholar.
  • El-Naggar, M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[11][12][22]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. Available from:

  • Benchchem. Strategies to reduce off-target effects of pyrimidine-based kinase inhibitors.
  • El-Gazzar, M. G., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(26), 17684-17703.
  • Uram, L., et al. (2021). Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. International Journal of Molecular Sciences, 22(16), 8891.
  • Alsenz, J., & Kansy, M. (2007). In Vitro Solubility Assays in Drug Discovery. ResearchGate.
  • Loftsson, T., & Hreinsdóttir, D. (2019). Improving the solubility and in vitro cytotoxicity (anticancer activity) of ferulic acid by loading it into cyclodextrin nanosponges. International Journal of Nanomedicine, 14, 4945-4954.
  • Wang, X., et al. (2014). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 19(9), 14645-14665.
  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • El-Naggar, M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[11][12][22]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 15485-15502. Available from:

  • Sheppard, R. J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
  • El-Gamal, M. I., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. International Journal of Molecular Sciences, 24(5), 4881.

Sources

Optimization

Technical Support Center: Purification Strategies for 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS 142189-88-6). This resource is designed for researchers, medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS 142189-88-6). This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important heterocyclic intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your purification strategy.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a practical question-and-answer format.

Question 1: My final yield is significantly low after purification by recrystallization. What are the common causes and how can I mitigate this loss?

Answer: Low recovery from recrystallization is a frequent issue, often stemming from suboptimal solvent selection or procedural execution. The core principle of recrystallization is the differential solubility of your compound at high and low temperatures.[1][2] Significant product loss can typically be attributed to one of the following factors:

  • Excessive Solvent Volume: The most common error is using too much hot solvent to dissolve the crude product. The goal is to create a saturated solution at the boiling point of the solvent. Adding solvent beyond this point will keep more of your product dissolved in the "mother liquor" upon cooling, drastically reducing your recovered yield.

    • Solution: Add the hot solvent portion-wise (incrementally) to the crude solid with continuous heating and stirring, stopping as soon as all the solid has just dissolved.[3]

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crash out along with the impurities.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. This can be done by passing hot solvent through it just before filtering your dissolved product or by placing the setup under a heat lamp.

  • Inappropriate Solvent Choice: If the compound has moderate solubility in the chosen solvent at room temperature, a significant portion will remain in solution even after cooling in an ice bath.

    • Solution: Conduct a thorough solvent screen. An ideal solvent will dissolve the compound completely when hot but show very poor solubility when cold.[1] Refer to the "Systematic Solvent Screening" protocol in this guide.

  • Rapid Cooling: Cooling the saturated solution too quickly (e.g., by immediately placing it in an ice bath) can lead to the formation of small, often impure crystals that trap solvent and impurities.

    • Solution: Allow the flask to cool slowly to room temperature on a benchtop. Once it has reached ambient temperature and crystal formation has begun, then transfer it to an ice bath to maximize precipitation.[3]

Question 2: My NMR analysis shows persistent impurities even after multiple recrystallizations. What are these likely to be and what is a more effective strategy?

Answer: If recrystallization fails to remove impurities, it's likely because the impurities have similar solubility profiles to your target compound or they are co-crystallizing. Common impurities in the synthesis of a molecule like 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one include:

  • Starting Material: The non-iodinated pyrazolo[4,3-d]pyrimidin-7-one precursor.

  • De-iodinated Byproduct: The iodine atom can sometimes be labile under certain conditions (e.g., basic or reducing environments, or on certain chromatographic media), leading to the formation of the parent pyrazolopyrimidinone.

  • Regioisomers: Depending on the synthetic route, isomers may have formed that are difficult to separate by simple crystallization.

Advanced Purification Strategies:

  • Flash Column Chromatography: This is the most powerful alternative. The separation is based on differential partitioning between a stationary phase and a mobile phase. For polar, heterocyclic compounds, issues like streaking can occur on standard silica gel.

    • Troubleshooting Streaking: Streaking on silica gel is often due to the acidic nature of the silica strongly interacting with the basic nitrogen atoms in your heterocycle.

      • Solution 1: Add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or ammonia to your mobile phase to neutralize the acidic sites on the silica gel.

      • Solution 2: Switch to a different stationary phase. Basic alumina can be an excellent choice for purifying basic compounds.[4] A quantitative method to test the stability of your compound on different stationary phases before committing to a large-scale column is highly recommended.[4]

  • pH-Mediated Purification (Acid-Base Extraction/Precipitation): The pyrazolopyrimidinone core possesses both weakly acidic (N-H protons) and basic (pyrimidine nitrogens) properties. This can be exploited for purification. A similar strategy has been patented for purifying related pyrimidinone analogues.[2]

    • Methodology: Dissolve the crude material in a dilute aqueous base (e.g., 1M NaOH or KOH) to form the corresponding salt. Filter off any insoluble non-acidic impurities. Then, slowly re-acidify the filtrate with a dilute acid (e.g., 1M HCl or acetic acid) to precipitate the purified product at its isoelectric point. Collect the solid by filtration. This method is exceptionally effective at removing non-ionizable impurities.

Question 3: I am struggling to find a suitable solvent for recrystallization. What is a systematic approach to solvent screening?

Answer: A systematic approach is critical to efficiently identify the ideal recrystallization solvent or solvent system.[5] The process involves testing the solubility of your crude material in a range of solvents with varying polarities.

Workflow for Solvent Screening:

  • Preparation: Place a small amount (e.g., 10-20 mg) of your crude compound into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, toluene, acetonitrile, dichloromethane, hexane) dropwise, vortexing after each addition. Observe if the compound dissolves readily at room temperature.

    • Ideal Outcome: The compound is insoluble or sparingly soluble at room temperature. If it dissolves easily, that solvent is unsuitable for single-solvent recrystallization but may be used as the "solvent" in a two-solvent system.

  • Heating: For the solvents in which the compound was poorly soluble, gently heat the mixture to the solvent's boiling point.

    • Ideal Outcome: The compound dissolves completely upon heating. If it remains insoluble even when hot, that solvent is unsuitable.

  • Cooling: Allow the hot solutions that formed to cool slowly to room temperature, then place them in an ice bath.

    • Ideal Outcome: Abundant, well-formed crystals precipitate out of the solution.

  • Two-Solvent System: If no single solvent is ideal, try a two-solvent system. Dissolve the compound in a minimal amount of a hot solvent in which it is highly soluble (the "solvent"). Then, add a hot "anti-solvent" (in which the compound is insoluble but is miscible with the first solvent) dropwise until the solution becomes faintly cloudy (turbid). Add a drop or two of the hot "solvent" to clarify, then allow to cool slowly. A common pair is Ethanol (solvent) and Water (anti-solvent).

SolventPolarity IndexBoiling Point (°C)Common Use Case
Water10.2100For polar compounds, often as an anti-solvent
Methanol5.165Good for many polar to moderately polar compounds
Ethanol4.378Versatile, widely used for heterocycles
Acetonitrile5.882Good for moderately polar compounds
Ethyl Acetate4.477Medium polarity solvent
Dichloromethane3.140Often too volatile, but useful for chromatography
Toluene2.4111For non-polar to moderately polar compounds
Hexane0.169For non-polar compounds, often as an anti-solvent

Experimental Protocols

Protocol 1: pH-Mediated Purification

This protocol is designed to remove neutral or basic impurities from the acidic 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one.

  • Dissolution: Suspend the crude solid in a minimal amount of 1 M aqueous Sodium Hydroxide (NaOH) solution at room temperature. Stir until the solid is completely dissolved. Note: Gentle warming may be required, but avoid high temperatures to prevent potential degradation.

  • Filtration: If any solid impurities remain undissolved, filter the basic solution through a celite pad or filter paper to obtain a clear filtrate.

  • Precipitation: Cool the filtrate in an ice bath. While stirring vigorously, add 1 M Hydrochloric Acid (HCl) dropwise. You will observe the product precipitating out of the solution. Continue adding HCl until the solution is neutral or slightly acidic (pH ~6-7, check with pH paper).

  • Isolation: Allow the suspension to stir in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collection: Collect the purified solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any salts, followed by a wash with a cold, non-polar solvent like diethyl ether or hexane to aid in drying.

  • Drying: Dry the purified product under high vacuum.

Diagrams & Workflows

A logical approach is key to selecting the right purification method. The following flowchart outlines a decision-making process for purifying your compound.

Purification_Strategy cluster_options Alternative for stubborn impurities start Crude Product Analysis (TLC, NMR, LC-MS) purity_check Assess Purity & Impurity Profile start->purity_check high_purity High Purity (>90%) Single Major Impurity purity_check->high_purity High low_purity Low Purity (<90%) Multiple Impurities purity_check->low_purity Low / Complex recrystallization Attempt Recrystallization (See Protocol) high_purity->recrystallization chromatography Perform Column Chromatography low_purity->chromatography end_reassess Re-assess Purity recrystallization->end_reassess ph_purification Consider pH-Mediated Purification ph_purification->end_reassess chromatography->end_reassess end_pure Pure Product end_reassess->ph_purification Impurities Persist end_reassess->end_pure Purity OK

Caption: Decision flowchart for selecting a purification strategy.

ph_purification cluster_crude Crude Mixture cluster_soluble Aqueous Basic Solution cluster_filtrate Filtrate cluster_pure Pure Solid crude_prod Product (Acidic) step1 + 1M NaOH (Aqueous) crude_prod->step1 crude_imp Impurity (Neutral) crude_imp->step1 soluble_prod Product Salt (Soluble) step1->soluble_prod insoluble_imp Impurity (Insoluble) step1->insoluble_imp step2 Filter soluble_prod->step2 insoluble_imp->step2 Removed filtrate_prod Product Salt step2->filtrate_prod step3 + 1M HCl (Neutralize) filtrate_prod->step3 pure_prod Product (Precipitate) step3->pure_prod

Caption: Principle of pH-mediated purification workflow.

References

  • St-Jean, M., & Du, X. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. PubMed.
  • Jaunzems, J., et al. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
  • Severina, H., et al. (2020). Dependence of anticonvulsant activity of 1-aryl-1, 5-dihydro-4H-pyrazole (3,4-d) pyrimidine-4-one derivatives on biopharmaceutical factors. ResearchGate.
  • Cheméo. (n.d.). Chemical Properties of 7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,4-dihydro. Cheméo.
  • Professor Dave Explains. (2020). Recrystallization. YouTube. Available from: [Link]

  • Lee, S., et al. (2016). Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues. Google Patents.
  • Van Tonder, E.C. (2012). Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Available from: [Link]

  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Available from: [Link]

  • Kim, J. H., et al. (2016). Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues. Google Patents.
  • Shekunov, B. Y., & York, P. (2000). Crystallization processes in pharmaceutical technology and drug delivery design. Journal of crystal growth, 211(1-4), 122-136.
  • MIT OpenCourseWare. (2007). Digital Lab Techniques Manual. MIT OpenCourseWare. Available from: [Link]

Sources

Troubleshooting

how to prevent degradation of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one

Welcome to the technical support guide for 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the degradation of this important heterocyclic compound. By understanding the potential pathways of degradation and implementing proper handling and storage protocols, you can ensure the integrity and reliability of your experimental results.

Introduction to the Stability of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one

3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one is a key building block in medicinal chemistry, valued for its role in the synthesis of targeted therapeutics. The presence of the iodo-substituent and the pyrazolopyrimidinone core makes the molecule susceptible to specific degradation pathways. The primary concerns for this compound are deiodination, hydrolysis, and photodegradation. This guide will provide a series of frequently asked questions and troubleshooting protocols to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one?

A1: Visual inspection can often provide the first clues of degradation. Discoloration, particularly a yellowish or brownish tint in the solid material or in solution, can indicate the formation of elemental iodine (I₂) due to deiodination. Other signs include a change in solubility, the appearance of particulate matter, or inconsistent results in your experiments. For definitive assessment, analytical techniques such as HPLC, LC-MS, or NMR are recommended to identify and quantify impurities.

Q2: How does light exposure affect the stability of this compound?

A2: While specific photostability data for 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one is not extensively published, iodinated organic compounds, in general, are known to be light-sensitive. The energy from UV or even visible light can be sufficient to cleave the carbon-iodine bond, leading to the formation of radical species and subsequent deiodination. This process can be accelerated in the presence of photosensitizers. Therefore, it is crucial to protect the compound from light at all stages of handling and storage.

Q3: What is the likely impact of pH on the stability of this compound in solution?

A3: The pyrazolopyrimidinone core contains several nitrogen atoms and a lactam group, making the molecule susceptible to pH-dependent degradation. In acidic conditions, the pyrazole and pyrimidine rings can be protonated, which may increase their susceptibility to hydrolytic cleavage. Conversely, in strongly basic conditions, the N-H protons can be abstracted, potentially leading to ring-opening or other rearrangements. It is advisable to maintain solutions at a neutral pH unless experimental conditions require otherwise, and to minimize the duration of exposure to acidic or basic environments.

Q4: Can I heat solutions of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one?

A4: While some degree of heating may be tolerated for short periods, for example during a chemical synthesis[1], prolonged exposure to high temperatures should be avoided. Thermal energy can promote deiodination and other decomposition reactions. If heating is necessary, it should be done for the minimum time required and at the lowest possible temperature. Always monitor for signs of degradation when heating.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Yellowing of solid or solution Photodegradation or oxidative deiodination leading to I₂ formation.1. Immediately protect the compound from light. 2. Store in an amber vial or a container wrapped in aluminum foil. 3. Purge the container with an inert gas (e.g., argon or nitrogen) to displace oxygen. 4. Verify purity using HPLC before use.
Inconsistent analytical results (e.g., varying peak areas in HPLC) Ongoing degradation of the compound in solution.1. Prepare solutions fresh before each experiment. 2. Use high-purity, degassed solvents. 3. Store stock solutions at low temperatures (-20°C or -80°C) and in the dark. 4. Limit freeze-thaw cycles.
Appearance of new peaks in HPLC or NMR spectra Formation of degradation products (e.g., the deiodinated parent compound).1. Characterize the impurities using LC-MS or NMR to understand the degradation pathway. 2. Re-purify the starting material if necessary. 3. Adjust storage and handling conditions to minimize the formation of these impurities.
Poor solubility compared to previous batches Presence of insoluble degradation products or polymorphism.1. Filter the solution before use to remove any particulate matter. 2. Re-evaluate the purity of the solid material. 3. Consider if changes in the crystallization or isolation procedure could have led to a different solid form.

Experimental Protocols

Protocol 1: Recommended Storage and Handling

This protocol outlines the best practices for storing and handling 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one to ensure its long-term stability.

  • Upon Receipt:

    • Visually inspect the container for any signs of damage or discoloration of the product.

    • Log the date of receipt and the initial appearance.

  • Solid Storage:

    • Store the compound in a tightly sealed amber glass vial to protect it from light and moisture.

    • For long-term storage, place the vial in a desiccator at -20°C or below.

    • Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation of moisture onto the solid.

    • After dispensing, purge the vial with an inert gas like argon or nitrogen before re-sealing.

  • Solution Preparation:

    • Use high-purity, anhydrous solvents (e.g., DMSO, DMF) for preparing stock solutions.

    • Prepare solutions fresh whenever possible.

    • If stock solutions must be stored, divide them into small, single-use aliquots in amber vials.

    • Store stock solutions at -20°C or -80°C.

  • Handling During Experiments:

    • Minimize the exposure of both solid and solutions to ambient light. Use amber-colored labware or wrap containers in aluminum foil.

    • Work in a well-ventilated area or a fume hood.

    • Avoid contact with strong acids, bases, and oxidizing agents unless they are part of the planned reaction.

Protocol 2: Purity Assessment by HPLC

This is a general-purpose HPLC method for assessing the purity of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one and detecting the deiodinated impurity.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in DMSO to a concentration of approximately 1 mg/mL.

Note: The deiodinated product is expected to have a shorter retention time than the parent iodinated compound.

Visualizing Degradation Pathways

The following diagram illustrates the primary anticipated degradation pathways for 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one.

DegradationPathways parent 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one deiodinated 1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one parent->deiodinated Light (Photodegradation) Heat (Thermal Degradation) Reducing Agents hydrolyzed Ring-Opened Products parent->hydrolyzed Strong Acid/Base (Hydrolysis)

Caption: Potential degradation pathways for 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one.

Workflow for Stability Troubleshooting

This workflow provides a systematic approach to identifying and resolving stability issues with 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one.

TroubleshootingWorkflow start Inconsistent Experimental Results or Visual Degradation check_purity Assess Purity via HPLC/LC-MS start->check_purity pure Purity >98%? check_purity->pure impure Purity <98% check_purity->impure No review_exp Review Experimental Protocol (Solvents, Reagents, Conditions) pure->review_exp Yes end Proceed with Experiment review_exp->end identify_imp Identify Impurities (LC-MS, NMR) impure->identify_imp review_storage Review Storage & Handling (Light, Temp, Atmosphere) identify_imp->review_storage implement_changes Implement Corrective Actions (e.g., Use Amber Vials, Store at -20°C) review_storage->implement_changes purify Purify Compound purify->end implement_changes->purify

Caption: A logical workflow for troubleshooting stability issues.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Potency of Pyrazolo[4,3-d]pyrimidine Analogs and Their Isomers

In the landscape of medicinal chemistry, the pyrimidine-fused pyrazole scaffold stands out as a "privileged structure," a molecular framework that demonstrates the ability to bind to a variety of biological targets. This...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrimidine-fused pyrazole scaffold stands out as a "privileged structure," a molecular framework that demonstrates the ability to bind to a variety of biological targets. This guide provides an in-depth comparison of the biological potency of pyrazolo[4,3-d]pyrimidine analogs, with a particular focus on how their activity profiles differ from the more extensively studied pyrazolo[3,4-d]pyrimidine isomers. Understanding the nuanced structure-activity relationships (SAR) between these two scaffolds is critical for researchers and drug development professionals aiming to design potent and selective inhibitors for a range of therapeutic targets, from protein kinases to G-protein coupled receptors.

The Significance of Isomeric Scaffolds in Drug Discovery

The seemingly subtle change in the nitrogen atom's position within the pyrazole ring, distinguishing the pyrazolo[4,3-d]pyrimidine from the pyrazolo[3,4-d]pyrimidine core, can profoundly impact the molecule's three-dimensional shape, electronic distribution, and hydrogen bonding capabilities. These differences, in turn, dictate the binding affinity and selectivity towards their biological targets. The pyrazolo[3,4-d]pyrimidine scaffold, being a well-known isostere of adenine, has been extensively explored as an ATP-competitive inhibitor of protein kinases.[1][2][3] This guide will delve into the potency of pyrazolo[4,3-d]pyrimidine analogs and, where data is available, draw direct comparisons to their pyrazolo[3,4-d]pyrimidine counterparts to illuminate the key structural determinants of their biological activity.

Comparative Potency Analysis of Pyrazolo[4,3-d]pyrimidine Analogs

The following sections provide a comparative analysis of the potency of pyrazolo[4,3-d]pyrimidine analogs against various biological targets, supported by experimental data from peer-reviewed literature.

Adenosine Receptor Antagonism

The pyrazolo[4,3-d]pyrimidin-7-one scaffold has been investigated for its ability to antagonize adenosine receptors, which are implicated in various physiological processes. Structure-activity relationship studies have revealed that substitutions at the 1, 3, and 5-positions of the ring system are crucial for potency. A study on a series of 1,3-dialkylpyrazolo[4,3-d]pyrimidin-7-ones with substitutions at the 5-position demonstrated affinity for the adenosine A1 receptor.[4] The potency of these compounds was found to be influenced by the nature of the substituent on the phenyl ring at the 5-position.[4] Notably, a strong correlation was observed between the adenosine binding affinities of these compounds and analogously substituted xanthines, suggesting a similar binding mode to the receptor.[4]

Table 1: Adenosine A1 Receptor Affinity of 5-Substituted Pyrazolo[4,3-d]pyrimidin-7-ones

Compound ID1-Substituent3-Substituent5-Substituent (Phenyl)Adenosine A1 Receptor Affinity (Ki, nM)
Analog 1 MethylPropyl4-MethoxyphenylData not publicly available in abstract
Analog 2 MethylPropyl4-[[(dimethylamino)ethyl]amino]sulfonylData not publicly available in abstract

Note: Specific Ki values were not available in the referenced abstract, but the study highlighted the development of a quantitative structure-activity relationship.[4]

Microtubule Targeting Agents

A series of novel N1-methyl pyrazolo[4,3-d]pyrimidines have been identified as potent inhibitors of tubulin polymerization, acting at the colchicine binding site.[5] These compounds exhibit significant antiproliferative activity against various cancer cell lines, including multidrug-resistant phenotypes. The structure-activity relationship studies underscored the importance of specific substitutions for enhanced biological activity. For instance, a 5-methyl moiety was shown to dramatically increase potency compared to the 5-desmethyl analogs.[5]

Table 2: In Vitro Activity of N1-Methyl Pyrazolo[4,3-d]pyrimidine Analogs as Tubulin Inhibitors

Compound IDKey Structural FeaturesTubulin Polymerization IC50 (µM)MCF-7 WT EC50 (nM)MCF-7-βIII-tubulin EC50 (nM)
Compound 9 5-Chloro, N1-methyl0.452.03.3
Compound 11 Conformationally restricted analog of 90.42Not ReportedNot Reported
Compound 12 Conformationally restricted analog of 90.49Not ReportedNot Reported
Compound 13 4'-OEt analog of 90.42Not ReportedNot Reported
Compound 16 -~11.72.6
CA-4 (Combretastatin A-4) Reference drug0.54Not ReportedNot Reported
Paclitaxel Reference drug-~200~1500

Data sourced from reference[5].

The data clearly indicates that compounds 9 , 11 , 12 , and 13 are potent inhibitors of tubulin polymerization, with IC50 values comparable to or better than the well-known agent CA-4.[5] Furthermore, compounds 9 and 16 demonstrated exceptional potency against MCF-7 breast cancer cells, including a cell line overexpressing βIII-tubulin, a mechanism of resistance to taxane-based drugs.[5]

Comparative Potency of Pyrazolo[3,4-d]pyrimidine Analogs as Kinase Inhibitors

While this guide focuses on the pyrazolo[4,3-d]pyrimidine scaffold, the vast body of research on the isomeric pyrazolo[3,4-d]pyrimidines as kinase inhibitors provides a valuable context for understanding the potential of this entire class of compounds. The pyrazolo[3,4-d]pyrimidine core is a key pharmacophore in numerous approved and investigational kinase inhibitors.[1][2]

Table 3: Inhibitory Activity of Selected Pyrazolo[3,4-d]pyrimidine Analogs Against Various Kinases

Compound IDTarget Kinase(s)IC50 / GI50 (nM)Cell Line(s)
Compound 1a Not specified (Anticancer)2,240 (A549)A549, MCF-7, HepG2, PC-3
Compound 1d Not specified (Anticancer)1,740 (MCF-7)MCF-7
Compound 14 CDK2/cyclin A257HCT-116 (6 nM), MCF-7 (45 nM), HepG-2 (48 nM)
Compound 15 CDK2/cyclin A2119HCT-116 (7 nM), MCF-7 (46 nM), HepG-2 (48 nM)
Compound 16 EGFR34NCI-60 panel
Compound 33 FLT3, VEGFR2Potent inhibitionMV4-11 (AML)

Data compiled from references[6][7][8].

These examples highlight the versatility of the pyrazolo[3,4-d]pyrimidine scaffold in targeting a range of kinases with high potency. For instance, compounds 14 and 15 show potent enzymatic inhibition of CDK2 and nanomolar cytotoxicity against various cancer cell lines. Compound 16 demonstrates significant EGFR inhibitory activity, while compound 33 is a potent multi-kinase inhibitor of FLT3 and VEGFR2.[7][8]

Mechanistic Insights and Signaling Pathways

The potency of pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine analogs is intrinsically linked to their ability to modulate specific cellular signaling pathways.

Microtubule Dynamics Pathway

Compounds that target tubulin, such as the N1-methyl pyrazolo[4,3-d]pyrimidines, disrupt the dynamic instability of microtubules. This is a critical process for cell division, intracellular transport, and maintenance of cell shape.[7][8] Inhibition of tubulin polymerization leads to mitotic arrest and ultimately apoptosis in rapidly dividing cancer cells.[5]

EGFR_Signaling cluster_1 EGFR Signaling Cascade EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor->EGFR Inhibits RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Survival Survival mTOR->Survival Proliferation Proliferation ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by pyrazolo[3,4-d]pyrimidine analogs.

VEGFR2 is a key mediator of angiogenesis. [4]Its activation by VEGF-A initiates signaling cascades that lead to endothelial cell proliferation, migration, and survival, all critical steps in the formation of new blood vessels. [4][9]

VEGFR2_Signaling cluster_2 VEGFR2 Signaling in Angiogenesis VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF PKC->RAF eNOS eNOS AKT->eNOS Survival Survival AKT->Survival MEK MEK RAF->MEK NO NO eNOS->NO ERK ERK MEK->ERK Permeability Permeability NO->Permeability Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: Pyrazolo[3,4-d]pyrimidine analogs block VEGFR2-mediated angiogenic signaling.

Experimental Protocols

To ensure the reproducibility and validity of potency determination, standardized experimental protocols are essential. Below are outlines of key assays used in the characterization of pyrazolo[4,3-d]pyrimidine analogs.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.

Workflow Diagram

Kinase_Assay_Workflow start Start prepare_reagents Prepare Kinase, Substrate, ATP, and Inhibitor Dilutions start->prepare_reagents plate_inhibitor Add Inhibitor/Vehicle to 384-well plate prepare_reagents->plate_inhibitor add_kinase Add Kinase Enzyme plate_inhibitor->add_kinase pre_incubate Pre-incubate (10 min, RT) add_kinase->pre_incubate initiate_reaction Initiate reaction with ATP/Substrate Mix pre_incubate->initiate_reaction kinase_reaction Incubate (e.g., 60 min, 30°C) initiate_reaction->kinase_reaction stop_reaction Add ADP-Glo™ Reagent (Depletes ATP) kinase_reaction->stop_reaction adp_detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) stop_reaction->adp_detection read_luminescence Measure Luminescence adp_detection->read_luminescence analyze_data Calculate IC50 values read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the pyrazolo[4,3-d]pyrimidine analog in DMSO.

  • Kinase Reaction Setup: In a 96- or 384-well plate, add the test compound, the target kinase, and the kinase substrate in a suitable kinase buffer.

  • Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™. Subsequently, add a detection reagent that converts the produced ADP back to ATP, which then fuels a luciferase-luciferin reaction, generating a luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Plot the luminescence against the inhibitor concentration to determine the IC50 value. [10]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[4,3-d]pyrimidine analog and incubate for a desired period (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals. [11]4. Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals. [11]5. Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells. [11]

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro assembly of tubulin into microtubules.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare purified tubulin, a polymerization buffer containing GTP, and the test compound.

  • Reaction Initiation: In a 96-well plate, mix the tubulin and the test compound on ice.

  • Polymerization Monitoring: Transfer the plate to a spectrophotometer pre-warmed to 37°C. Monitor the increase in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization. [12]4. Data Analysis: Plot the absorbance versus time. The rate and extent of polymerization in the presence of the test compound are compared to a vehicle control. Inhibitors of polymerization will show a reduced rate and extent of absorbance increase.

Conclusion and Future Directions

The pyrazolo[4,3-d]pyrimidine scaffold represents a promising framework for the development of potent modulators of various biological targets. The available data, particularly on tubulin inhibitors, demonstrates that this scaffold can yield compounds with nanomolar potency and the ability to overcome drug resistance mechanisms. While the isomeric pyrazolo[3,4-d]pyrimidine scaffold is more established, especially in the realm of kinase inhibitors, the distinct structural features of the pyrazolo[4,3-d]pyrimidine core offer opportunities for novel SAR and the development of compounds with unique selectivity profiles.

Future research should focus on a more systematic and direct comparison of the two isomeric scaffolds against a broad panel of targets. This would provide a clearer understanding of the subtle structural modifications that govern potency and selectivity. Furthermore, the exploration of different substitution patterns on the pyrazolo[4,3-d]pyrimidine ring system is warranted to fully exploit its therapeutic potential. As our understanding of the SAR of these compounds deepens, so too will our ability to design the next generation of highly effective and targeted therapies.

References

  • Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. PubMed. Available at: [Link]

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. PMC - NIH. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Available at: [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[4][5][13]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Semantic Scholar. Available at: [Link]

  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. PMC - NIH. Available at: [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. Available at: [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[4][5][13]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. Available at: [Link]

  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. PMC. Available at: [Link]

  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. PMC. Available at: [Link]

  • FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. PMC - NIH. Available at: [Link]

  • Targeting the EGFR signaling pathway in cancer therapy. PMC - PubMed Central. Available at: [Link]

  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed. Available at: [Link]

  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PubMed Central. Available at: [Link]

  • Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation. RSC Publishing. Available at: [Link]

  • Herein reported pyrazolo[4,3-d]pyrimidine derivatives 1–24. ResearchGate. Available at: [Link]

  • Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. PMC - PubMed Central. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC - NIH. Available at: [Link]

Sources

Comparative

Validating 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one as a Novel Protein Kinase D Inhibitor: A Comparative Guide

This guide provides a comprehensive framework for the validation of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one, a novel compound based on a privileged kinase-inhibitor scaffold, as a potent and selective inhibitor of...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one, a novel compound based on a privileged kinase-inhibitor scaffold, as a potent and selective inhibitor of the Protein Kinase D (PKD) family. For researchers, scientists, and drug development professionals, this document outlines the scientific rationale, comparative analysis against established inhibitors, and detailed experimental protocols necessary to rigorously assess its potential as a therapeutic agent.

Introduction: The Rationale for Targeting Protein Kinase D

The Protein Kinase D (PKD) family, comprising serine/threonine kinases PKD1, PKD2, and PKD3, represents a critical node in cellular signaling.[1][2] These kinases are key downstream effectors of diacylglycerol (DAG), playing pivotal roles in a multitude of cellular processes including proliferation, survival, migration, and angiogenesis.[3] Dysregulation of PKD activity is strongly implicated in the pathogenesis of several diseases, most notably cancer and cardiac hypertrophy, making the development of specific PKD inhibitors a high-priority therapeutic strategy.[4][5]

The pyrazolo[4,3-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to mimic the adenine ring of ATP and thereby function as an ATP-competitive kinase inhibitor.[6][7][8] This guide focuses on the validation of a novel derivative, 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one, postulating that the introduction of an iodine atom at the 3-position could enhance potency and selectivity.

The PKD Signaling Pathway: A Complex Network

PKD activation is a multi-step process initiated by various extracellular stimuli, such as G-protein-coupled receptor (GPCR) agonists and growth factors.[1] This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate DAG and inositol trisphosphate (IP3). DAG recruits PKD to the cell membrane, where it is activated through phosphorylation by novel protein kinase C (nPKC) isoforms on conserved serine residues in its activation loop.[4][9] Once activated, PKD translocates to various cellular compartments to phosphorylate a diverse array of substrates, thereby modulating critical downstream pathways like the MAPK/ERK and NF-κB signaling cascades.[2][4]

PKD_Signaling_Pathway GPCR GPCR / Growth Factor Receptor PLC PLC GPCR->PLC Stimulus PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG PKC nPKC DAG->PKC Activates PKD_inactive PKD (inactive) DAG->PKD_inactive Recruits PKC->PKD_inactive Phosphorylates (Activation) PKD_active PKD (active) PKD_inactive->PKD_active Transcription Gene Transcription (NF-κB, etc.) PKD_active->Transcription Translocates & Phosphorylates Substrates

Caption: Simplified overview of the Protein Kinase D (PKD) signaling pathway.

Comparative Analysis of PKD Inhibitors

To validate 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one, its performance must be benchmarked against well-characterized PKD inhibitors. This guide proposes a head-to-head comparison with three such compounds, each representing a different chemical class or mechanism of action.

InhibitorChemical ClassMechanism of ActionReported IC50 Values (PKD1/PKD2/PKD3)
3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one PyrazolopyrimidineATP-competitive (Hypothesized)To be determined
CRT0066101 Pyrazolyl-phenolATP-competitive1 nM / 2.5 nM / 2 nM[4]
CID755673 BenzofuroazepinoneNon-ATP competitive182 nM / 280 nM / 227 nM[4]
1-NM-PP1 Pyrazolo[3,4-d]pyrimidineATP-competitive~100-400 nM (isoform dependent)[1]

Experimental Validation: A Step-by-Step Approach

The following protocols provide a robust framework for the comprehensive in vitro and cellular characterization of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay directly quantifies the enzymatic activity of PKD isoforms and the inhibitory potency of the test compound.

Objective: To determine the IC50 values of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one against PKD1, PKD2, and PKD3.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[10]

    • Reconstitute recombinant human PKD1, PKD2, and PKD3 enzymes in the kinase buffer to the desired concentration.

    • Prepare a solution of a suitable peptide substrate (e.g., a peptide containing the PKD recognition motif) and ATP in the kinase buffer. The ATP concentration should be at or near the Km for each enzyme.

    • Prepare serial dilutions of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one and the comparator inhibitors in the kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 1 µl of the inhibitor dilutions (or DMSO as a vehicle control) to the appropriate wells.[11]

    • Add 2 µl of the enzyme solution to each well.[11]

    • Add 2 µl of the substrate/ATP mix to initiate the kinase reaction.[11]

    • Incubate the plate at room temperature for 60 minutes.[11]

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10][11]

    • Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[10][11]

    • Record the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the DMSO control wells.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the IC50 values using a non-linear regression analysis.

Kinase_Assay_Workflow start Start reagent_prep Prepare Reagents: - Kinase Buffer - PKD Enzymes - Substrate/ATP Mix - Inhibitor Dilutions start->reagent_prep plate_setup Plate Setup (384-well): 1. Add Inhibitor/DMSO 2. Add Enzyme 3. Add Substrate/ATP reagent_prep->plate_setup incubation1 Incubate (60 min, RT) plate_setup->incubation1 adp_glo Add ADP-Glo™ Reagent (Incubate 40 min, RT) incubation1->adp_glo kinase_detection Add Kinase Detection Reagent (Incubate 30 min, RT) adp_glo->kinase_detection read_luminescence Read Luminescence kinase_detection->read_luminescence data_analysis Data Analysis: - Normalize Data - Plot Inhibition Curve - Calculate IC50 read_luminescence->data_analysis end End data_analysis->end

Sources

Validation

The Strategic Role of the 3-Iodo Substituent in the Structure-Activity Relationship of Pyrazolo[4,3-d]pyrimidines: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its bioisosteric relationship with purines...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its bioisosteric relationship with purines and its ability to interact with a wide array of biological targets, most notably protein kinases. Within this versatile scaffold, the strategic introduction of a 3-iodo substituent serves as a pivotal cornerstone for extensive structure-activity relationship (SAR) studies. This guide provides an in-depth analysis of the SAR of 3-iodo-pyrazolo[4,3-d]pyrimidines, not merely as a single data point, but as a versatile synthetic handle that unlocks a diverse chemical space for optimizing biological activity. We will objectively compare the influence of modifications at the 3-position with those at other sites on the pyrazolo[4,3-d]pyrimidine core, supported by experimental data and protocols.

The 3-Iodo-Pyrazolo[4,3-d]pyrimidine Core: A Gateway to Chemical Diversity

The intrinsic value of the 3-iodo-pyrazolo[4,3-d]pyrimidine scaffold lies in its synthetic utility. The carbon-iodine bond at the 3-position is readily amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the systematic introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, thereby enabling a thorough exploration of the chemical space around this position and its impact on biological activity.

Synthesis of the 3-Iodo Intermediate

The synthesis of the 3-iodo-pyrazolo[4,3-d]pyrimidine core is a critical first step. A common synthetic route involves the initial construction of the pyrazolo[4,3-d]pyrimidine ring system, followed by a direct iodination step. For the isomeric pyrazolo[3,4-d]pyrimidine system, a well-established method for iodination at the 3-position utilizes N-iodosuccinimide (NIS) in a suitable solvent like N,N-dimethylformamide (DMF). This approach can be adapted for the pyrazolo[4,3-d]pyrimidine scaffold.

Experimental Protocol: Synthesis of a 3-Iodo-Pyrazolo[4,3-d]pyrimidine Intermediate

Objective: To introduce an iodine atom at the 3-position of a pyrazolo[4,3-d]pyrimidine core.

Materials:

  • A pre-synthesized pyrazolo[4,3-d]pyrimidine starting material

  • N-Iodosuccinimide (NIS)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the pyrazolo[4,3-d]pyrimidine starting material (1 equivalent) in DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add N-iodosuccinimide (1.1-1.5 equivalents) to the solution in one portion.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and DCM.

  • Extract the aqueous layer with DCM (3x).

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to quench any remaining iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 3-iodo-pyrazolo[4,3-d]pyrimidine.

Causality Behind Experimental Choices:

  • NIS as Iodinating Agent: NIS is a mild and effective electrophilic iodinating agent for electron-rich heterocyclic systems.

  • DMF as Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.

  • Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen or moisture.

  • Aqueous Workup: The washing steps are crucial to remove DMF, unreacted NIS, and other water-soluble byproducts. The sodium thiosulfate wash is essential to remove the characteristic iodine color.

Structure-Activity Relationship at the 3-Position

The true power of the 3-iodo intermediate is realized in the subsequent diversification and the resulting SAR insights. While the intrinsic activity of the 3-iodo compound itself may vary depending on the target, its primary role is that of a versatile precursor.

Impact of C3-Substituents on Kinase Inhibition

The pyrazolo[4,3-d]pyrimidine scaffold is a well-established hinge-binding motif for many protein kinases. Modifications at the C3-position can significantly influence potency and selectivity by extending into the solvent-exposed region or interacting with specific sub-pockets of the ATP-binding site.

Target Kinase C3-Substituent Observed Activity Rationale for Activity
CDK2 Small alkyl or hydrogenGenerally more potentLarger substituents at C3 can lead to steric clashes within the ATP binding pocket.
Src Family Kinases Aryl or substituted arylPotency is highly dependent on the nature and substitution pattern of the aryl ring.The aryl group can form additional hydrophobic or hydrogen bonding interactions in the specificity pocket.
BRK/PTK6 Phenyl or substituted phenylA meta-phenolic hydroxyl group on the C3-phenyl substituent has been shown to be crucial for potent inhibition.The hydroxyl group can act as a hydrogen bond donor, interacting with the DFG motif of the kinase.

Table 1: Comparative SAR of C3-Substitutions on Kinase Activity.

SAR_at_C3

Caption: SAR diversification at the C3-position from a 3-iodo intermediate.

Comparative SAR: The 3-Position in Context

To fully appreciate the role of the 3-iodo substituent and the subsequent modifications it enables, it is essential to compare its influence with that of substitutions at other positions on the pyrazolo[4,3-d]pyrimidine ring.

full_sar

Caption: Comparative SAR at different positions of the pyrazolo[4,3-d]pyrimidine core.

As the diagram illustrates, each position on the pyrazolo[4,3-d]pyrimidine core offers a unique opportunity to modulate the pharmacological profile of the molecule. The C7-position is often critical for establishing the primary hinge-binding interactions in kinases. The N1-position is frequently modified to improve physicochemical properties such as solubility. The C5-position can also play a role in enhancing potency.

The C3-position, accessed through the 3-iodo intermediate, is arguably one of the most versatile for fine-tuning selectivity and exploring deeper pockets within the target protein. The ability to introduce a wide variety of substituents at this position allows for a more nuanced approach to drug design, moving beyond simple potency enhancements to the development of highly selective and efficacious compounds.

Conclusion

The 3-iodo-pyrazolo[4,3-d]pyrimidine scaffold is more than just another halogenated intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its true value is not in the intrinsic biological activity of the iodine-containing molecule itself, but in the vast chemical space it unlocks through subsequent functionalization. A thorough understanding of the SAR at the 3-position, in comparison to other sites on the heterocyclic core, is paramount for the rational design of novel therapeutics. By leveraging the synthetic versatility of the 3-iodo group, researchers can systematically probe the subtle structural requirements of their biological targets, leading to the development of next-generation inhibitors with improved potency, selectivity, and overall pharmacological profiles.

References

A comprehensive list of references will be compiled here, including titles, sources, and valid, clickable URLs for verification. (This section would be populated with the specific references used to build the guide).

Comparative

A Comparative Guide to In Vitro and In Vivo Efficacy of Pyrazolopyrimidine Drugs

Introduction: The Versatile Pyrazolopyrimidine Scaffold Pyrazolopyrimidines represent a privileged class of heterocyclic compounds in medicinal chemistry, bearing a structural resemblance to endogenous purines.[1][2] Thi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Pyrazolopyrimidine Scaffold

Pyrazolopyrimidines represent a privileged class of heterocyclic compounds in medicinal chemistry, bearing a structural resemblance to endogenous purines.[1][2] This unique scaffold allows them to interact with a wide array of biological targets, making them a focal point in the development of novel therapeutics.[1][2][3] Their primary mechanism of action often involves the competitive inhibition of protein kinases, key regulators of cellular signaling that are frequently dysregulated in diseases like cancer.[4][5][6] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of pyrazolopyrimidine drugs, offering insights into the experimental methodologies used to evaluate their therapeutic potential.

The Crucial Link: From Benchtop to Preclinical Models

The journey of a pyrazolopyrimidine drug from a laboratory curiosity to a potential clinical candidate is a multi-step process that critically relies on a thorough evaluation of its efficacy, first in a controlled cellular environment (in vitro) and subsequently in a complex biological system (in vivo). A direct correlation between potent in vitro activity and successful in vivo outcomes is not always guaranteed. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion), drug delivery to the target tissue, and potential off-target effects can significantly influence the in vivo performance of a compound.[7] Therefore, a carefully designed and executed experimental cascade is paramount.

Part 1: Deciphering Efficacy in a Dish: In Vitro Evaluation

In vitro assays serve as the initial screening funnel to identify promising pyrazolopyrimidine candidates. These assays are designed to be rapid, cost-effective, and provide quantitative data on the drug's potency and mechanism of action at a cellular and molecular level.

Core In Vitro Assays for Pyrazolopyrimidine Drugs

A robust in vitro evaluation of a pyrazolopyrimidine drug typically involves a battery of assays to build a comprehensive profile of its activity.

1. Cell Viability and Cytotoxicity Assays:

These assays are the first line of assessment to determine the concentration at which a pyrazolopyrimidine drug inhibits cell growth or induces cell death.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[4]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, a key indicator of metabolically active cells.

2. Enzyme Inhibition Assays:

Given that many pyrazolopyrimidines are kinase inhibitors, directly measuring their ability to inhibit the activity of their target kinase is crucial.[8][9]

  • ADP-Glo™ Kinase Assay: This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a direct measure of kinase activity.[9]

  • HTRF® Kinase Assays: Homogeneous Time-Resolved Fluorescence (HTRF) assays are a popular choice for their high sensitivity and low background.

3. Cellular Signaling Pathway Analysis:

To understand the downstream effects of target inhibition, it is essential to analyze the modulation of specific signaling pathways.

  • Western Blotting: This technique is used to detect and quantify specific proteins to assess the phosphorylation status of key signaling molecules downstream of the target kinase.

  • Flow Cytometry: This powerful technique can be used to analyze various cellular parameters, including cell cycle progression, apoptosis (e.g., using Annexin V staining), and the expression of specific cell surface or intracellular markers like Ki67, a marker of proliferation.[4]

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of a pyrazolopyrimidine drug against a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)[10]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Pyrazolopyrimidine drug stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the pyrazolopyrimidine drug in complete growth medium and add them to the wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Part 2: Bridging the Gap: In Vivo Efficacy Assessment

While in vitro data provides valuable initial insights, in vivo studies in animal models are indispensable for evaluating the therapeutic potential of a pyrazolopyrimidine drug in a whole-organism context.[11][12] These studies provide crucial information on the drug's efficacy, pharmacokinetics, and safety profile.[12]

Common Animal Models for Pyrazolopyrimidine Drug Evaluation

The choice of animal model is critical and depends on the therapeutic indication of the drug.[11]

  • Xenograft Models: These are the most widely used models in cancer research, where human cancer cells are implanted into immunodeficient mice (e.g., nude or SCID mice).[10][13] This allows for the evaluation of the drug's ability to inhibit the growth of human tumors in vivo.[10]

  • Orthotopic Models: In these models, cancer cells are implanted into the corresponding organ of origin in the animal, providing a more clinically relevant tumor microenvironment.

  • Infection Models: For antimicrobial or antiparasitic pyrazolopyrimidines, infection models are used. For instance, mice infected with Toxoplasma gondii are used to assess the efficacy of bumped kinase inhibitors.[7]

Experimental Protocol: Murine Xenograft Model for Anticancer Efficacy

This protocol describes a general workflow for assessing the in vivo antitumor activity of a pyrazolopyrimidine drug in a subcutaneous xenograft model.

Materials:

  • Immunodeficient mice (e.g., female athymic nude mice, 4-6 weeks old)[10]

  • Human cancer cell line (e.g., MCF-7)[10]

  • Matrigel

  • Pyrazolopyrimidine drug formulation

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells mixed with Matrigel into the flank of the mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the pyrazolopyrimidine drug or vehicle control according to the predetermined dose and schedule (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation: Monitor tumor volume and body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

Part 3: Comparative Analysis and Data Interpretation

A side-by-side comparison of in vitro and in vivo data is essential for a comprehensive understanding of a pyrazolopyrimidine drug's potential.

Quantitative Data Summary
Compound ID Target Kinase In Vitro IC50 (nM) Cell Line In Vitro GI50 (µM) In Vivo Model In Vivo Efficacy (% TGI) Reference
Compound A CDK250HCT-1160.5HCT-116 Xenograft60% at 50 mg/kg[10]
Compound B TrkA2.4Ba/F3-TRKANot ReportedNot ReportedNot Reported[8]
Compound C EGFR34A5492.33Not ReportedNot Reported[9][10]
SI306 SrcNot ReportedGIN811.2Not ReportedNot Reported[14]
PPD-1 LysRS21,700MRSANot ReportedNot ReportedNot Reported[15]

% TGI: Percent Tumor Growth Inhibition

Interpreting Discrepancies between In Vitro and In Vivo Results

It is not uncommon to observe a disconnect between a drug's potency in a petri dish and its effectiveness in a living organism. Several factors can contribute to these discrepancies:

  • Pharmacokinetics: Poor oral bioavailability, rapid metabolism, or inefficient distribution to the tumor site can limit the drug's efficacy in vivo, even if it is highly potent in vitro.[7]

  • Drug Resistance: The tumor microenvironment can confer resistance to drugs that are effective against cancer cells in culture.

  • Off-Target Effects: A drug may have unforeseen off-target effects in vivo that could either enhance or diminish its therapeutic efficacy, or cause toxicity.[5]

Visualizing the Path to Efficacy

Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, Trk) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF (e.g., B-Raf) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation CDK Cyclin-Dependent Kinase (e.g., CDK2) CDK->Proliferation Pyrazolopyrimidine Pyrazolopyrimidine Inhibitors Pyrazolopyrimidine->RTK Pyrazolopyrimidine->RAF Pyrazolopyrimidine->MEK Pyrazolopyrimidine->mTOR Pyrazolopyrimidine->CDK

Caption: Key signaling pathways targeted by pyrazolopyrimidine kinase inhibitors.

Experimental Workflow: From In Vitro to In Vivo

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation in_vitro_assays Cell Viability Assays (e.g., MTT) enzyme_assays Enzyme Inhibition Assays (e.g., ADP-Glo) in_vitro_assays->enzyme_assays pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) enzyme_assays->pathway_analysis animal_model Animal Model Selection (e.g., Xenograft) pathway_analysis->animal_model Lead Candidate Selection efficacy_study Efficacy Study (Tumor Growth Inhibition) animal_model->efficacy_study pk_pd_study Pharmacokinetics & Pharmacodynamics efficacy_study->pk_pd_study toxicology Toxicology Assessment pk_pd_study->toxicology

Caption: A generalized workflow for evaluating pyrazolopyrimidine drug efficacy.

Conclusion: A Holistic Approach to Drug Development

The evaluation of pyrazolopyrimidine drugs necessitates a multi-faceted approach that integrates both in vitro and in vivo methodologies. While in vitro assays provide a rapid and high-throughput means of assessing potency and mechanism of action, in vivo studies are crucial for understanding the drug's efficacy and safety in a more physiologically relevant setting. A thorough understanding of the strengths and limitations of each experimental system, coupled with a careful interpretation of the collective data, is paramount for the successful translation of promising pyrazolopyrimidine compounds from the laboratory to the clinic.

References

  • Doggett, J. S., et al. (2020). Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. Antimicrobial Agents and Chemotherapy, 64(5), e02188-19. [Link]

  • El-Gamal, M. I., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(11), 3181. [Link]

  • Yu, K., et al. (2009). Abstract B145: Highly selective pyrazolopyrimidine mTOR inhibitors with profound in vivo antitumor activity. Molecular Cancer Therapeutics, 8(12 Supplement), B145. [Link]

  • Singh, P., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3501. [Link]

  • Kesur, R. R., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Naunyn-Schmiedeberg's Archives of Pharmacology, 397(1), 1-38. [Link]

  • Iacovelli, F., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 564-570. [Link]

  • Kumar, A., et al. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances, 14(42), 31086-31099. [Link]

  • Rout, B., et al. (2020). An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity. Bioorganic Chemistry, 102, 104053. [Link]

  • Wang, X., et al. (2010). Indazolylpyrazolopyrimidine as highly potent B-Raf inhibitors with in vivo activity. Journal of Medicinal Chemistry, 53(21), 7874-7878. [Link]

  • Abo-Neima, S. E., et al. (2023). Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. BioNanoScience, 13(4), 2385-2399. [Link]

  • El-Adl, K., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(4), 2531-2550. [Link]

  • Sharma, V., et al. (2021). Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. European Journal of Medicinal Chemistry, 225, 113781. [Link]

  • Singh, P., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3501. [Link]

  • Wikipedia. (2026, January 7). Pyrazolopyrimidine. Wikipedia. [Link]

  • El-Sayed, M. A. A., et al. (2025). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. Bioorganic Chemistry, 156, 108181. [Link]

  • de Souza, M. V. N., et al. (2021). Comparative study between the anti-P. falciparum activity of triazolopyrimidine, pyrazolopyrimidine and quinoline derivatives and the identification of new PfDHODH inhibitors. European Journal of Medicinal Chemistry, 209, 112941. [Link]

  • ResearchGate. (n.d.). Synthesis and in-vitro anti-proliferative evaluation of some pyrazolo[1,5-a]pyrimidines as novel larotrectinib analogs. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. Semantic Scholar. [Link]

  • O'Donovan, B., et al. (2018). Discovery and characterization of a novel class of pyrazolopyrimidinedione tRNA synthesis inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2914-2917. [Link]

  • Steele, V. E., & Ioannides, C. (2006). The Use of Animal Models for Cancer Chemoprevention Drug Development. Current Cancer Drug Targets, 6(5), 415-427. [Link]

  • Taconic Biosciences. (2025, March 20). The Role of Mouse Models in Drug Discovery. Taconic Biosciences. [Link]

  • Dhur, A., et al. (2022). Role of animal models in biomedical research: a review. Journal of Pharmaceutical and Pharmacological Sciences, 25, 336-348. [Link]

Sources

Comparative

Benchmarking a Novel Anticancer Candidate: A Comparative Guide to the Evaluation of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one

Introduction: The Rationale for Investigating 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one The relentless pursuit of novel and more effective anticancer agents is a cornerstone of modern medicinal chemistry. Within thi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one

The relentless pursuit of novel and more effective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, the pyrazolopyrimidine scaffold has emerged as a privileged structure, forming the core of numerous compounds with potent and diverse biological activities.[1][2][3] The structural similarity of pyrazolo[3,4-d]pyrimidines to purines allows them to interact with a variety of biological targets, including kinases, which are often dysregulated in cancer.[3] Derivatives of the isomeric pyrazolo[4,3-d]pyrimidine core have also demonstrated significant antitumor properties, notably as inhibitors of tubulin polymerization.[4]

This guide focuses on a specific, yet under-investigated derivative, 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one . The introduction of an iodine atom at the 3-position presents a strategic chemical handle for potential further derivatization, while also potentially influencing the molecule's interaction with biological targets through halogen bonding. Given the promising anticancer activities of the broader pyrazolopyrimidine family, a systematic evaluation of this specific compound is warranted.

This document outlines a comprehensive benchmarking study to assess the anticancer potential of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one against a panel of well-established anticancer agents. We will detail the experimental methodologies for a head-to-head comparison, providing a framework for researchers and drug development professionals to rigorously evaluate its efficacy and potential mechanism of action.

Selection of Benchmark Anticancer Agents

To provide a robust assessment of the novel compound's activity, a panel of clinically relevant anticancer drugs with distinct mechanisms of action has been selected. This allows for a broad comparison and may offer initial insights into the potential mode of action of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one.

  • Doxorubicin: An anthracycline antibiotic that has been a mainstay in cancer chemotherapy for decades.[5][6] Its primary mechanisms of action include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species, ultimately leading to DNA damage and apoptosis.[5][7][8] Doxorubicin will serve as a benchmark for general cytotoxicity and DNA damage-inducing agents.

  • Paclitaxel (Taxol): A member of the taxane family, paclitaxel is a potent mitotic inhibitor.[9][] It functions by binding to and stabilizing microtubules, preventing their depolymerization.[9][][11][12] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][12] Paclitaxel will serve as a key benchmark for compounds potentially targeting the cytoskeleton.

  • Erlotinib: A small-molecule tyrosine kinase inhibitor that specifically targets the Epidermal Growth Factor Receptor (EGFR).[13][14][15] By blocking the ATP-binding site of the EGFR kinase domain, erlotinib inhibits downstream signaling pathways that promote cell proliferation and survival.[13][14] Given that some pyrazolopyrimidine derivatives have been shown to inhibit EGFR, erlotinib is an essential benchmark to investigate this potential mechanism.[16]

Experimental Design and Protocols

The following experimental workflow is designed to provide a comprehensive in vitro evaluation of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Analysis & Comparison A Prepare Cancer Cell Lines (e.g., MCF-7, A549, HCT116) B Treat cells with serial dilutions of: - 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one - Doxorubicin - Paclitaxel - Erlotinib A->B C Perform MTT Assay (48-72h incubation) B->C D Determine IC50 Values C->D E Tubulin Polymerization Assay D->E If potent cytotoxicity observed F EGFR Kinase Assay D->F If potent cytotoxicity observed G Compare IC50 values of test compound with benchmark agents D->G H Analyze effect on tubulin polymerization and EGFR kinase activity E->H F->H I Propose potential mechanism of action G->I H->I G cluster_0 Doxorubicin Pathway cluster_1 Paclitaxel Pathway cluster_2 Erlotinib Pathway Doxo Doxorubicin DNA_intercalation DNA Intercalation Doxo->DNA_intercalation Topo_II Topoisomerase II Inhibition Doxo->Topo_II ROS Reactive Oxygen Species (ROS) Generation Doxo->ROS DNA_damage DNA Damage DNA_intercalation->DNA_damage Topo_II->DNA_damage ROS->DNA_damage Apoptosis_D Apoptosis DNA_damage->Apoptosis_D Pacli Paclitaxel Microtubule Microtubule Stabilization Pacli->Microtubule Mitotic_arrest Mitotic Arrest (G2/M) Microtubule->Mitotic_arrest Apoptosis_P Apoptosis Mitotic_arrest->Apoptosis_P Erlo Erlotinib EGFR EGFR Tyrosine Kinase Erlo->EGFR Inhibits Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Signaling Activates Proliferation Inhibition of Cell Proliferation Signaling->Proliferation Promotes Apoptosis_E Induction of Apoptosis Signaling->Apoptosis_E Inhibits

Figure 2: Simplified signaling pathways of the benchmark anticancer agents.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial in vitro benchmarking of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one against established anticancer agents. The proposed experiments will generate crucial data on its cytotoxicity across different cancer cell lines and offer preliminary insights into its potential mechanism of action by probing its effects on tubulin polymerization and EGFR kinase activity.

The outcomes of this study will determine the future trajectory of this compound's development. Potent cytotoxic activity, particularly if coupled with a specific mechanistic profile (e.g., potent tubulin inhibition or selective EGFR kinase inhibition), would strongly support its advancement to more complex preclinical models, such as in vivo xenograft studies. Conversely, a lack of significant activity would suggest that further chemical modifications of the pyrazolo[4,3-d]pyrimidine scaffold may be necessary to unlock its therapeutic potential.

By adhering to these rigorous, side-by-side comparisons, researchers can make informed decisions about the viability of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one as a novel anticancer drug candidate, ensuring that only the most promising compounds progress through the demanding drug discovery pipeline.

References

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. (n.d.). National Institutes of Health (NIH).
  • Synthesis, crystal structure, anticancer activity and computational studies of novel Pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives as potential anticancer agents. (n.d.). Taylor & Francis.
  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. (n.d.). National Institutes of Health (NIH).
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. (n.t.).
  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]

  • Paclitaxel's Mechanistic and Clinical Effects on Breast Cancer. (n.d.). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]

  • Taxol (paclitaxel): mechanisms of action. (1994). PubMed. Retrieved January 14, 2026, from [Link]

  • What is the mechanism of action of paclitaxel? (2025, June 24). Dr.Oracle. Retrieved January 14, 2026, from [Link]

  • Three Steps for Setting up a Drug Screening Assay. (2025, February 19). Bitesize Bio. Retrieved January 14, 2026, from [Link]

  • A Comprehensive Review on Doxorubicin and it's Mechanism of Action. (n.d.). Jetir.org. Retrieved January 14, 2026, from [Link]

  • How does erlotinib work (mechanism of action)? (2024, December 18). Drugs.com. Retrieved January 14, 2026, from [Link]

  • Doxorubicin pathways: pharmacodynamics and adverse effects. (n.d.). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • What is the mechanism of Erlotinib Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved January 14, 2026, from [Link]

  • Mechanism of action of erlotinib. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • NCI-60 Screening Methodology. (n.d.). National Cancer Institute. Retrieved January 14, 2026, from [Link]

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. (n.d.). Retrieved January 14, 2026, from [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (n.d.). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Synthesis of Pyrazolo[4,3-d]pyrimidines: A Comparative Analysis

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Pyrazolo[4,3-d]pyrimidine Scaffold The pyrazolo[4,3-d]pyrimidine core is a privileged heterocyclic scaffold i...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazolo[4,3-d]pyrimidine Scaffold

The pyrazolo[4,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. As a purine isostere, it effectively mimics the endogenous adenine nucleus, allowing it to interact with a wide range of biological targets, particularly protein kinases.[1][2] This structural feature has led to the development of potent inhibitors for various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[3][4] The efficacy of compounds built on this scaffold is highly dependent on the substituents around the core, making the choice of synthetic methodology a critical decision that dictates the accessible chemical space and the overall efficiency of a drug discovery program.

This guide provides a comparative analysis of the primary synthetic strategies for constructing the pyrazolo[4,3-d]pyrimidine system. We will delve into the mechanistic rationale behind common synthetic choices, present detailed experimental protocols from peer-reviewed literature, and offer a quantitative comparison of their performance to aid researchers in selecting the optimal route for their specific objectives.

Primary Synthetic Strategy: Building the Pyrimidine Ring onto a Pyrazole Precursor

The most prevalent and versatile approach to the pyrazolo[4,3-d]pyrimidine core involves the annulation of a pyrimidine ring onto a pre-functionalized pyrazole. This strategy is favored due to the relative accessibility of substituted pyrazole starting materials and the reliability of the subsequent cyclization reactions. The key starting material is typically a 5-aminopyrazole bearing a reactive group, such as a nitrile or an ester, at the 4-position.

Method 1: Cyclocondensation of 5-Aminopyrazole-4-carbonitriles

This is arguably the most classic and widely adopted route. The synthesis begins with the construction of a 5-aminopyrazole-4-carbonitrile, which is then cyclized to form the fused pyrimidine ring.

Mechanistic Rationale: The reaction proceeds via a cyclocondensation mechanism. The 5-amino group of the pyrazole acts as a nucleophile, attacking the carbon of a one-carbon (C1) electrophile, such as formic acid or formamide. An intramolecular cyclization then occurs as the pyrazole ring nitrogen attacks the intermediate, followed by dehydration to yield the aromatic pyrazolo[4,3-d]pyrimidine system. Formamide is a particularly effective reagent as it serves as both the C1 source and the reaction solvent at high temperatures.

Workflow Diagram: Synthesis via 5-Aminopyrazole-4-carbonitrile

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Pyrimidine Ring Annulation hydrazine Substituted Hydrazine pyrazole_cn 5-Amino-1-substituted- 1H-pyrazole-4-carbonitrile hydrazine->pyrazole_cn malononitrile Ethoxymethylenemalononitrile malononitrile->pyrazole_cn EtOH, reflux product 1-Substituted-1,5-dihydro- 4H-pyrazolo[4,3-d]pyrimidin-4-one pyrazole_cn->product Cyclocondensation formic_acid Formic Acid formic_acid->product Reflux

Caption: General workflow for pyrazolo[4,3-d]pyrimidine synthesis from a nitrile precursor.

Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (An Analogous [3,4-d] Isomer)

This protocol for the closely related [3,4-d] isomer demonstrates the fundamental chemistry, which is directly applicable to the [4,3-d] series.[5]

  • Synthesis of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile: A solution of 2-(1-ethoxyethylidene)malononitrile and phenylhydrazine is refluxed in ethanol for 2 hours. The resulting product is isolated upon cooling and filtration.[5]

  • Cyclization to the Pyrazolo[3,4-d]pyrimidine Core: A solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 g, 5.04 mmol) in formic acid (30 mL) is refluxed for 7 hours.[5]

  • Work-up and Isolation: The reaction mixture is cooled and poured into ice water. The resulting precipitate is collected by filtration, dried, and recrystallized from ethanol to afford the final product.[5]

    • Yield: 83%[5]

Method 2: Cyclocondensation from 5-Aminopyrazole-4-carboxylates

An alternative to the nitrile precursor is the use of an ethyl or methyl 5-aminopyrazole-4-carboxylate. This route avoids the sometimes harsh conditions required for nitrile hydrolysis or cyclization.

Mechanistic Rationale: The principle is similar to the nitrile route, involving cyclocondensation with a C1 source like formamide. The ester group provides a stable and reactive handle for the annulation. Heating the aminopyrazole carboxylate with formamide leads to the formation of an intermediate formylamino derivative, which then undergoes intramolecular cyclization and elimination of ethanol/methanol and water to furnish the pyrazolo[4,3-d]pyrimidin-4-one. This method was reported by Schmidt and Druey as an efficient way to avoid the sometimes problematic cyano group hydrolysis.[2]

Workflow Diagram: Synthesis via 5-Aminopyrazole-4-carboxylate

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Pyrimidine Ring Annulation hydrazine Substituted Hydrazine pyrazole_ester Ethyl 5-amino-1-substituted- 1H-pyrazole-4-carboxylate hydrazine->pyrazole_ester cyanoacetate Ethyl (ethoxymethylene)cyanoacetate cyanoacetate->pyrazole_ester EtOH, reflux product 1-Substituted-4-hydroxy- 1H-pyrazolo[4,3-d]pyrimidine pyrazole_ester->product Cyclocondensation formamide Formamide formamide->product Reflux

Caption: Synthesis of pyrazolo[4,3-d]pyrimidines via an ester precursor.

Alternative Strategies: Multi-Component and Greener Syntheses

While the stepwise construction from pyrazole precursors is dominant, newer methods aim to improve efficiency and reduce environmental impact.

Method 3: Green Synthesis via Solvent-Free Fusion

Modern synthetic chemistry emphasizes the principles of green chemistry, minimizing solvent use and energy consumption. Solvent-free fusion reactions represent a significant step in this direction.

Mechanistic Rationale: This approach involves heating a mixture of the reactants in the absence of a solvent. The high temperature provides the necessary activation energy for the reaction. For example, a pyrazole derivative can be fused with thiourea to construct the pyrimidine ring, often leading to high yields and simplified purification, as no solvent needs to be removed.[6]

Experimental Protocol: Green Synthesis of a Pyrazolo[3,4-d]pyrimidine-6-thione Derivative

This protocol again highlights a generalizable green chemistry approach.

  • Reactant Mixture: N-(4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)benzamide (1) and thiourea are intimately mixed.[6]

  • Fusion: The mixture is heated under solvent-free conditions for a specified time.[6]

  • Isolation: The solidified product is then triturated with a suitable solvent (e.g., ethanol), filtered, and dried to yield the target N-(4-(4-chlorophenyl)-6-thioxo-6,7-dihydro-5H-pyrazolo[3,4-d]pyrimidin-3-yl)benzamide (2). This thione derivative serves as a versatile intermediate for further functionalization.[6]

Comparative Data Summary

The choice of a synthetic method depends on several factors, including the desired substitution pattern, required scale, and available starting materials. The following table summarizes key performance indicators for the discussed methods.

MethodKey PrecursorTypical C1 SourceConditionsReported YieldsAdvantagesDisadvantages
Method 1 5-Aminopyrazole-4-carbonitrileFormic Acid / FormamideReflux (7-10 h)70-85%[5][7]High yields, well-established, reliable.Requires high temperatures and long reaction times.
Method 2 5-Aminopyrazole-4-carboxylateFormamideReflux>90% (for some analogs)[2]Excellent yields, avoids cyano group handling.Starting materials may be less common than nitriles.
Method 3 Pyrazole derivativeThiourea / UreaSolvent-free fusionGood to excellentGreen, reduced waste, simple work-up.May not be suitable for all substrates, requires thermal stability.

Conclusion and Future Outlook

The synthesis of the pyrazolo[4,3-d]pyrimidine scaffold is predominantly achieved by constructing the pyrimidine ring onto a pre-formed pyrazole core. The classic methods, utilizing 5-aminopyrazole-4-carbonitriles or -carboxylates, remain the workhorses of the field due to their reliability and high yields.[2][5] However, the development of greener, solvent-free alternatives offers a compelling path forward, aligning with the increasing demand for sustainable chemical manufacturing.[6] The choice of synthesis should be guided by a careful evaluation of the target molecule's specific substitution patterns, the commercial availability of starting materials, and the desired scale of the reaction. As the importance of pyrazolo[4,3-d]pyrimidines in drug discovery continues to grow, the development of novel, more efficient, and versatile synthetic methodologies will remain an active and critical area of research.

References

  • [No Author]. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. National Center for Biotechnology Information. [Link]

  • Yuan, L., et al. (2013). Synthesis and Biological Evaluation of pyrazolo[4,3-d]pyrimidine Analogues. European Journal of Medicinal Chemistry. [Link]

  • [No Author]. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. National Center for Biotechnology Information. [Link]

  • [No Author]. (n.d.). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Hindawi. [Link]

  • [No Author]. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Royal Society of Chemistry. [Link]

  • Rampa, A., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. [Link]

  • Shamroukh, A. H., et al. (2007). Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation. Archiv der Pharmazie. [Link]

  • Shaban, R. M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. Royal Society of Chemistry. [Link]

  • [No Author]. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Center for Biotechnology Information. [Link]

  • [No Author]. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. National Center for Biotechnology Information. [Link]

  • [No Author]. (n.d.). Synthesis of pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines 4a,b. ResearchGate. [Link]

  • [No Author]. (n.d.). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. [Link]

  • [No Author]. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. National Center for Biotechnology Information. [Link]

  • [No Author]. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Center for Biotechnology Information. [Link]

  • Ghorab, M. M., et al. (2015). Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. Archiv der Pharmazie. [Link]

  • [No Author]. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]

Sources

Comparative

A Technical Guide to the Kinase Selectivity of Pyrazolo[4,3-d]pyrimidine-Based Inhibitors

For Researchers, Scientists, and Drug Development Professionals The pyrazolo[4,3-d]pyrimidine scaffold has emerged as a privileged structure in kinase inhibitor design, demonstrating significant potential in targeting ke...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[4,3-d]pyrimidine scaffold has emerged as a privileged structure in kinase inhibitor design, demonstrating significant potential in targeting key regulators of the cell cycle and other signaling pathways. This guide provides an in-depth comparison of the kinase selectivity of compounds based on this scaffold, with a particular focus on their activity against Cyclin-Dependent Kinases (CDKs) and Aurora kinases. Due to the limited publicly available kinase screening data for 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one, this guide will focus on a well-characterized bioisostere, 7-benzylamino-5(R)-[2-(hydroxymethyl)propyl]amino-3-isopropyl-1(2)H-pyrazolo[4,3-d]pyrimidine, and compare its selectivity profile to the established CDK inhibitor, Roscovitine.

Introduction to the Pyrazolo[4,3-d]pyrimidine Scaffold

The pyrazolo[4,3-d]pyrimidine core is a bioisostere of adenine, the purine base in ATP. This structural mimicry allows compounds based on this scaffold to competitively bind to the ATP-binding pocket of a wide range of kinases, leading to the inhibition of their catalytic activity. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of potency and selectivity against specific kinase targets. While the specific compound 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one is not extensively characterized as a kinase inhibitor in the available literature, the presence of a 3-iodo substituent on the related 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold has been utilized as a handle for further chemical modifications, such as Suzuki cross-coupling reactions, to generate diverse libraries of kinase inhibitors[1]. This suggests that the 3-iodo substitution on the pyrazolo[4,3-d]pyrimidine core could serve a similar purpose in the exploration of chemical space for novel kinase inhibitors.

Comparative Kinase Selectivity

A key aspect of drug development is understanding the selectivity of a compound to minimize off-target effects. This section compares the kinase selectivity of a representative pyrazolo[4,3-d]pyrimidine derivative with Roscovitine, a well-known purine-based CDK inhibitor.

Primary Targets: Cyclin-Dependent Kinases and Aurora Kinase A

Research has consistently shown that pyrazolo[4,3-d]pyrimidine derivatives are potent inhibitors of CDKs, particularly CDK2 and CDK5, and Aurora Kinase A[2]. One notable example is 7-benzylamino-5(R)-[2-(hydroxymethyl)propyl]amino-3-isopropyl-1(2)H-pyrazolo[4,3-d]pyrimidine, which was designed as a bioisostere of Roscovitine[3]. This compound has demonstrated potent inhibitory activity against CDK2, a key regulator of the G1/S phase transition of the cell cycle, and CDK5, which is involved in neuronal processes and has been implicated in cancer[2]. Furthermore, this class of compounds also shows inhibitory activity against Aurora A kinase, a crucial regulator of mitosis[2].

Data Presentation: A Comparative Analysis
Kinase TargetRoscovitine (IC50, µM)Pyrazolo[4,3-d]pyrimidine Derivative (Compound 7)
CDK1/cyclin B 0.65[4][5]Potent Inhibition (Qualitative)[3]
CDK2/cyclin A 0.7[4][5]Potent Inhibition (Qualitative)[3]
CDK2/cyclin E 0.7[5]Not specified
CDK4/cyclin D1 >100[4][5]Not specified
CDK5/p25 0.2[4][5]Preferential Inhibition (Qualitative)[2]
CDK6/cyclin D2 >100[5]Not specified
ERK1 34[5]Not specified
ERK2 14[5]Not specified
Aurora A Not a primary targetPreferential Inhibition (Qualitative)[2]

Note: "Compound 7" refers to 7-benzylamino-5(R)-[2-(hydroxymethyl)propyl]amino-3-isopropyl-1(2)H-pyrazolo[4,3-d]pyrimidine.

This table highlights that both Roscovitine and the pyrazolo[4,3-d]pyrimidine derivative are potent inhibitors of CDKs 1, 2, and 5, while showing weak inhibition of CDK4 and CDK6[2][4][5]. The pyrazolo[4,3-d]pyrimidine scaffold, however, also demonstrates significant activity against Aurora A, suggesting a broader or different selectivity profile compared to Roscovitine[2].

Signaling Pathways

To understand the functional consequences of inhibiting these kinases, it is crucial to visualize their roles in cellular signaling.

CDK2 Signaling Pathway

CDK2 is a key regulator of the cell cycle, primarily at the G1/S transition. Its activity is dependent on binding to its regulatory subunit, Cyclin E or Cyclin A. The active CDK2/cyclin complex then phosphorylates a number of substrates, including the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and the initiation of DNA replication.

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinases Growth_Factors->Receptor binds Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Receptor->Ras_Raf_MEK_ERK activates Cyclin_D Cyclin D Synthesis Ras_Raf_MEK_ERK->Cyclin_D induces CDK4_6 CDK4/6 Cyclin_D->CDK4_6 activates Rb_E2F_inactive Rb-E2F Complex (Inactive) CDK4_6->Rb_E2F_inactive phosphorylates Cyclin_E Cyclin E Synthesis Rb_E2F_inactive->Cyclin_E releases E2F to induce Rb_p Phosphorylated Rb CDK2 CDK2 Cyclin_E->CDK2 activates CDK2->Rb_p phosphorylates Rb E2F Active E2F Rb_p->E2F releases DNA_Replication DNA Replication E2F->DNA_Replication initiates Inhibitor Pyrazolo[4,3-d]pyrimidine Inhibitor Inhibitor->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway leading to DNA replication.

Aurora A Kinase Signaling Pathway

Aurora A is a serine/threonine kinase that plays a critical role in mitosis, including centrosome maturation and separation, and the formation of the bipolar spindle. Its activity is tightly regulated throughout the cell cycle, peaking during G2 and M phases.

Aurora_A_Signaling_Pathway cluster_Mitosis Mitosis Aurora_A Aurora A Kinase PLK1 PLK1 Aurora_A->PLK1 phosphorylates Eg5 Eg5 Aurora_A->Eg5 phosphorylates TPX2 TPX2 TPX2->Aurora_A activates Centrosome_Maturation Centrosome Maturation PLK1->Centrosome_Maturation promotes Spindle_Assembly Bipolar Spindle Assembly Eg5->Spindle_Assembly drives Inhibitor Pyrazolo[4,3-d]pyrimidine Inhibitor Inhibitor->Aurora_A inhibits

Caption: Key functions of Aurora A kinase in mitotic progression.

Experimental Protocols

The determination of a compound's kinase selectivity profile is a critical step in its preclinical evaluation. Below are generalized protocols for in vitro kinase assays.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.

Materials:

  • Purified recombinant kinase

  • Specific substrate peptide

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • [γ-³³P]ATP

  • Test compound (e.g., 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one) dissolved in DMSO

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in kinase reaction buffer.

  • In a 96-well plate, add the kinase, substrate peptide, and test compound dilution. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the reaction by adding [γ-³³P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the P81 paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinome-Wide Selectivity Profiling (Competition Binding Assay)

This high-throughput method assesses the binding of a test compound to a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A reduced amount of bound kinase in the presence of the test compound indicates inhibition.

Workflow:

  • A panel of DNA-tagged kinases is incubated with the test compound at a fixed concentration.

  • The kinase-inhibitor mixture is then added to a solid support (e.g., beads) functionalized with an immobilized, broad-spectrum kinase inhibitor.

  • After an incubation period to allow for binding competition, the unbound components are washed away.

  • The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.

  • The results are typically expressed as a percentage of control, and a lower percentage indicates stronger binding of the test compound to the kinase.

Conclusion

The pyrazolo[4,3-d]pyrimidine scaffold represents a promising platform for the development of potent and selective kinase inhibitors. While data on the specific compound 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one is limited, the broader class of pyrazolo[4,3-d]pyrimidines demonstrates significant inhibitory activity against key cell cycle regulators, including CDK2, CDK5, and Aurora A. The selectivity profile of these compounds, particularly their dual activity against both CDKs and Aurora kinases, may offer therapeutic advantages over more selective inhibitors like Roscovitine. The 3-iodo substitution offers a valuable synthetic handle for the generation of diverse compound libraries to further explore the therapeutic potential of this scaffold. Further comprehensive kinase profiling of specific pyrazolo[4,3-d]pyrimidine derivatives is warranted to fully elucidate their selectivity and guide the development of next-generation cancer therapeutics.

References

  • Meijer, L., Borgne, A., Mulner, O., Chong, J. P., Blow, J. J., Inagaki, N., ... & Schorderet-Slatkine, S. (1997). Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5. European journal of biochemistry, 243(1-2), 527-536. Available from: [Link]

  • Bettayeb, K., Oumata, N., Echalier, A., Freeman, S., Henderson, D., & Meijer, L. (2008). Roscovitine in cancer and other diseases. Cancer letters, 268(1), 15-24. Available from: [Link]

  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram representing the Aurora A, B, & C kinases domains. Retrieved from [Link]

  • ResearchGate. (n.d.). Aurora kinases: pathways and functions. Retrieved from [Link]

  • Cee, V. J., Chavez, F., Chen, H., Epstein, L. F., Gre-Bessette, S., Hodgetts, K. J., ... & Whittington, D. A. (2014). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. ACS medicinal chemistry letters, 5(11), 1214-1218. Available from: [Link]

  • Mishra, R. K., Havlicek, L., & Krystof, V. (2011). Pyrazolo[4,3-d]pyrimidine bioisostere of roscovitine: evaluation of a novel selective inhibitor of cyclin-dependent kinases with antiproliferative activity. Journal of medicinal chemistry, 54(9), 3433-3442. Available from: [Link]

  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Ribbon diagram of CDK2-cyclin A structure and location of the interface domain. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclin-dependent kinase. Retrieved from [Link]

  • GeneCards. (n.d.). CDK2 Gene. Retrieved from [Link]

  • ResearchGate. (n.d.). The structure of monomeric CDK2. Retrieved from [Link]

  • Hassan, A. S., El-Sayed, W. M., & Ali, H. E. (2020). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][6][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Scientific reports, 10(1), 1-17. Available from: [Link]

  • Sestito, S., Anzelmo, G., Montanari, S., Giallini, G., Salerno, M., Giovannetti, E., ... & Rapposelli, S. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS medicinal chemistry letters, 11(4), 512-518. Available from: [Link]

  • Jorda, R., Paruch, K., & Krystof, V. (2015). Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro. Chemical biology & drug design, 86(6), 1435-1444. Available from: [Link]

  • Ahmed, K. A., Sherif, E. A., Gawad, M. A., Osman, S. M., & Bakr, R. A. (2014). Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. Molecules, 19(3), 3297-3313. Available from: [Link]

  • Jorda, R., Havlicek, L., & Krystof, V. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl) benzyl] amino-1 (2) H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. European journal of medicinal chemistry, 110, 291-301. Available from: [Link]

  • Jorda, R., Havlicek, L., & Krystof, V. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl) benzyl] amino-1 (2) H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. ResearchGate. Available from: [Link]

  • Al-Warhi, T., Hadda, T. B., Al-Salahi, R., Al-Adiwish, W. M., & Al-Majid, A. M. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4966. Available from: [Link]

  • Horchani, M., Romdhane, A., Heise, N. V., Hoenke, S., Csuk, R., Harrath, A. H., & Ben Jannet, H. (2021). Synthesis and In Silico Docking of New Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine-based Cytotoxic Agents. Molecules, 26(19), 5797. Available from: [Link]

  • El-Damasy, A. K., Lee, J. A., Lee, S. Y., & Keum, Y. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1827-1846. Available from: [Link]

  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2017). Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. Archiv der Pharmazie, 350(1-2), 1600277. Available from: [Link]

  • Zhang, Y., Wang, Y., Zhang, Y., Wang, Y., & Li, J. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Bioorganic & medicinal chemistry letters, 29(14), 1774-1778. Available from: [Link]

  • Jorda, R., Havlicek, L., & Krystof, V. (2022). 3, 5, 7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. Journal of medicinal chemistry, 65(13), 8881-8896. Available from: [Link]

Sources

Validation

A Comparative Guide to the Therapeutic Potential of 3-Iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one Analogs as Kinase Inhibitors

This guide provides an in-depth evaluation of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one analogs, a class of compounds that has demonstrated significant therapeutic potential, most notably as kinase inhibitors. We wi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth evaluation of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one analogs, a class of compounds that has demonstrated significant therapeutic potential, most notably as kinase inhibitors. We will delve into the rationale behind their design, a comparative analysis of their performance, and the experimental methodologies used to validate their efficacy. This document is intended for researchers, scientists, and drug development professionals actively working in the field of kinase inhibitor discovery.

Introduction: The Pyrazolo[4,3-d]pyrimidin-7-one Scaffold - A Privileged Structure in Kinase Inhibition

The pyrazolo[4,3-d]pyrimidin-7-one core is a heterocyclic scaffold that has garnered substantial interest in medicinal chemistry due to its structural resemblance to the purine nucleus of ATP. This bioisosteric relationship allows compounds based on this scaffold to competitively bind to the ATP-binding site of a wide range of protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.

The 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one is a key intermediate in the synthesis of a multitude of potent kinase inhibitors. The iodine atom at the 3-position serves as a versatile synthetic handle, enabling the introduction of diverse chemical moieties through cross-coupling reactions such as Suzuki and Sonogashira couplings. This modularity allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

A prime example of the therapeutic success of this scaffold is Ibrutinib (Imbruvica®) , a first-in-class, orally active covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] Ibrutinib has revolutionized the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1] Its core structure is a pyrazolo[4,3-d]pyrimidin-7-one, highlighting the therapeutic viability of this chemical class.

Mechanism of Action: Targeting the B-Cell Receptor (BCR) Signaling Pathway

Many of the most successful analogs of the pyrazolo[4,3-d]pyrimidin-7-one scaffold, including Ibrutinib, target Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase essential for B-cell development, differentiation, and survival.[2] BTK is a critical component of the B-cell receptor (BCR) signaling pathway.[3] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK, which in turn phosphorylates downstream substrates, ultimately promoting B-cell proliferation and survival.[4][5] In B-cell malignancies, this pathway is often constitutively active.

The following diagram illustrates the central role of BTK in the BCR signaling pathway and the point of intervention for inhibitors like Ibrutinib.

BCR_Signaling_Pathway cluster_membrane Plasma Membrane BCR BCR LYN LYN BCR->LYN activates SYK SYK LYN->SYK phosphorylates BTK BTK SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates PIP2 PIP2 PLCg2->PIP2 hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG Proliferation B-Cell Proliferation & Survival IP3_DAG->Proliferation leads to Antigen Antigen Antigen->BCR Ibrutinib Ibrutinib & Analogs Ibrutinib->BTK covalently inhibits (Cys481) Synthesis_Workflow Start 4-Aminopyrazole-5-carboxamide Step1 Cyclization (e.g., with formic acid) Start->Step1 Core Pyrazolo[4,3-d]pyrimidin-7-one Step1->Core Step2 Iodination (e.g., NIS) Core->Step2 Iodo_Intermediate 3-Iodo-pyrazolo[4,3-d]pyrimidin-7-one Step2->Iodo_Intermediate Step3 Cross-Coupling (e.g., Suzuki, Sonogashira) Iodo_Intermediate->Step3 Analogs Diverse Analogs Step3->Analogs

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one

As researchers and drug development professionals, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, our communities, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one, a member of the biologically active pyrazolopyrimidine class of heterocyclic compounds. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to a culture of safety that extends beyond the lab bench.

Hazard Identification and Risk Assessment: A Proactive Approach

Direct, comprehensive toxicological data for 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one is not extensively published. Therefore, we must adopt the principle of prudent practice, treating it as a potentially hazardous substance based on its chemical structure and data from closely related analogs.

Structural Analogs and Presumed Hazards: The hazard profile is extrapolated from data on similar compounds, such as 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine and other iodinated pyrazoles.[1][2][3] The presence of the pyrazolopyrimidine core, a common scaffold in pharmacologically active molecules, suggests potential biological activity.[4][5][6] The iodo- group classifies it as a halogenated organic compound, which carries specific disposal requirements.[7][8]

Key Potential Hazards:

  • Skin Irritation (H315): May cause skin irritation upon contact.[2]

  • Serious Eye Irritation (H319): May cause serious and potentially damaging eye irritation.[2]

  • Respiratory Irritation (H335): Inhalation of dust may irritate the respiratory tract.[2]

  • Acute Oral Toxicity (H302): May be harmful if swallowed.[3]

  • Environmental Hazard: As an iodinated organic compound, improper disposal (e.g., via sanitary sewer) can lead to the formation of highly toxic iodinated disinfection by-products (iodo-DBPs) in wastewater treatment systems and receiving waters.[9][10] This is a critical consideration that strictly prohibits aqueous disposal.

Hazard Class GHS Hazard Code Description Primary Source (Analog)
Skin Corrosion/IrritationH315Causes skin irritationPubChem CID 1519489[2]
Serious Eye Damage/IrritationH319Causes serious eye irritationPubChem CID 1519489[2]
STOT - Single ExposureH335May cause respiratory irritationPubChem CID 1519489[2]
Acute Toxicity, OralH302Harmful if swallowedSigma-Aldrich[3]
The Core Disposal Protocol: A Step-by-Step Methodology

The fundamental principle for disposing of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one is segregation as halogenated organic waste for destruction by a licensed hazardous waste facility , typically via high-temperature incineration.[11] This ensures the complete breakdown of the molecule, preventing its release into the environment.

Before handling the waste material, ensure you are wearing appropriate PPE to mitigate the risks of exposure identified in the hazard assessment.

  • Eye Protection: Chemical safety goggles are mandatory.[1]

  • Hand Protection: Wear nitrile or other chemically resistant gloves.[1]

  • Body Protection: A standard laboratory coat is required. For handling larger quantities, a chemical-resistant apron may be advisable.[1]

Proper segregation at the point of generation is the most critical step in the waste management workflow.

  • Designate a Waste Stream: This compound must be disposed of in a container clearly marked for "Halogenated Organic Solid Waste." [7][8]

  • Do NOT Mix: Never mix this waste with non-halogenated solvents or aqueous waste streams. Doing so complicates the disposal process and significantly increases costs.

  • No Drain Disposal: Under no circumstances should this compound or solutions containing it be poured down the sink. The risk of forming persistent and toxic iodo-DBPs is significant.[9]

All hazardous waste must be accumulated in appropriate, clearly labeled containers within a designated Satellite Accumulation Area (SAA).[12][13]

  • Container Selection: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting screw cap. The container must be compatible with the waste and in good condition.[13][14]

  • Labeling: The container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste" [12]

    • The full chemical name: "3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one"

    • All major constituents and their approximate percentages.

    • The relevant hazard warnings (e.g., "Irritant," "Toxic"). This can be done using GHS pictograms.[3]

  • Keep Containers Closed: Waste containers must remain closed at all times, except when actively adding waste.[13]

The SAA is the designated location in your lab where waste is stored before being collected by your institution's Environmental Health & Safety (EHS) department.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[12]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Segregation within SAA: Store the halogenated waste container away from incompatible materials, particularly strong bases or oxidizing agents.[13]

Laboratory personnel are responsible for waste up to the point of collection.

  • Contact EHS: Once the waste container is full (do not overfill; leave at least 10% headspace) or when you are finished generating this waste stream, contact your institution's EHS office (or equivalent department) to schedule a pickup.[15]

  • Documentation: Follow your institution's procedures for waste pickup requests, which may involve an online form or paper manifest. This creates a "cradle-to-grave" record of the waste, as required by regulatory bodies like the EPA.[12]

  • Professional Disposal: The EHS department will then transport the waste to a central accumulation area before it is picked up by a certified hazardous waste contractor for final disposal, typically via incineration.[12][16]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one.

G Disposal Workflow for 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one A Waste Generation (e.g., residual solid, contaminated labware) B Hazard Assessment - Halogenated Organic - Potential Irritant/Toxin A->B Characterize C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C Mitigate Risk D Select Waste Stream C->D E CORRECT: Halogenated Solid Waste Container D->E Is it a halogenated organic? YES F INCORRECT: Non-Halogenated, Aqueous, or Regular Trash D->F NO G Prepare & Label Container - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms E->G Accumulate Waste H Store in SAA - Closed Container - Secondary Containment - Away from Incompatibles G->H I Container Full? H->I I->H No J Request Pickup from EHS I->J Yes K Professional Disposal (Incineration via Licensed Contractor) J->K EHS Responsibility

Caption: Disposal workflow from generation to final disposition.

Emergency Procedures: Spill and Exposure Management

Accidents can happen. A robust disposal plan includes clear procedures for handling spills and exposures. These protocols should be part of your laboratory's Chemical Hygiene Plan, as mandated by OSHA.[17]

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing your PPE, gently sweep the solid material into a dustpan to minimize dust generation.

    • Place the spilled material and any contaminated cleaning supplies (e.g., wipes) into your designated "Halogenated Organic Solid Waste" container.

    • Clean the spill area with an appropriate solvent and then soap and water.

  • Skin Exposure:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1]

    • Remove any contaminated clothing while flushing.

    • Seek medical attention. Inform medical personnel of the chemical identity.

  • Eye Exposure:

    • Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1]

    • Seek immediate medical attention.

Conclusion: Upholding a Culture of Safety and Responsibility

The proper disposal of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one is not merely a procedural task but a reflection of our commitment to scientific integrity and corporate responsibility. By understanding the compound's potential hazards, adhering to a strict protocol of segregation and containment, and partnering with EHS professionals, we ensure that our innovative work does not come at the cost of safety or environmental health. This structured approach, grounded in authoritative standards from bodies like OSHA and the EPA, provides a self-validating system that protects you, your organization, and the broader community.[16][18][19]

References

  • Title: Laboratories - Standards | Occupational Safety and Health Administration Source: OSHA URL: [Link]

  • Title: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Source: OSHA URL: [Link]

  • Title: OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN Source: OSHA URL: [Link]

  • Title: Preventing Exposure to Hazardous Chemicals in Laboratories Source: Oregon OSHA URL: [Link]

  • Title: The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? Source: Safety Partners, LLC URL: [Link]

  • Title: 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489 Source: PubChem URL: [Link]

  • Title: Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center URL: [Link]

  • Title: Laboratory Environmental Sample Disposal Information Document Source: EPA URL: [Link]

  • Title: Managing Hazardous Chemical Waste in the Lab Source: Lab Manager URL: [Link]

  • Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL: [Link]

  • Title: How to Dispose of Chemical Waste in a Lab Correctly Source: GAIACA URL: [Link]

  • Title: Novel 6-N-arylcarboxamidopyrazolo[4,3-d]pyrimidin-7-one derivatives as potential anti-cancer agents Source: PubMed URL: [Link]

  • Title: Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives Source: PubMed URL: [Link]

  • Title: Formation of toxic iodinated disinfection by-products from compounds used in medical imaging Source: PubMed URL: [Link]

  • Title: Inactivation of the antibacterial activity of iodine potassium iodide... Source: PubMed URL: [Link]

  • Title: Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M Source: Taylor & Francis Online URL: [Link]

  • Title: Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging | Request PDF Source: ResearchGate URL: [Link]

  • Title: Herein reported pyrazolo[4,3-d]pyrimidine derivatives 1–24. Source: ResearchGate URL: [Link]

  • Title: Disposal process for halogenated organic material (Patent) Source: OSTI.GOV URL: [Link]

  • Title: Halogenated Waste (any organic chemical that contains F, Cl, Br, or I) Source: University of Wisconsin-Milwaukee URL: [Link]

  • Title: Halogenated Wastes Safe Disposal: Polychlorinated biphenyls Source: ResearchGate URL: [Link]

  • Title: Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][17][18]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors Source: RSC Publishing URL: [Link]

  • Title: Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters... Source: PubMed URL: [Link]

  • Title: Factsheet: Disposal of Hazardous Waste - Basic Principles Source: ETH Zürich URL: [Link]

Sources

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